2-(3-Fluoro-4-iodophenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUORQQYMIYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743126 | |
| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261874-58-1 | |
| Record name | (3-Fluoro-4-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(3-Fluoro-4-iodophenyl)acetic acid" properties and reactivity
An In-Depth Technical Guide to 2-(3-Fluoro-4-iodophenyl)acetic acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Chemistry
This compound is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional structure—comprising a phenylacetic acid core, a fluorine substituent, and a reactive iodine atom—positions it as a strategic intermediate for creating complex molecular architectures. The phenylacetic acid moiety is a common scaffold in pharmaceuticals, notably in non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a prized feature in modern drug design.[1] Most critically, the carbon-iodine bond provides a reactive handle for a host of powerful cross-coupling reactions, enabling the facile introduction of diverse functional groups.
This guide offers a comprehensive overview of the physicochemical properties, synthesis, and key reactivity patterns of this compound. It is intended to provide researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their synthetic endeavors.
PART 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. While extensive experimental data for this specific molecule is not broadly published, we can compile its known specifications and infer others from closely related analogues.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261874-58-1 | [2] |
| Molecular Formula | C₈H₆FIO₂ | [2] |
| Molecular Weight | 280.04 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |
| Melting Point | Not available. For comparison, 2-(4-Iodophenyl)acetic acid: 130-140 °C[3] | |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, THF, and alcohols. | Inferred |
Spectroscopic Signature (Predicted)
-
¹H NMR: Protons on the aromatic ring would appear as complex multiplets due to F-H and H-H coupling. The methylene (-CH₂) protons adjacent to the carboxylic acid would likely appear as a singlet around 3.6-3.8 ppm. The acidic proton (-COOH) would be a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The C-I bond would significantly shield the attached carbon, shifting it upfield. The C-F bond would appear as a doublet with a large coupling constant (¹JCF).
-
IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F (~1000-1400 cm⁻¹) and C-I (~500-600 cm⁻¹) stretches.
PART 2: Synthesis and Manufacturing
A robust synthetic route is crucial for the accessibility of this building block. While multiple pathways are conceivable, a logical and efficient approach starting from commercially available precursors is outlined below.
Proposed Synthetic Workflow
The following multi-step synthesis is proposed, leveraging well-established and reliable chemical transformations.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Synthetic Protocol (Illustrative)
-
Reduction of 2-Fluoro-4-nitrotoluene: The nitro group is selectively reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to yield 2-fluoro-4-aminotoluene.
-
Diazotization: The resulting aniline derivative is treated with sodium nitrite in a cold, acidic solution (e.g., HCl) to form the corresponding diazonium salt in situ.
-
Sandmeyer Reaction: The diazonium salt is subsequently treated with potassium iodide (KI) to replace the diazonium group with iodine, affording 3-fluoro-4-methyliodobenzene.
-
Benzylic Bromination: The methyl group is converted to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN under photochemical or thermal conditions.
-
Cyanation: The benzylic bromide is then subjected to nucleophilic substitution with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form the nitrile intermediate.
-
Hydrolysis: The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid, yielding the target compound.
PART 3: Reactivity Profile and Key Transformations
The synthetic utility of this compound stems from the reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to aryl bromides or chlorides allows for milder reaction conditions and broader substrate scope.[4][5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling the aryl iodide with an organoboron reagent.[4][6]
Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (activated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[8][9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DMF.[8]
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, a critical transformation for accessing materials with interesting electronic properties and pharmaceutical intermediates.[5][10]
Mechanism Overview: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this key copper acetylide from the terminal alkyne, facilitated by a base.[11][12]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: General Procedure
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.[1]
-
Reagent Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[13]
-
Catalyst Addition: Add the copper(I) cocatalyst (e.g., CuI, 1-5 mol%) followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%).[1]
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[14][15] It couples the aryl iodide with a primary or secondary amine.
Mechanism Overview: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to Pd(0). This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[16][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure
-
Setup: Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[16][17]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) under an inert atmosphere until the reaction is complete.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography to isolate the desired aryl amine.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are of significant interest in drug discovery.
-
Scaffold for Bioactive Molecules: As a substituted phenylacetic acid, it is an analog of scaffolds found in numerous approved drugs. The ability to diversify the structure via cross-coupling allows for the rapid generation of libraries for high-throughput screening.
-
Role of Fluorine: The strategic placement of a fluorine atom can profoundly impact a drug candidate's properties. It can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.[1]
-
Access to Novel Chemical Space: The three distinct functional handles (acid, fluoro, iodo) allow for orthogonal chemical modifications, enabling the exploration of novel and complex molecular architectures that would be difficult to access through other means. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the aryl iodide is selectively reacted in cross-coupling, creating a powerful platform for building molecular diversity.
References
-
PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
SynArchive. Sonogashira Coupling. [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]
-
NIH National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
- Google Patents.
-
MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. [Link]
- Google Patents.
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1261874-58-1|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. synarchive.com [synarchive.com]
- 13. scispace.com [scispace.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Fluoro-4-iodophenyl)acetic acid
Introduction: The Significance of Halogenated Phenylacetic Acids
Phenylacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The strategic introduction of halogen atoms, such as fluorine and iodine, onto the phenyl ring profoundly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. 2-(3-Fluoro-4-iodophenyl)acetic acid is a key building block, valued for its potential in developing novel therapeutic agents and as a precursor for complex molecular architectures. The presence of the ortho-fluoro and para-iodo substituents creates a unique electronic and steric profile, making it a valuable intermediate for introducing specific functionalities, for example, through cross-coupling reactions at the iodo-position.
This guide provides a comprehensive overview of a robust synthetic pathway to this compound, followed by a detailed analysis of the essential characterization techniques required to verify its identity, purity, and structural integrity.
Part 1: Synthesis of this compound
The selected synthetic strategy is a reliable, multi-step process commencing with the commercially available starting material, 3-Fluoro-4-iodotoluene. The core of this pathway involves the functionalization of the benzylic methyl group, conversion to a nitrile, and subsequent hydrolysis to the desired carboxylic acid. This approach is favored for its high yields and the relative stability of the intermediates.
Synthetic Workflow Overview
The overall transformation from the starting toluene derivative to the final phenylacetic acid product is illustrated below.
Caption: Multi-step synthesis of this compound.
Step 1: Benzylic Bromination of 3-Fluoro-4-iodotoluene
Causality: The synthesis begins with the selective halogenation of the benzylic methyl group. A free-radical mechanism is ideal for this transformation, as it avoids electrophilic aromatic substitution on the electron-rich phenyl ring. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine radicals, minimizing side reactions. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to kickstart the reaction upon thermal decomposition.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-iodotoluene (1.0 eq)[1] and N-Bromosuccinimide (1.1 eq) in anhydrous carbon tetrachloride.
-
Initiation: Add a catalytic amount of AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(Bromomethyl)-3-fluoro-4-iodobenzene. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Cyanide
Causality: The benzylic bromide is an excellent electrophile for SN2 reactions. The introduction of a cyanide group serves as a reliable method to add a one-carbon unit, which can then be hydrolyzed to the carboxylic acid. Sodium cyanide is a cost-effective and highly effective nucleophile for this purpose. A polar aprotic solvent like DMSO is used to dissolve the cyanide salt and facilitate the SN2 reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1-(Bromomethyl)-3-fluoro-4-iodobenzene (1.0 eq) in DMSO.
-
Reaction: Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 40°C. Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the benzyl bromide.
-
Work-up: Carefully pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove residual DMSO and cyanide salts, and dry under vacuum to obtain 2-(3-Fluoro-4-iodophenyl)acetonitrile.
Step 3: Hydrolysis of the Nitrile
Causality: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon work-up. A strong acid like sulfuric acid provides both the acidic medium and the water necessary for the reaction.[2]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-(3-Fluoro-4-iodophenyl)acetonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ by weight).
-
Reaction: Heat the mixture to reflux (typically >100°C) for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it over crushed ice. A solid precipitate of the carboxylic acid should form.
-
Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Part 2: Characterization and Structural Elucidation
A rigorous characterization protocol is essential to confirm the synthesis of the target compound and assess its purity. The combination of spectroscopic and spectrometric techniques provides a complete picture of the molecular structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261874-58-1 | [3] |
| Molecular Formula | C₈H₆FIO₂ | [3] |
| Molecular Weight | 280.04 g/mol | [3] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |
Spectroscopic & Spectrometric Analysis
The following table summarizes the expected data from key analytical techniques used to validate the structure of this compound.
| Technique | Expected Data | Interpretation |
| ¹H NMR | ~11-12 ppm (s, br, 1H), ~7.6 ppm (t, 1H), ~7.2 ppm (dd, 1H), ~7.0 ppm (dd, 1H), ~3.6 ppm (s, 2H) | Confirms the presence of the carboxylic acid proton, three distinct aromatic protons with splitting patterns consistent with the 1,2,4-substitution, and the methylene (-CH₂) group. |
| ¹³C NMR | ~175 ppm (C=O), ~160 ppm (C-F, d), ~140 ppm (C-H, d), ~135 ppm (C-CH₂), ~125 ppm (C-H, d), ~95 ppm (C-I, d), ~40 ppm (-CH₂) | Identifies the seven unique carbon environments, including the carbonyl, the carbons influenced by fluorine (showing doublet splitting), the carbon bearing iodine, and the aliphatic methylene carbon. |
| FT-IR (cm⁻¹) | 3300-2500 (broad), ~1700 (strong), ~1250 (strong), ~800-700 | Indicates the O-H stretch of the carboxylic acid dimer, the C=O stretch of the carbonyl group, the C-F stretch, and C-H bending in the aromatic region, respectively. |
| Mass Spec (MS) | m/z = 280 [M]⁺ | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. |
Data Interpretation Logic
The characterization process is a self-validating system where data from multiple techniques converge to confirm the final structure.
Caption: Interplay of analytical techniques for structural validation.
References
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available from: [Link]
-
National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]
-
PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. Available from: [Link]
-
Oakwood Chemical. 3-Fluoro-4-iodotoluene. Available from: [Link]
-
ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF. Available from: [Link]
- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
PrepChem.com. Preparation of 4-iodotoluene. Available from: [Link]
-
Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]
-
The Journal of Organic Chemistry. Flow Synthesis of Diaryliodonium Triflates. Available from: [Link]
-
ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. Available from: [Link]
-
Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available from: [Link]
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
Organic Chemistry Portal. Facile Synthesis of Iodonium Salts by Reaction of Organotrifluoroborates with p-Iodotoluene Difluoride. Available from: [Link]
- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
Sources
The Strategic Utility of 2-(3-Fluoro-4-iodophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, "2-(3-Fluoro-4-iodophenyl)acetic acid" has emerged as a particularly valuable scaffold, offering a unique combination of functionalities that medicinal chemists can exploit to fine-tune the properties of drug candidates. This technical guide provides an in-depth analysis of this building block, focusing on its application in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its design, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its utilization. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block in their own research endeavors.
Introduction: The Power of Halogenated Scaffolds in Drug Design
The introduction of halogen atoms, particularly fluorine, into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] The strategic placement of fluorine can block sites of metabolism, modulate the pKa of nearby functional groups, and introduce favorable interactions with target proteins.[3][4]
Concurrently, the presence of a heavier halogen, such as iodine, on an aromatic ring provides a versatile handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the efficient construction of complex molecular architectures from readily available starting materials. This dual functionality of a fluoro and an iodo substituent on the same phenylacetic acid core makes "this compound" a highly strategic building block for the synthesis of diverse compound libraries targeting a range of biological targets.
This guide will focus on a particularly relevant application of this building block: the synthesis of MEK kinase inhibitors, a class of targeted therapeutics that have shown significant promise in the treatment of various cancers.[5][6]
The this compound Core: A Privileged Scaffold for MEK Kinase Inhibitors
The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention. Trametinib, an approved MEK inhibitor, showcases the importance of a substituted phenylacetamide moiety for potent and selective inhibition.[7][8]
The "this compound" scaffold provides an ideal starting point for the synthesis of Trametinib analogs and other novel MEK inhibitors. The 3-fluoro substituent is often crucial for enhancing binding affinity and improving metabolic stability, while the 4-iodo position serves as a key point for diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency and pharmacokinetic properties.
Below is a logical workflow illustrating the strategic use of this building block in the synthesis of a library of potential MEK inhibitors.
Caption: Synthetic strategy for MEK inhibitors from the core building block.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The true utility of "this compound" lies in its reactivity in a series of robust and well-established chemical transformations. This section provides detailed, step-by-step protocols for the key reactions involved in the synthesis of a generic MEK inhibitor scaffold.
Amide Bond Formation: The Initial Coupling Step
The first step in the synthesis of many phenylacetamide-based kinase inhibitors is the formation of an amide bond between the carboxylic acid of the building block and a suitable amine. A variety of coupling reagents can be employed for this transformation, with the choice often depending on the scale of the reaction and the nature of the substrates.[9][10]
Experimental Protocol: Synthesis of N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide
This protocol is a representative example of an amide coupling reaction using HATU, a common and efficient coupling reagent.[9]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere, add 2-aminopyrimidine (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Addition of Coupling Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid intermediate.
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride (if formed), and to neutralize the acidic byproducts of the reaction.
-
HATU: A highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. Its use often leads to high yields and minimal side products.
-
0 °C Addition: The initial cooling is to control the exothermic reaction upon addition of the coupling reagent and to minimize potential side reactions, such as racemization if the acetic acid alpha-carbon were chiral.
Diversification via Palladium-Catalyzed Cross-Coupling
The 4-iodo substituent on the phenyl ring of the intermediate N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide is a versatile handle for introducing a wide range of chemical moieties through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Conceptual Reaction Scheme:
Caption: Palladium-catalyzed diversification of the core intermediate.
Representative Experimental Protocols:
-
Suzuki Coupling: To a solution of N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Degas the mixture and heat to 80-100 °C under a nitrogen atmosphere until the starting material is consumed. Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.
-
Sonogashira Coupling: In a sealed tube, combine N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triethylamine in THF. Degas the mixture and heat to 60-80 °C until completion. After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: To a solution of N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide (1.0 eq) and the desired amine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq). Degas the mixture and heat to 90-110 °C under a nitrogen atmosphere. Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The product is then isolated and purified.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the core building block and a representative intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₆FIO₂ | 280.03 | Off-white solid |
| N-(pyrimidin-2-yl)-2-(3-fluoro-4-iodophenyl)acetamide | C₁₂H₉FIN₃O | 357.12 | White to pale yellow solid |
Conclusion: A Versatile Tool for Modern Drug Discovery
"this compound" represents a prime example of a strategically designed building block that empowers medicinal chemists to efficiently synthesize and optimize novel drug candidates. Its unique combination of a fluorine atom for modulating biological properties and an iodine atom for versatile chemical diversification makes it an invaluable tool, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the full potential of this powerful scaffold in their drug discovery programs.
References
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. Retrieved from [Link]
-
MEK inhibitors in oncology: a patent review and update (2016 – present). (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Retrieved from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023, August 10). National Institutes of Health. Retrieved from [Link]
- Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). UCL Discovery. Retrieved from [Link]
-
Laboratory-scale synthesis of trametinib (55). (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (2019, May 6). ResearchGate. Retrieved from [Link]
-
BRAF and MEK Inhibitors in Melanoma: A Clinical Overview. (2025, April 30). YouTube. Retrieved from [Link]
-
Role of Fluorine in Drug Design and Drug Action. (2025, August 6). ResearchGate. Retrieved from [Link]
-
MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
CHEM 2212L Experiment 8 - Amide Synthesis. (2020, July 3). YouTube. Retrieved from [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Retrieved from [Link]
-
MEK inhibitors for the treatment of immunotherapy-resistant, AGK-BRAF fusion advanced acral melanoma: a case report and literature review. (2025, April 6). PubMed. Retrieved from [Link]
-
Trametinib in the treatment of melanoma. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). PubMed. Retrieved from [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). ACS Publications. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Amide Synthesis [fishersci.dk]
An In-depth Technical Guide to the Role of Fluorine in the Biological Activity of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction
The Phenylacetic Acid Scaffold in Medicinal Chemistry
Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. This simple aromatic carboxylic acid has proven to be a versatile template for the development of drugs across various therapeutic areas, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the phenyl ring and the carboxylic acid moiety allows for a multitude of chemical modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
The Unique Properties of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are often beneficial for their biological activity.[1] Its small size, similar to that of a hydrogen atom, means that its introduction often leads to minimal steric hindrance.[3] However, the strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can profoundly influence a molecule's electronic properties, conformation, lipophilicity, metabolic stability, and binding affinity.[1][4]
Rationale for Fluorinating Phenylacetic Acid Derivatives
The strategic incorporation of fluorine into the phenylacetic acid scaffold is a well-established strategy to enhance the therapeutic potential of this class of compounds. By judiciously placing fluorine atoms on the phenyl ring or the acetic acid side chain, medicinal chemists can address several challenges encountered during drug development, including poor metabolic stability, off-target effects, and suboptimal potency. This guide will delve into the multifaceted role of fluorine in modulating the biological activity of phenylacetic acid derivatives, providing a comprehensive overview for researchers in the field.
Part 2: The Influence of Fluorine on Physicochemical Properties
The introduction of fluorine can dramatically alter the fundamental physicochemical properties of phenylacetic acid derivatives, which in turn dictates their biological behavior.
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group in phenylacetic acid derivatives.[5] When placed on the phenyl ring, fluorine's inductive effect pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity (lowering the pKa).[6] This modulation of pKa can have profound effects on a drug's solubility, absorption, and interaction with biological targets.[2]
| Compound | Substitution Pattern | pKa |
| Phenylacetic Acid | Unsubstituted | 4.31 |
| 2-Fluorophenylacetic Acid | ortho-Fluoro | ~3.9 |
| 3-Fluorophenylacetic Acid | meta-Fluoro | ~4.1 |
| 4-Fluorophenylacetic Acid | para-Fluoro | ~4.14 |
| 2,3-Difluorophenylacetic Acid | 2,3-Difluoro | Lower than monofluorinated |
| Trifluoroacetic Acid | Trifluoromethyl | 0.52 |
Note: The pKa values are approximate and can vary depending on the experimental conditions. The trend, however, clearly shows an increase in acidity with fluorination.
Impact on Lipophilicity (LogP)
The effect of fluorine on lipophilicity (LogP) is more complex and context-dependent. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor.[7][8] The introduction of a single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular environment.[9][10][11] Generally, replacing a hydrogen atom with a fluorine atom on an aromatic ring tends to increase the LogP due to the disruption of solvation by water molecules.[9] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group often leads to a decrease in LogP.[9]
| Compound | LogP |
| Phenylacetic Acid | 1.41 |
| 4-Fluorophenylacetic Acid | 1.63 |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | Higher than monofluorinated |
Note: LogP values are indicative and can be influenced by the specific derivative.
Conformational Control
Fluorine substitution can exert significant control over the conformation of a molecule, which is crucial for its interaction with a biological target.[2][12] The gauche effect, where a C-F bond prefers a gauche orientation relative to an adjacent polar bond, can influence the three-dimensional shape of the molecule.[12] This conformational restriction can lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[2][12]
Caption: Fluorine's influence on molecular conformation.
Part 3: Pharmacokinetic Consequences of Fluorination
The introduction of fluorine can significantly improve the pharmacokinetic profile of phenylacetic acid derivatives, particularly their metabolic stability.
Enhancing Metabolic Stability
One of the most valuable applications of fluorine in drug design is its ability to block metabolic oxidation.[3][13][14] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[13] By replacing a metabolically labile hydrogen atom with a fluorine atom, a process known as "metabolic blocking," the metabolic degradation of the drug can be significantly reduced, leading to a longer half-life and improved bioavailability.[12][14][15]
Caption: Metabolic blocking by fluorine substitution.
Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[16]
Materials:
-
Test compound (fluorinated phenylacetic acid derivative)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-warm the reaction mixture and the liver microsomes separately to 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the liver microsomes to the reaction mixture.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Influence on Membrane Permeability and Bioavailability
The impact of fluorine on membrane permeability and bioavailability is a direct consequence of its effects on lipophilicity and pKa.[1] By fine-tuning these properties, fluorine substitution can enhance a drug's ability to cross biological membranes, leading to improved oral absorption and bioavailability.[5]
Part 4: Pharmacodynamic Implications of Fluorination
Fluorine can also directly influence the interaction of phenylacetic acid derivatives with their biological targets.
Altering Binding Affinity and Selectivity
The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions with amino acid residues in the binding pocket of a protein.[12] While the C-F bond is a weak hydrogen bond acceptor, it can form productive interactions that contribute to the overall binding affinity.[7][8][17][18][19] Furthermore, the conformational constraints imposed by fluorine can pre-organize the ligand for optimal binding, leading to increased potency and selectivity.[2][12]
Caption: Fluorine-mediated protein-ligand interactions.
In Vitro Assessment of Biological Activity
To evaluate the impact of fluorination on the biological activity of phenylacetic acid derivatives, a relevant in vitro assay is essential. For NSAID-like compounds, a cyclooxygenase (COX) inhibition assay is appropriate.
Detailed Experimental Protocol: COX Inhibition Assay
Materials:
-
Test compound (fluorinated phenylacetic acid derivative)
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a microplate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a set incubation period, add the detection reagent and measure the signal (e.g., fluorescence) using a microplate reader. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis: Plot the percentage of COX inhibition against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined from this curve.
Part 5: Synthesis of Fluorinated Phenylacetic Acid Derivatives
Several synthetic strategies can be employed to introduce fluorine into the phenylacetic acid scaffold.
Synthesis of Monofluorinated Phenylacetic Acids
A common method involves the diazotization of a fluoroaniline followed by a Sandmeyer-type reaction.[20]
Step-by-step Protocol:
-
Diazotization: Dissolve the corresponding fluoroaniline in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the diazonium salt solution to the copper(I) cyanide solution to yield the corresponding fluorobenzyl cyanide.
-
Hydrolysis: Hydrolyze the fluorobenzyl cyanide under acidic or basic conditions to afford the monofluorinated phenylacetic acid.[21]
Synthesis of Difluorinated Phenylacetic Acids
The synthesis of difluorinated derivatives can be achieved through methods such as the carbonylation of difluorobenzyl halides.[22][23]
Step-by-step Protocol:
-
Halogenation: Prepare the difluorobenzyl halide (e.g., chloride or bromide) from the corresponding difluorotoluene via free-radical halogenation.
-
Carbonylation: In a pressure reactor, react the difluorobenzyl halide with carbon monoxide in the presence of a palladium catalyst and a base to yield the difluorophenylacetic acid.[23]
Synthesis of Trifluoromethylated Phenylacetic Acids
The synthesis of α-(trifluoromethyl)phenylacetic acid can be achieved from α,α,α-trifluoroacetophenone.[24]
Step-by-step Protocol:
-
Cyanohydrin Formation: React α,α,α-trifluoroacetophenone with a cyanide source (e.g., KCN) to form the corresponding cyanohydrin.
-
Hydrolysis: Hydrolyze the cyanohydrin under acidic conditions to yield α-(trifluoromethyl)phenylacetic acid.[24]
Caption: General synthetic workflows for fluorinated phenylacetic acids.
Part 6: Analytical Characterization
The characterization of fluorinated phenylacetic acid derivatives relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The presence of fluorine will cause splitting of the signals of nearby protons (H-F coupling).
-
¹³C NMR: The signals of carbons bonded to or near fluorine will also be split (C-F coupling).
-
¹⁹F NMR: This is a powerful technique for directly observing the fluorine atoms in the molecule, providing information about their chemical environment.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the fluorinated compounds. The presence of fluorine can be readily identified by the characteristic mass of 19 amu.[25]
Part 7: Case Study: Diclofenac and its Fluorinated Analogs
Diclofenac is a widely used NSAID that is known to cause hepatotoxicity in some patients, which is attributed to the formation of reactive metabolites.[26]
Rationale for Fluorination
To mitigate the formation of these toxic metabolites, fluorinated analogs of diclofenac have been synthesized.[26] By placing fluorine atoms at the sites of metabolic oxidation (the 4'- and 5-positions), it was hypothesized that the formation of the reactive quinone imine metabolites could be blocked.[26]
Comparison of Biological Activity and Safety Profile
Studies have shown that while some fluorinated analogs of diclofenac exhibit reduced metabolic activation, they may also have altered COX inhibitory activity and, in some cases, still induce cytotoxicity.[26] This highlights the complex interplay between metabolic stability, potency, and toxicity that must be carefully considered when designing fluorinated drugs.
| Compound | Modification | COX-2 IC₅₀ (µM) | Hepatocyte Viability (%) |
| Diclofenac | Unsubstituted | 0.019 | ~50 |
| 5-Fluoro-diclofenac | 5-Fluoro substitution | 0.021 | ~55 |
| 4'-Fluoro-diclofenac | 4'-Fluoro substitution | 0.045 | ~60 |
Data adapted from a study on diclofenac analogs.[26] This table illustrates that fluorination can have a modest impact on COX-2 inhibition while potentially offering a slight improvement in hepatocyte viability.
Part 8: Conclusion and Future Perspectives
The incorporation of fluorine into the phenylacetic acid scaffold is a powerful and versatile strategy for optimizing the biological activity of this important class of compounds. By carefully considering the effects of fluorine on physicochemical properties, pharmacokinetics, and pharmacodynamics, medicinal chemists can design safer and more effective drugs. Future research in this area will likely focus on the development of novel fluorination methods to allow for more precise and efficient synthesis of complex fluorinated phenylacetic acid derivatives, as well as a deeper understanding of the intricate role of fluorine in biological systems.
Part 9: References
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]
-
ACS Publications. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
Chemical Research in Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
MDPI. (2022, February 2). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Retrieved from [Link]
-
PubMed. (2022, February 2). Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations. Retrieved from [Link]
-
Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved from [Link]
-
Sci-Hub. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Retrieved from [Link]
-
ResearchGate. (2009). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. Retrieved from [Link]
-
ResearchGate. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
PubMed Central. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
Sci-Hub. (1996). Practical synthesis of α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
ResearchGate. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from
-
Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Retrieved from
-
PubMed Central. (2020, December 8). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Retrieved from [Link]
-
University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved from
-
The University of Brighton. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]
-
PubMed Central. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]
-
NIST WebBook. (n.d.). p-Fluorophenoxyacetic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. Retrieved from
-
PubMed. (2006, February). Bilateral comparison of the efficacy and tolerability of 3% diclofenac sodium gel and 5% 5-fluorouracil cream in the treatment of actinic keratoses of the face and scalp. Retrieved from [Link]
-
PubMed. (2023, May 15). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]
-
ResearchGate. (2018). Topical Fluorometholone Versus Diclofenac Sodium in Cases With Perennial Allergic Conjunctivitis. Retrieved from [Link]
-
Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. Retrieved from [Link]
-
ChemRxiv. (2021, April 13). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]
-
Google Patents. (n.d.). CN116730824B - Synthesis method of 2,4, 5-trifluoro phenylacetic acid. Retrieved from
-
ChemRxiv. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved from [Link]
-
ACS Publications. (n.d.). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Retrieved from [Link]
-
ResearchGate. (2014). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Retrieved from [Link]
-
Speciation.net. (2020, January 21). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Retrieved from [Link]
-
ResearchGate. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
-
ResearchGate. (1995). Comparison of Diclofenac and Fluorometholone in Preventing Cystoid Macular Edema After Small Incision Cataract Surgery A Multicentered Prospective Trial. Retrieved from [Link]
-
Chromatography Today. (2014, March 9). Mass Spectrometry & Spectroscopy. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. quora.com [quora.com]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sci-Hub. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? / Journal of Chemical Information and Modeling, 2009 [sci-hub.box]
- 19. researchgate.net [researchgate.net]
- 20. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Sci-Hub. Practical synthesis of α-(trifluoromethyl)phenylacetic acid / Journal of Fluorine Chemistry, 1996 [sci-hub.st]
- 25. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Leveraging 2-(3-Fluoro-4-iodophenyl)acetic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a potent and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2][3][4] This guide provides an in-depth technical overview of the strategic application of the halogenated fragment, 2-(3-Fluoro-4-iodophenyl)acetic acid, within an FBDD campaign. We will dissect the molecule's inherent properties, outlining its potential as a versatile starting point for inhibitor development. This document will detail the causality behind experimental choices, from initial biophysical screening to hit validation and structure-guided lead optimization, offering field-proven insights for drug development professionals.
Introduction: The Rationale for this compound as a Privileged Fragment
Fragment-based drug discovery (FBDD) is predicated on a core principle: small, low-complexity molecules ("fragments") can probe a vast chemical space more efficiently than larger, more complex drug-like molecules.[2] These fragments, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), are more likely to form high-quality, atom-efficient interactions with a protein target.[2]
This compound is a compelling candidate for inclusion in a fragment library due to several strategic features:
-
Phenylacetic Acid Scaffold : This core motif is prevalent in a multitude of bioactive molecules and approved drugs, including analgesics and anti-inflammatory agents.[5][6][7][8] Its carboxylic acid group provides a strong hydrogen bonding donor and acceptor, often serving as a critical anchor point in protein active sites.
-
Strategic Halogenation : The presence of both fluorine and iodine offers distinct advantages.
-
The fluoro group can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties in later-stage compounds.
-
The iodo group is a powerful tool for both initial hit validation and subsequent optimization. As a heavy atom, it aids in phasing for X-ray crystallography, providing unambiguous confirmation of the fragment's binding pose. Furthermore, the iodine atom can participate in halogen bonding—a directional, non-covalent interaction with nucleophilic atoms like oxygen or sulfur—which can significantly enhance binding affinity.[9][10][11] It also serves as a synthetic handle for chemical elaboration via cross-coupling reactions.[5]
-
-
Optimal Physicochemical Properties : The molecule aligns well with the general requirements for a fragment, possessing a low molecular weight and a balance of hydrophobic and hydrophilic features.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the fragment's properties is paramount for designing effective screening and follow-up experiments.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆FIO₂ | [12] |
| Molecular Weight | 280.04 g/mol | [12] |
| SMILES | O=C(O)CC1=CC=C(I)C(F)=C1 | [12] |
| Storage Conditions | 2-8°C, Sealed in dry, dark place | [12] |
| Hazard Statements | H302, H315, H319, H335 | [12] |
Synthetic Accessibility
Substituted phenylacetic acids are generally accessible through established synthetic routes. Common methods include the hydrolysis of corresponding benzyl cyanides or palladium-catalyzed coupling reactions.[5][8] For instance, a plausible route could involve the carbonylation of a 2,3-difluoro benzyl halide or Suzuki coupling of a boronic acid with an appropriate alkyl halide.[5][13] The commercial availability of this specific fragment simplifies its direct incorporation into screening libraries.[12]
The FBDD Workflow: A Practical Application
The journey from fragment hit to lead compound is a multi-step, iterative process. Using this compound as our candidate, we can map out a typical FBDD campaign.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Phase 1: Hit Identification using Biophysical Screening
Given that fragments typically exhibit weak binding affinities (in the µM to mM range), highly sensitive biophysical techniques are required for their detection.[2][14][15]
Primary Screening Method: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. It is a powerful primary screening tool in FBDD.
-
Causality : We choose SPR for its high sensitivity, real-time data acquisition, and ability to provide kinetic information (k_on, k_off), which helps in triaging hits. The throughput is sufficient for screening a typical fragment library of 1000-2000 compounds.[16]
Exemplary SPR Screening Protocol:
-
Protein Immobilization : Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).
-
Fragment Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM, ensuring the final DMSO concentration is below 1%.
-
Screening : Inject the fragment solutions over the protein and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Data Analysis : Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K_D). A reproducible, concentration-dependent binding response is considered a primary hit.
Phase 2: Hit Validation and Structural Characterization
A primary hit must be validated to eliminate false positives and to understand the structural basis of its interaction.
Orthogonal Validation Method: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA measures the change in the thermal denaturation temperature (T_m) of a protein upon ligand binding.
-
Causality : We use TSA as a rapid and inexpensive orthogonal method. A significant thermal shift (ΔT_m > 2°C) in the presence of this compound provides strong, independent evidence of a direct binding event, validating the SPR hit.
Structural Characterization: X-ray Crystallography
Determining the high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD.
-
Causality : A crystal structure provides the definitive proof of binding and reveals the precise binding mode, orientation, and interactions of the fragment.[15] This structural blueprint is indispensable for the subsequent rational design and optimization of the fragment into a potent lead. The iodine atom in our fragment is particularly advantageous here, as its anomalous scattering can be used to confirm the location of the fragment in the electron density map.
Exemplary Crystallography Protocol (Crystal Soaking):
-
Crystal Growth : Grow crystals of the apo-protein to a suitable size (e.g., >50 µm) using vapor diffusion (sitting or hanging drop) methods.
-
Soaking Solution : Prepare a solution containing the cryoprotectant and this compound at a high concentration (e.g., 10-50 mM) to ensure saturation of the binding site.[17]
-
Fragment Soaking : Transfer the apo-crystals into the soaking solution for a period ranging from minutes to hours.[17]
-
Data Collection & Processing : Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data to solve the structure by molecular replacement, and carefully inspect the difference electron density maps (Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.
-
Refinement : Build the fragment into the density and refine the protein-ligand complex structure to high resolution (e.g., <2.5 Å).
Structure-Guided Lead Optimization
With a validated hit and a high-resolution crystal structure, the optimization phase begins. The goal is to "grow" the initial fragment into a more potent, lead-like molecule by adding functionality that engages with nearby sub-pockets in the protein active site.
Structure-Activity Relationship (SAR) by Design
The structure of the this compound-protein complex dictates the optimization strategy. The phenyl ring provides a rigid scaffold from which to explore vectors for chemical elaboration.
Caption: Strategic vectors for the chemical elaboration of the title fragment.
Exemplary Optimization Strategies
Let's assume the crystal structure reveals the following:
-
The carboxylic acid forms a key salt bridge with a lysine residue.
-
The iodine atom forms a halogen bond with a backbone carbonyl oxygen.
-
There is an adjacent unoccupied hydrophobic pocket near the iodine position.
Strategy: Fragment Growing via Suzuki Coupling
The iodine atom is a perfect synthetic handle for elaboration using palladium-catalyzed cross-coupling reactions.
-
Hypothesis : Adding a small hydrophobic group at the iodine position will occupy the adjacent pocket and increase potency.
-
Synthesis : Synthesize a small library of analogues by performing a Suzuki coupling with various boronic acids (e.g., methyl, ethyl, cyclopropyl, phenyl).
-
Testing : Measure the binding affinity (K_D) of the new compounds using SPR.
-
Analysis : Correlate the change in affinity with the structural modifications.
Hypothetical SAR Table:
| Compound | R-Group (at Iodo position) | K_D (µM) | Ligand Efficiency (LE) |
| Parent Fragment | -I | 250 | 0.35 |
| Analogue 1 | -CH₃ | 85 | 0.38 |
| Analogue 2 | -Cyclopropyl | 30 | 0.41 |
| Analogue 3 | -Phenyl | 150 | 0.32 |
Ligand Efficiency (LE) = -1.37 * pK_D / Heavy Atom Count
From this hypothetical data, we would conclude that a small, constrained hydrophobic group like cyclopropyl is optimal for this pocket, while a larger, more flexible phenyl group may introduce a steric clash or an entropic penalty. This iterative cycle of design, synthesis, and testing, guided by structural biology, is the engine of FBDD.
Conclusion
This compound represents an exemplary starting point for a fragment-based drug discovery campaign. Its phenylacetic acid core provides a reliable anchor, while its strategic halogenation offers multifaceted advantages for hit identification, validation, and optimization. The iodine atom, in particular, serves as both a structural biology tool and a versatile synthetic handle, facilitating a rational, structure-guided path from a low-affinity fragment to a potent lead compound. By understanding the causality behind each experimental step and leveraging the unique chemical features of fragments like this, researchers can significantly enhance the efficiency and success rate of modern drug discovery programs.
References
- Mounier, L., Barth, M., & Boubia, B. (n.d.).
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC. [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2024). ACS Publications. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). PubMed. [Link]
-
Introduction to fragment-based drug discovery. (n.d.). PubMed. [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). Xenon Crystallix. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (n.d.). ACS Publications. [Link]
-
Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. (n.d.). ACS Publications. [Link]
-
Biophysical Fragment Screening Services. (n.d.). Evotec. [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. [Link]
- Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.).
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. [Link]
- Preparation of 2,3-difluorophenylacetic acid. (n.d.).
-
Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. (n.d.). PubMed. [Link]
-
Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (n.d.). Frontiers. [Link]
-
(PDF) Fragment-based drug discovery: A graphical review. (2024). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inventivapharma.com [inventivapharma.com]
- 6. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halogen-Enriched Fragments [otavachemicals.com]
- 12. 1261874-58-1|this compound|BLD Pharm [bldpharm.com]
- 13. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 16. Biophysical Fragment Screening | Evotec [evotec.com]
- 17. academic.oup.com [academic.oup.com]
Spectroscopic Characterization of 2-(3-Fluoro-4-iodophenyl)acetic acid: A Technical Guide
Introduction
2-(3-Fluoro-4-iodophenyl)acetic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine and an iodine atom on the phenyl ring, imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules and functional materials. A thorough understanding of its chemical structure is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on established spectroscopic principles and data from analogous structures. The presented data and interpretations serve as a robust reference for researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively offer a comprehensive structural fingerprint.
Experimental Protocol: NMR Spectrum Acquisition
The following is a generalized protocol for acquiring high-resolution NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing (0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumental Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment, often proton-decoupled.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Workflow for NMR Data Acquisition and Processing:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects and data from similar compounds.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂- | ~3.7 | Singlet (s) | - |
| H-2 | ~7.3 | Doublet (d) | J(H-F) ≈ 8 |
| H-5 | ~7.1 | Doublet of doublets (dd) | J(H-H) ≈ 8, J(H-F) ≈ 2 |
| H-6 | ~7.8 | Triplet (t) | J(H-H) ≈ 8 |
| -COOH | ~11-12 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | ~40 |
| C-1 | ~135 (d, J(C-F) ≈ 3 Hz) |
| C-2 | ~115 (d, J(C-F) ≈ 21 Hz) |
| C-3 | ~160 (d, J(C-F) ≈ 245 Hz) |
| C-4 | ~90 |
| C-5 | ~140 |
| C-6 | ~125 (d, J(C-F) ≈ 3 Hz) |
| -COOH | ~175 |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |
| C3-F | -110 to -120 | Multiplet |
Interpretation of Predicted NMR Spectra
-
¹H NMR: The spectrum is expected to show a singlet for the methylene (-CH₂) protons around 3.7 ppm, indicating no adjacent protons. The aromatic region will display three distinct signals. The proton at the 6-position (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the carboxylic acid group. It will likely appear as a triplet due to coupling with the neighboring proton (H-5). The proton at the 2-position (H-2) will be split into a doublet by the fluorine atom. The proton at the 5-position (H-5) will appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom. The carboxylic acid proton will be a broad singlet at a significantly downfield shift, which is characteristic of acidic protons.[4][5][6]
-
¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals. The methylene carbon (-CH₂-) will appear upfield around 40 ppm. The carboxylic acid carbonyl carbon (-COOH) will be the most downfield, around 175 ppm. The aromatic carbons will appear in the range of 90-160 ppm. A key feature will be the carbon-fluorine couplings. The carbon directly bonded to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C-F) ≈ 245 Hz) and will be significantly downfield. The adjacent carbons (C-2 and C-4) will show smaller two-bond couplings, and other carbons in the ring may also exhibit smaller long-range couplings. The carbon bearing the iodine (C-4) is expected to be shifted upfield due to the heavy atom effect.[2][7][8][9]
-
¹⁹F NMR: The ¹⁹F NMR spectrum will display a single multiplet in the typical range for aromatic fluorine compounds (-110 to -120 ppm).[3][10][11][12] The multiplicity will arise from couplings to the neighboring aromatic protons (H-2 and H-5).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Spectrum Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Workflow for IR Data Acquisition:
Caption: Workflow for IR spectrum acquisition using the ATR technique.
Predicted IR Spectral Data
Table 4: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Carboxylic acid |
| ~1200 | C-F stretch | Aryl fluoride |
| 800-600 | C-I stretch | Aryl iodide |
Interpretation of Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band will appear from approximately 3300 to 2500 cm⁻¹, which is indicative of the hydrogen-bonded dimeric form of the carboxylic acid in the solid state. The C=O stretching vibration will give a strong, sharp absorption band around 1700 cm⁻¹. The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The C-O stretching of the carboxylic acid will be observed around 1250 cm⁻¹. The C-F stretching vibration of the aryl fluoride is expected around 1200 cm⁻¹, and the C-I stretching vibration will be found in the fingerprint region, typically between 800 and 600 cm⁻¹.[13][14][15][16]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrum Acquisition (Electron Ionization)
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumental Parameters (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Positive ion.
Workflow for Mass Spectrometry Data Acquisition:
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum Data
Table 5: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment |
| 280 | [M]⁺ (Molecular Ion) |
| 235 | [M - COOH]⁺ |
| 108 | [C₇H₄F]⁺ |
Interpretation of Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound will provide the molecular weight and key structural information through its fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 280, corresponding to the molecular weight of the compound (C₈H₆FIO₂). The presence of iodine will result in a characteristic isotopic pattern for the molecular ion, although the M+1 peak from ¹³C will also be present.
-
Major Fragmentation Pathways:
-
Loss of the Carboxyl Group: A very common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a significant peak at m/z 235 ([M - 45]⁺). This fragment corresponds to the 3-fluoro-4-iodobenzyl cation.
-
Benzylic Cleavage: Further fragmentation of the [M - COOH]⁺ ion can occur. Cleavage of the C-I bond would result in a fragment at m/z 108, corresponding to the fluorobenzyl cation.[17][18][19][20][21]
-
The combination of the molecular ion peak and the logical fragmentation pattern provides strong evidence for the proposed structure.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra offers a solid foundation for the structural characterization and identification of this important chemical entity. The included experimental protocols and interpretation guidelines are intended to assist researchers in their efforts to synthesize, purify, and utilize this compound in a variety of scientific applications. The convergence of data from these complementary spectroscopic techniques provides a high degree of confidence in the assigned structure.
References
- Infrared spectroscopy correl
- Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- NMR Chart. (n.d.).
- Hostetler, M. A., & Bergman, R. G. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8434–8441.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- How to predict IR Spectra?
- Hostetler, M. A., & Bergman, R. G. (2018).
- Web-based application for in silico fragment
- 13C NMR Chemical Shift - Oregon St
- Hostetler, M. A., & Bergman, R. G. (2018).
- 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (n.d.).
- Mass Spectroscopy Fragment Finder Calcul
- Mass Spec Fragment Prediction Software | MS Fragmenter - ACD/Labs. (n.d.).
- Interpretation Of Organic Molecules By Mass Spectra | PPTX - Slideshare. (n.d.).
- Proton NMR Table - MSU chemistry. (n.d.).
- a guide to 13c nmr chemical shift values. (n.d.).
- Download NMR Predict - Mestrelab. (n.d.).
- IR Spectrum Prediction Service - AIDD Pl
- D
- IR Spectrum Prediction - Protheragen. (n.d.).
- Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
- 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024).
- IR Spectra Predicting Tools - YouTube. (2023).
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.).
- interpreting C-13 NMR spectra - Chemguide. (n.d.).
- Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- NMR Chemical Shift Values Table - Chemistry Steps. (n.d.).
- News: Wiley Launches New Database of Predicted Infrared Spectra. (2023).
- Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012).
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
- Modern open-source tools for simulation of NMR spectra - Chemistry Stack Exchange. (2016).
- 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
- CASPRE - 13 C NMR Predictor. (n.d.).
- Interpretation of Mass Spectra: Mclafferty, EI Techniques - StudySmarter. (2023).
- Simul
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
- IR Spectrum Table & Chart | Sigma-Aldrich - ResearchG
- Table of characteristic proton NMR chemical shifts. (n.d.).
- nmrshiftdb2 - open nmr d
- PROSPRE - 1 H NMR Predictor. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
- IR Chart. (n.d.).
- Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. (n.d.).
- Can anyone help me to tell me any online website to check 13C NMR prediction. . .?
- 13C NMR predictor - virtual Chemistry 3D. (n.d.).
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. compoundchem.com [compoundchem.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Interpretation Of Organic Molecules By Mass Spectra | PPTX [slideshare.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fiveable.me [fiveable.me]
- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. studysmarter.co.uk [studysmarter.co.uk]
An In-depth Technical Guide to 2-(3-Fluoro-4-iodophenyl)acetic acid: Commercial Availability, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-iodophenyl)acetic acid, a key building block in pharmaceutical and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document delves into its commercial availability, primary suppliers, and synthetic methodologies.
Introduction and Chemical Profile
This compound, with the Chemical Abstracts Service (CAS) number 1261874-58-1 , is a substituted phenylacetic acid derivative. Its structure, featuring both fluorine and iodine atoms on the phenyl ring, makes it a versatile reagent in organic synthesis, particularly for introducing the 3-fluoro-4-iodophenyl moiety into larger molecules. This functional group arrangement is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Chemical Structure:
Commercial Availability and Major Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered with varying purity levels, and it is crucial for researchers to select a grade appropriate for their specific application.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | CAS Number | Additional Information |
| 1261874-58-1 | Offers the product and provides a platform for requesting quotes.[1] | |
| 1261874-58-1 | Lists the compound and provides contact information for commercial and technical support.[2] | |
| 1261874-58-1 | Provides pricing and manufacturer information for the compound.[3] | |
| 1261874-58-1 | Offers the product with options for cold-chain transportation and notes special offers for online orders.[4] | |
| 1261874-58-1 | A platform that aggregates information on suppliers and manufacturers, along with pricing and safety information.[5] |
It is advisable to request a Certificate of Analysis (CoA) from the chosen supplier to verify the purity and identity of the compound before use.
Synthetic Approaches
The synthesis of this compound can be approached through various synthetic routes. One common strategy involves the use of a corresponding boronic acid precursor, which is commercially available. A plausible synthetic pathway is outlined below, based on established organic chemistry principles and information gleaned from technical documents.[6]
A key synthetic strategy involves a Palladium-catalyzed Suzuki coupling reaction.[6] This method is widely used for the formation of carbon-carbon bonds. In this context, an aryl boronic acid can be coupled with a partner containing a suitable leaving group.
The synthesis could proceed as follows:
-
Starting Material: The synthesis can commence from a commercially available boronic acid, such as (3-Fluoro-4-iodophenyl)boronic acid.
-
Coupling Reaction: This boronic acid can then be subjected to a Suzuki coupling reaction with a suitable two-carbon building block that can be readily converted to an acetic acid moiety.
The following diagram illustrates a potential synthetic workflow:
Applications in Research and Development
Substituted phenylacetic acids are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of the fluoro and iodo substituents in this compound provides specific steric and electronic properties that can be exploited in drug design to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The iodine atom also provides a handle for further functionalization through reactions such as cross-coupling.
While specific, publicly disclosed applications of this exact molecule are often proprietary, its structural motifs are found in various developmental and approved drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily available and synthetically versatile building block for pharmaceutical and chemical research. A variety of reputable suppliers offer this compound, ensuring its accessibility for laboratory to bulk scale needs. Understanding its synthetic pathways and chemical properties is crucial for its effective application in the development of novel molecules.
References
-
IndiaMART. Ethyl (3-fluoro-4-iodophenyl)acetate Suppliers, Manufacturers. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Organic Syntheses. Procedure. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]
Sources
The 2-(3-Fluoro-4-iodophenyl)acetic Acid Scaffold: A Versatile Platform for the Synthesis of Novel Heterocycles
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Abstract
The pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern medicinal chemistry. Heterocyclic compounds form the largest and most diverse class of organic compounds, with a significant number of FDA-approved drugs containing at least one heterocyclic ring.[1] The unique substitution pattern of 2-(3-fluoro-4-iodophenyl)acetic acid, featuring a fluoro group that can enhance metabolic stability and binding affinity, an iodo group amenable to a wide range of cross-coupling reactions, and a carboxylic acid moiety for further derivatization, makes it an exceptionally valuable scaffold for the construction of diverse heterocyclic libraries. This guide provides a comprehensive overview of the synthetic utility of this scaffold, detailing plausible synthetic routes to the core structure and its elaboration into various medicinally relevant heterocyclic systems.
Introduction: The Strategic Advantage of the this compound Scaffold
The design of new therapeutic agents often hinges on the development of molecular scaffolds that offer both a desirable pharmacological profile and synthetic tractability. The this compound scaffold is a prime example of such a platform, embodying several key features that are highly sought after in drug discovery programs:
-
The Role of Fluorine: The presence of a fluorine atom can significantly impact a molecule's physicochemical and biological properties.[2][3][4][5] Its high electronegativity can influence the acidity of nearby functional groups, while its introduction can block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[2] Furthermore, fluorine can participate in favorable interactions with biological targets, enhancing binding affinity.[5]
-
The Versatility of the Iodo Group: The iodine substituent is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki,[6][7][8][9] Sonogashira,[10][11][12][13][14] and Buchwald-Hartwig aminations, allow for the introduction of a wide array of substituents at this position, enabling the exploration of a vast chemical space.
-
The Carboxylic Acid Functional Group: The acetic acid side chain provides a convenient point for derivatization, such as amide bond formation, or for cyclization reactions to form a variety of heterocyclic rings.
This guide will first propose a robust synthesis of the this compound scaffold and then explore its application in the synthesis of several classes of bioactive heterocycles, providing detailed, field-proven insights and experimental protocols.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The overall synthetic strategy involves the introduction of the acetic acid moiety onto the 2-fluoro-1-iodobenzene core. A reliable method to achieve this is via a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Caption: Proposed synthetic route to the core scaffold.
Detailed Experimental Protocols
-
Rationale: This reaction introduces the two-carbon acetyl group that will be converted into the acetic acid side chain. Aluminum chloride is a classic Lewis acid catalyst for this transformation.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C, then add a solution of 2-fluoro-1-iodobenzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluoro-4-iodophenyl)ethan-1-one.
-
-
Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acid derivatives. In this case, we form a thioamide intermediate.
-
Procedure:
-
In a round-bottom flask, combine 1-(3-fluoro-4-iodophenyl)ethan-1-one (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.).
-
Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add ethanol and heat the mixture to a gentle boil.
-
Allow the solution to cool, which should induce crystallization of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the thioamide.
-
-
Rationale: The final step is the hydrolysis of the thioamide to the desired carboxylic acid.
-
Procedure:
-
Suspend the thioamide from the previous step in a mixture of water and sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
Elaboration of the Scaffold into Novel Heterocycles
The this compound scaffold is a versatile starting material for the synthesis of a variety of heterocyclic systems with potential biological activity.
Synthesis of Thiazole Derivatives
Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][19][20][21][22][23] The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[24][25][26]
Caption: General workflow for the synthesis of thiazole derivatives.
-
α-Bromination: Convert the carboxylic acid to the corresponding α-bromo ketone. This can be achieved via the Arndt-Eistert homologation followed by treatment with HBr.
-
Hantzsch Cyclization:
-
Dissolve the α-bromo ketone (1.0 eq.) in ethanol.
-
Add thiourea (1.1 eq.) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure aminothiazole derivative.
-
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of heterocycles with a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. A common synthetic route involves the conversion of the carboxylic acid to a hydrazide, followed by cyclization.
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
-
Hydrazide Formation:
-
Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.
-
React the crude acid chloride with hydrazine hydrate in a suitable solvent like THF at 0 °C to room temperature to obtain the hydrazide.
-
-
Reaction with Isothiocyanate:
-
Treat the hydrazide (1.0 eq.) with an appropriate isothiocyanate (1.0 eq.) in a solvent like ethanol and reflux for 2-4 hours to form the N'-substituted hydrazide.
-
-
Cyclization:
-
Add a base (e.g., sodium hydroxide solution) to the reaction mixture and continue to reflux for 8-12 hours to effect cyclization.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the triazole product.
-
Filter, wash with water, and recrystallize to obtain the pure 1,2,4-triazole derivative.
-
Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent on the phenyl ring is a key feature of the scaffold, allowing for late-stage diversification through palladium-catalyzed cross-coupling reactions.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 16. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 17. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 18. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 2-(3-Fluoro-4-iodophenyl)acetic Acid Scaffold
An In-Depth Technical Guide to Exploring the Chemical Space Around 2-(3-Fluoro-4-iodophenyl)acetic Acid
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound scaffold represents a highly versatile and strategically valuable starting point for library synthesis and lead optimization. Its architecture is endowed with three key features that provide distinct handles for chemical exploration: an aryl iodide, a fluorine substituent, and a carboxylic acid moiety.
-
The aryl iodide is an exceptionally versatile functional group, serving as a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse substituents onto the phenyl ring, enabling fine-tuning of steric and electronic properties.[1][2]
-
The fluorine atom at the meta-position offers several advantages inherent to organofluorine chemistry. It can block metabolic oxidation at the adjacent position, modulate the acidity (pKa) of the carboxylic acid, and engage in favorable non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) within a target protein's binding site, often enhancing potency and improving pharmacokinetic profiles.[3][4]
-
The phenylacetic acid motif is a common feature in many biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid provides a crucial anchor for ionic interactions with biological targets, such as arginine or lysine residues, and serves as a straightforward point for derivatization into amides, esters, or bioisosteric replacements to modulate properties like cell permeability and metabolic stability.[5]
This guide provides a comprehensive framework for Senior Application Scientists and drug development professionals to systematically explore the chemical space surrounding this scaffold. We will delve into detailed synthetic protocols, the strategic rationale behind experimental choices, and the analytical workflows required to validate the synthesized analogs.
Physicochemical and Spectroscopic Profile of the Core Scaffold
A thorough understanding of the starting material is paramount. The properties of this compound form the baseline for all subsequent modifications.
| Property | Value | Reference |
| CAS Number | 1261874-58-1 | [6] |
| Molecular Formula | C₈H₆FIO₂ | [6] |
| Molecular Weight | 280.04 g/mol | [6] |
| Appearance | Typically an off-white to beige solid | [7] |
| SMILES | O=C(O)CC1=CC(F)=C(I)C=C1 | [6] |
| Storage | 2-8°C, sealed in dry, dark conditions | [6] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Will show characteristic signals for the aromatic protons (with complex splitting patterns due to H-H and H-F coupling), a singlet for the benzylic CH₂ protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will display distinct signals for the eight carbon atoms, with C-F and C-I couplings observable for the aromatic carbons.
-
¹⁹F NMR: A singlet (or a multiplet if coupled to nearby aromatic protons) confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁻ or [M-H]⁻ will be readily observable in negative ion mode ESI-MS, confirming the molecular weight.
Strategic Diversification: A Multi-pronged Approach
The true power of this scaffold lies in its potential for multi-directional diversification. We can systematically modify three key regions of the molecule to build a comprehensive structure-activity relationship (SAR) profile.
Caption: Key Pd-catalyzed cross-coupling reactions at the C-I bond.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds. [1]It allows for the introduction of various aryl or heteroaryl groups.
Objective: To synthesize 2-(3-fluoro-4'-substituted-[1,1'-biphenyl]-4-yl)acetic acid derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/EtOH/Water)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add this compound, the desired arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system via syringe. The use of an aqueous solvent system is common and often accelerates the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the final compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Causality Insight: The choice of base is crucial; stronger bases like Cs₂CO₃ can be effective for less reactive boronic acids. The catalyst Pd(PPh₃)₄ is a workhorse, but for sterically hindered substrates, more advanced catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be required to promote the oxidative addition and reductive elimination steps. [2][8]
Part 2: Carboxylic Acid Derivatization and Bioisosteric Replacement
The carboxylic acid is a primary point for interaction but often contributes to poor oral bioavailability and can be a liability for metabolic conjugation (acyl glucuronidation). [9]Derivatization or replacement is a key strategy to overcome these issues.
Caption: Diversification pathways for the carboxylic acid moiety.
Experimental Protocol: Amide Coupling (HATU)
Objective: To synthesize a library of amides with diverse amines to probe for additional binding interactions and improve membrane permeability.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA or Et₃N (2.0-3.0 equiv)
-
Solvent: Anhydrous DMF or CH₂Cl₂
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in the anhydrous solvent. Add the base, followed by the coupling agent HATU. Stir at room temperature for 15-30 minutes. This forms a highly reactive activated ester intermediate.
-
Coupling: Add the desired amine to the reaction mixture.
-
Reaction: Stir at room temperature. Monitor progress by LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Validation: Confirm structure and purity via NMR and HRMS.
Causality Insight: HATU is a highly efficient, modern coupling reagent that minimizes racemization for chiral substrates and works well even with poorly nucleophilic amines. The base (DIPEA) is essential to neutralize the generated acids and maintain an optimal pH for the reaction. [10]
Carboxylic Acid Bioisosteres
Replacing the carboxylic acid with a group that mimics its acidic properties but has different physicochemical characteristics is a powerful strategy in lead optimization. [5]
| Bioisostere | Approx. pKa | Key Features & Rationale |
|---|---|---|
| 1H-Tetrazole | ~4.5-5.0 | Closely mimics the pKa and charge distribution of a carboxylate. Often more metabolically stable and can improve oral absorption. [5] |
| N-Acylsulfonamide | ~3.0-5.0 | Highly acidic and can form similar ionic interactions. The additional functionality offers vectors for further modification. |
| Hydroxyisoxazole | ~4.0-5.0 | Acidic heterocycle that can act as a carboxylate mimic. |
| 1-Hydroxypyrazole | ~6.0-7.0 | A less acidic option which can lead to better tissue permeation due to a lower negative charge at physiological pH. [5]|
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic exploration of the scaffold allows for the development of a robust SAR model.
-
4-Position (Iodine replacement): Introducing small, hydrogen-bond acceptors/donors (e.g., from Buchwald-Hartwig amination) or hydrophobic groups (e.g., from Suzuki coupling) can probe the specific nature of this pocket. The potency of related compounds can be dramatically influenced by substitution at the 4-position. [11]* 3-Position (Fluorine): The fluorine's role is multifaceted. Its electron-withdrawing nature increases the acidity of the carboxylic acid, potentially strengthening ionic bonds. It also serves as a key metabolic blocker. Maintaining the fluorine is often critical for potency and a good pharmacokinetic profile. [4][11]* Carboxylic Acid Moiety: Converting the acid to neutral amides or esters generally increases cell permeability but sacrifices the key ionic interaction. This is a classic trade-off. Bioisosteres like tetrazoles can maintain the acidic interaction while improving other properties. [12]The choice depends heavily on whether the target interaction is ionic or hydrogen-bond based.
Analytical Characterization Workflow
Every new analog must be rigorously characterized to ensure its identity, purity, and integrity for biological testing.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to track the consumption of starting materials and the formation of the product.
-
Structure Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation. Two-dimensional experiments (e.g., COSY, HSQC) may be required for complex structures. [13][14] * High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the new molecule.
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of the final compound, which should typically be >95% for in vitro biological assays.
Conclusion and Future Perspectives
The this compound scaffold is a launchpad for rapid and systematic chemical exploration. The orthogonal reactivity of the aryl iodide and the carboxylic acid allows for the construction of large, diverse chemical libraries with minimal synthetic redesign. By leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling and strategic bioisosteric replacements, researchers can efficiently navigate the chemical space around this core. Future work could involve more complex modifications, such as functionalization of the benzylic position or the synthesis of non-classical bioisosteres, to further unlock the therapeutic potential of this promising molecular framework.
References
-
Avula, S., Koppireddi, S., Tortorella, M. D., & Neagoie, C. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Sci. Pharm., 94(1), 11. [Link]
-
Van der Velden, N. S., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
-
Request PDF. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. [Link]
-
Ahmad, I., et al. (1997). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. PubMed. [Link]
-
ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Journal of Fiber Bioengineering and Informatics. (2009). H-NMR Spectroscopy Analysis of Homo and Copolymers of L-lactic Acid. [Link]
-
PubMed Central. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. [Link]
-
ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Kyoto University Research Information Repository. (2019). Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact. [Link]
-
PubMed Central. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. [Link]
- Google Patents. (n.d.). Building blocks for difficult peptide synthesis and method of making thereof.
-
MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
-
PubMed Central. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
J-STAGE. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]
-
PubMed Central. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]
-
Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. 1261874-58-1|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 13. Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H-NMR Spectroscopy Analysis of Homo and Copolymers of L-lactic Acid [journal10.magtechjournal.com]
A Technical Guide to the Agrochemical Potential of 2-(3-Fluoro-4-iodophenyl)acetic Acid
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural productivity. Within this landscape, synthetic auxin herbicides have long been a pillar of weed management. This document presents a comprehensive technical analysis of the uncharacterized compound, 2-(3-Fluoro-4-iodophenyl)acetic acid, postulating its significant potential as a next-generation auxinic herbicide.
Our central hypothesis is that the unique halogenation pattern of a fluorine atom at the 3-position and an iodine atom at the 4-position on a phenylacetic acid scaffold can confer a desirable combination of high potency, metabolic stability, and favorable physicochemical properties for herbicidal activity. This guide will deconstruct the scientific rationale for this hypothesis, grounded in established principles of synthetic auxin action and structure-activity relationships. Furthermore, we provide detailed, actionable experimental protocols for the synthesis, bio-evaluation, and mechanism of action confirmation of this promising molecule.
The Scientific Rationale: Deconstructing a Candidate Herbicide
The herbicidal potential of this compound is predicated on its structural analogy to the natural plant hormone indole-3-acetic acid (IAA) and the large family of synthetic auxin herbicides.[1][2] These herbicides function by inducing cellular and physiological responses similar to those caused by high concentrations of natural auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species.[1]
The Auxinic Herbicide Mechanism of Action
Synthetic auxins overwhelm the plant's natural hormonal balance. At the molecular level, they bind to auxin receptors, primarily the TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[3][4] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[4] Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[4]
The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes.[3][4] This leads to a cascade of downstream effects including:
-
Ethylene and Abscisic Acid (ABA) Production: Overexpression of genes like ACC synthase and 9-cis-epoxycarotenoid dioxygenase (NCED) leads to a surge in ethylene and ABA.[3][4]
-
Cell Elongation and Division: Uncontrolled cell elongation is a hallmark of auxin herbicide action.[5]
-
Reactive Oxygen Species (ROS) Generation: The hormonal imbalance and metabolic disruption result in the production of damaging ROS, leading to tissue necrosis and plant death.[3]
Caption: Mechanism of synthetic auxin herbicide action.
Structure-Activity Relationships and the Role of Halogenation
The efficacy of synthetic auxins is intimately tied to their molecular structure. The essential features include an aromatic ring and a carboxylic acid group, which mimics the structure of IAA.[3] Halogenation of the aromatic ring is a well-established strategy in modern agrochemical design to optimize a compound's biological activity, metabolic stability, and physicochemical properties.[6][7][8]
-
Fluorine: The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.[9][10] The high electronegativity of fluorine can also alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with the target receptor.[9]
-
Iodine: As a larger and more lipophilic halogen, iodine can increase the overall hydrophobicity of the molecule. This can improve its ability to penetrate the waxy cuticle of plant leaves and move through cell membranes to reach its site of action.
The specific 3-fluoro, 4-iodo substitution pattern on 2-phenylacetic acid is hypothesized to provide a synergistic effect: the fluorine atom enhances metabolic stability and target affinity, while the iodine atom promotes uptake and translocation within the plant. This "mixed" halogenation is an increasingly common feature in the latest generation of high-performance pesticides.[6]
Proposed Experimental Validation Workflow
A rigorous, phased approach is required to validate the herbicidal potential of this compound. This workflow encompasses chemical synthesis, whole-plant bioassays, and mechanism of action confirmation studies.
Phase 1: Chemical Synthesis
A plausible synthetic route to the target compound can be envisioned starting from commercially available precursors. The following protocol outlines a potential pathway.
Protocol 2.1.1: Synthesis of this compound
-
Starting Material: 3-Fluoro-4-iodoaniline.
-
Step 1: Diazotization. Dissolve 3-fluoro-4-iodoaniline in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Step 2: Sandmeyer-type Reaction. In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the cyanide solution. This reaction will replace the diazonium group with a nitrile group, yielding 3-fluoro-4-iodobenzonitrile.
-
Step 3: Halogenation. Convert the benzonitrile to the corresponding benzyl bromide. This can be achieved via a radical bromination reaction, for example, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent (e.g., carbon tetrachloride) under reflux. This step yields 1-(bromomethyl)-3-fluoro-4-iodobenzene.
-
Step 4: Cyanide Displacement. React the benzyl bromide with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO or acetone to form 2-(3-fluoro-4-iodophenyl)acetonitrile.
-
Step 5: Hydrolysis. Hydrolyze the nitrile group to a carboxylic acid. This is typically achieved by heating the acetonitrile derivative under strongly acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidic workup) conditions.
-
Purification: The final product, this compound, should be purified using standard techniques such as recrystallization or column chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for mechanism of action confirmation.
Broader Potential and Future Directions
While the primary hypothesis centers on herbicidal activity, some phenylacetic acid derivatives have been noted for broader biocidal properties, including fungicidal and insecticidal effects. [11]Should the primary herbicidal screening prove fruitful, secondary screening against common plant pathogens and insect pests could be a valuable extension of this research.
Future work should also focus on synthesizing and testing analogs of this compound to build a more detailed structure-activity relationship. Modifying the position of the halogens or introducing other substituents could further optimize potency, selectivity, and environmental safety profiles.
References
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 293-301. [Link]
-
Purdue University. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. [Link]
-
Peterson, M. A., McMaster, S. A., Riechers, D. E., Skelton, J., & Stahlman, P. W. (2016). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha, 34(3), 607-621. [Link]
-
The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. [Link]
-
Nowak, O., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3328. [Link]
-
University of Nebraska-Lincoln. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. [Link]
-
Nowak, O., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]
-
Tan, N. S., et al. (2018). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
-
Baunthiyal, M., & Pandey, A. (2013). ORGANOFLUORINE METABOLISM IN PLANTS. Fluoride, 46(3), 121-126. [Link]
-
Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. [Link]
-
Berger, F. G., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6386-6423. [Link]
-
Murphy, C. D. (2009). Metabolism of Fluoroorganic Compounds in Microorganisms: Impacts for the Environment and the Production of Fine Chemicals. Applied Microbiology and Biotechnology, 84(4), 617-629. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
Haggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29-72. [Link]
-
Jeschke, P. (2018). The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds. ResearchGate. [Link]
-
Jeschke, P. (2017). Latest generation of halogen-containing pesticides. Pest Management Science, 73(5), 831-840. [Link]
-
Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry. [Link]
-
Pang, S., et al. (2004). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 60(2), 169-178. [Link]
-
Dias, A. M., et al. (2018). Biodegradation and biotransformation of organofluorine compounds. ResearchGate. [Link]
- Kumiai Chemical Industry Co Ltd. (2003). Microbicidal insecticide agent for agriculture and horticulture including phenyl acetic acid derivatives.
Sources
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 3. scielo.br [scielo.br]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Latest generation of halogen-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JP2003012416A - Microbicidal insecticide agent for agriculture and horticulture including phenyl acetic acid derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(3-Fluoro-4-iodophenyl)acetic acid
Introduction: The Strategic Importance of Biaryl Acetic Acids in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[3][4] These motifs are prevalent in a vast array of bioactive molecules, agrochemicals, and advanced materials.[4][5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(3-Fluoro-4-iodophenyl)acetic acid, a valuable building block in medicinal chemistry. The presence of the fluoro, iodo, and acetic acid functionalities requires careful consideration of reaction conditions to achieve high yields and purity. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a comprehensive guide for researchers engaged in drug development and synthetic chemistry.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][6] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[2][6] The high reactivity of aryl iodides makes this step relatively facile.[7]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[3][6] The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this exchange.[8][9][10]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond of the desired biaryl product and regenerating the catalytically active Pd(0) species.[1][2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Methods
Reagents and Solvents
| Reagent | Supplier | Purity | Purpose |
| This compound | BLDpharm[11] | >98% | Starting Material (Aryl Halide) |
| 4-Methoxyphenylboronic acid | Commercially Available | >98% | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercially Available | >98% | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous | Base |
| 1,4-Dioxane | Commercially Available | Anhydrous | Solvent |
| Deionized Water | In-house | High Purity | Co-solvent |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade | Extraction Solvent |
| Brine | In-house | Saturated NaCl(aq) | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ACS Grade | Drying Agent |
| Celite® | Commercially Available | --- | Filtration Aid |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic acid
This protocol outlines a general procedure. Optimization may be required for different boronic acid partners.
Reaction Setup
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equiv.) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. The addition of water is often crucial for the solubility of the base and to facilitate the reaction.[2][3]
-
Degassing: Seal the flask with a septum and purge the reaction mixture with a gentle stream of argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath with vigorous stirring under an inert atmosphere.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[2]
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl acetic acid derivative.[2][4]
Rationale for Experimental Choices
-
Aryl Halide: this compound is an excellent substrate for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond in the oxidative addition step. The reactivity order for aryl halides is generally I > Br > OTf >> Cl.[7]
-
Boronic Acid: 4-Methoxyphenylboronic acid is chosen as a representative electron-rich coupling partner. The protocol can be adapted for a wide range of aryl and heteroaryl boronic acids.
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a broad range of Suzuki couplings.[1] For more challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary.[5][12][13]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base commonly used in Suzuki couplings.[2][14] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9][10] The presence of the acetic acid moiety in the substrate makes the choice of base critical to avoid unwanted side reactions. A weaker base like K₂CO₃ is often preferred over stronger bases like NaOH or alkoxides to minimize potential deprotonation and subsequent side reactions of the acidic proton.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or THF with water is frequently employed.[2][3] The organic solvent solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and can accelerate the reaction.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (deactivated by oxygen)- Insufficiently degassed reaction mixture- Impure reagents or solvents | - Ensure proper degassing of the reaction mixture.- Use fresh, high-purity reagents and anhydrous solvents.- Consider using a different palladium source or ligand. |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents and a minimal amount of water.- Optimize reaction time and temperature.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[12] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Hydrodehalogenation of Aryl Iodide | - Presence of trace amounts of water or other proton sources | - Ensure anhydrous conditions.- This can sometimes be a competing side reaction with certain catalysts and substrates.[15] |
| Difficulty in Purification | - Formation of closely related byproducts- Residual palladium catalyst | - Optimize reaction conditions to minimize side reactions.- Use a filtration aid like Celite® to remove palladium.- Employ careful flash column chromatography with an optimized solvent gradient. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl acetic acids, which are important scaffolds in drug discovery. The protocol detailed herein for the coupling of this compound provides a solid starting point for researchers. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a wide range of complex molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Funes-Ardoiz, I., Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
Carrow, B. P., Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. (2011). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Billingsley, K. L., Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (2007). Available from: [Link]
-
Semantic Scholar. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. (2008). Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. (1999). Available from: [Link]
-
Martin, R., Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (2008). Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2025). Available from: [Link]
-
Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. (2014). Available from: [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Available from: [Link]
-
ChemHelp ASAP. Suzuki cross-coupling reaction. (2020). YouTube. Available from: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
Science of Synthesis. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube. Available from: [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules. (2021). Available from: [Link]
-
ResearchGate. Suzuki–Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. Available from: [Link]
-
Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available from: [Link]
- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. 1261874-58-1|this compound|BLD Pharm [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. proprogressio.hu [proprogressio.hu]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Biaryls from 2-(3-Fluoro-4-iodophenyl)acetic acid
Introduction: The Central Role of Biaryls in Modern Chemistry
The biaryl motif is a cornerstone in contemporary drug discovery and materials science.[1][2] These structures, characterized by two directly connected aromatic rings, are prevalent in a wide array of pharmacologically active compounds, including anti-inflammatory agents, antibiotics, and antihypertensives.[1][3] The specific building block, 2-(3-Fluoro-4-iodophenyl)acetic acid, represents a valuable starting material, incorporating a versatile carboxylic acid handle and specific halogenation patterns that are desirable for tuning the electronic and pharmacokinetic properties of target molecules.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of these important compounds.[4] This Nobel Prize-winning methodology provides a mild, efficient, and functionally tolerant route to form carbon-carbon bonds, making it an indispensable tool for researchers.[5][6] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of biaryl acetic acid derivatives, focusing on the underlying mechanistic principles, critical experimental parameters, and a detailed, field-proven protocol.
Pillar 1: Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
A comprehensive understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][7] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-iodine bond of the aryl iodide, this compound. This is often the rate-determining step of the reaction.[9] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate.[6][9]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center.[9] This process is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[10][11][12]
-
Reductive Elimination: In the final step, the two organic fragments—the original aryl acetic acid moiety and the newly transferred aryl group—are coupled together, forming the desired biaryl product.[8] This bond formation occurs with the simultaneous reduction of the palladium center from Pd(II) back to the catalytically active Pd(0) state, thus closing the catalytic cycle.[5][9]
Pillar 2: Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. Each component plays a critical role in the catalytic cycle, and understanding their interplay is essential for developing a robust protocol.
-
Ligands: Ligands are not mere spectators; they are crucial for stabilizing the palladium center and modulating its reactivity.[9] Electron-rich and sterically bulky phosphine ligands (e.g., PPh₃, Buchwald's SPhos, or JohnPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5][8]
-
Base: The base is essential for the transmetalation step.[11] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate anion.[12][15] Common choices include:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their effectiveness and moderate strength. Cesium carbonate is more soluble in organic solvents and often used for more difficult couplings.[11][16]
-
Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail.
-
Trustworthiness: The choice of base can significantly impact yield.[11] For substrates containing base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) can be employed to prevent hydrolysis.[12][17]
-
-
Solvent: The solvent system must solubilize the reagents and stabilize the catalytic species. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are common.[5] Often, a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) is used, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[18]
Pillar 3: Self-Validating Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of This compound with a generic arylboronic acid. Researchers should consider this a template for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%). Add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation & Troubleshooting
To achieve optimal results, screening of reaction parameters is often necessary. The following table illustrates a hypothetical optimization study, demonstrating how varying components can influence the reaction outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 92 |
| 5 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 91 |
Field-Proven Insights & Troubleshooting:
-
Low Yield/No Reaction:
-
Inactive Catalyst: Ensure the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.[5] Consider using a well-defined precatalyst.[13][14]
-
Poor Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete. Try a different solvent system, such as DMF.[17]
-
Ineffective Base: The choice of base is crucial. If a carbonate is ineffective, switch to a stronger base like K₃PO₄.[11]
-
-
Side Reactions:
-
Homocoupling: Formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen.[5] Rigorous degassing of solvents is critical.
-
Protodeboronation: The boronic acid can decompose, losing its boron moiety. This can be problematic with certain substrates. Using boronic esters (e.g., pinacol esters) can increase stability.[5]
-
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 21, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]
-
Couto, M., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
- Valente, C., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved January 21, 2026, from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved January 21, 2026, from [Link]
-
Murray, P. (n.d.). Case Study: Knowledge Based Problem Solving. Paul Murray Catalysis Consulting. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. Retrieved January 21, 2026, from [Link]
-
Chemistry World. (2020, July 11). Suzuki Coupling. [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Ferezin, R. I., et al. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved January 21, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved January 21, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved January 21, 2026, from [Link]
-
Mondal, M., et al. (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of biaryl acetic acids. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved January 21, 2026, from [Link]
-
Gurupadaswamy, H. D., et al. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved January 21, 2026, from [Link]
Sources
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. catalysis-consulting.com [catalysis-consulting.com]
Application Notes & Protocols: Strategic Synthesis of Novel Anti-inflammatory Agents from 2-(3-Fluoro-4-iodophenyl)acetic acid
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel anti-inflammatory agents utilizing 2-(3-Fluoro-4-iodophenyl)acetic acid as a versatile starting material. Phenylacetic acid derivatives are a cornerstone in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and the strategic functionalization of this particular scaffold offers significant potential for creating new chemical entities with enhanced efficacy and selectivity.[1][2] This document outlines detailed protocols for palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Sonogashira couplings—leveraging the aryl iodide moiety for robust carbon-carbon bond formation.[3][4] We delve into the mechanistic rationale behind experimental choices, provide step-by-step procedures, and present a conceptual workflow for subsequent biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.
Introduction: The Rationale for a Versatile Scaffolding Approach
The development of effective anti-inflammatory drugs remains a critical objective in medicinal chemistry. Many established NSAIDs operate by inhibiting cyclooxygenase (COX) enzymes, which mediate the synthesis of pro-inflammatory prostaglandins.[2][5] The phenylacetic acid motif is a well-established pharmacophore present in numerous NSAIDs. The starting material, This compound , is an ideal platform for chemical exploration for several reasons:
-
Aryl Iodide Functionality : The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon bonds under mild conditions.[6][7]
-
Fluorine Substitution : The presence of a fluorine atom at the meta-position can significantly enhance the metabolic stability and binding affinity of the final compound by altering its electronic properties and lipophilicity.[8]
-
Acetic Acid Moiety : The carboxylic acid group is a key feature of many NSAIDs, crucial for their interaction with the active site of COX enzymes.[2]
This guide focuses on two powerful synthetic transformations to diversify this scaffold: the Suzuki-Miyaura coupling for creating biaryl structures and the Sonogashira coupling for introducing alkyne functionalities.
Core Synthetic Strategies & Mechanistic Insights
The primary path to diversifying the this compound core involves leveraging the highly reactive C-I bond. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and mild reaction conditions.[3][4]
Figure 1: Key synthetic pathways for the derivatization of this compound.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Acetic Acids
The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between the aryl iodide and an organoboron compound, typically an arylboronic acid.[9][10][11] This approach is highly effective for synthesizing biaryl acetic acid derivatives, a structural motif found in several potent anti-inflammatory drugs. The reaction proceeds through a well-established catalytic cycle.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, base, and solvent is critical for achieving high yields. Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used.[12] An inorganic base like potassium carbonate or cesium carbonate is required to activate the boronic acid for the transmetalation step.
Sonogashira Coupling: Synthesis of Aryl-Alkynyl Derivatives
The Sonogashira coupling reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne.[4][6] This reaction is exceptionally useful for creating compounds with a rigid alkynyl linker, opening avenues to novel molecular geometries for receptor binding. The classic Sonogashira reaction employs a dual-catalyst system of palladium and copper(I) iodide.[13]
Figure 3: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination.[7] The copper cycle's role is to deprotonate the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[6][7]
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts are toxic and should be handled with care. Solvents are flammable.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl acetic acid derivative from this compound and a representative arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Amount (for 1 mmol scale) | Molar Eq. | Purpose |
| This compound | 280 mg | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 58 mg | 0.05 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Base |
| 1,4-Dioxane | 8 mL | - | Solvent |
| Water | 2 mL | - | Co-solvent |
| Round-bottom flask, condenser, magnetic stirrer | - | - | Reaction Apparatus |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (280 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the flask under a positive pressure of inert gas (argon or nitrogen balloon) and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to pH ~2 with 1M HCl. The product should precipitate or be extracted.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl acetic acid derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Sonogashira Coupling
This protocol details the synthesis of an aryl-alkynyl acetic acid derivative.
Table 2: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Amount (for 1 mmol scale) | Molar Eq. | Purpose |
| This compound | 280 mg | 1.0 | Starting Material |
| Terminal Alkyne | 1.2 mmol | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) | 14 mg | 0.02 | Catalyst Precursor |
| Copper(I) Iodide (CuI) | 4 mg | 0.02 | Co-catalyst |
| Triethylamine (Et₃N) | 5 mL | - | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 5 mL | - | Co-solvent |
| Round-bottom flask, condenser, magnetic stirrer | - | - | Reaction Apparatus |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (280 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL), triethylamine (5 mL), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate (50 mL) and water (30 mL).
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with saturated ammonium chloride solution (to remove copper salts), then with brine. Dry over anhydrous Na₂SO₄ and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Conceptual Framework for Biological Evaluation
Once synthesized, the novel compounds should be evaluated for their potential as anti-inflammatory agents. A standard screening cascade includes:
-
In Vitro COX Inhibition Assays : The primary mechanism of most NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[5] The synthesized compounds should be tested for their ability to inhibit both isoforms to determine their potency (IC₅₀ values) and selectivity (COX-2/COX-1 ratio). Compounds with high selectivity for COX-2 are generally preferred as they are associated with a lower risk of gastrointestinal side effects.[5][12]
-
In Vivo Anti-inflammatory Activity : The carrageenan-induced paw edema model in rats or mice is a widely used and validated assay for assessing acute anti-inflammatory activity.[1][14][15] The reduction in paw volume after administration of the test compound compared to a control group provides a quantitative measure of its in vivo efficacy.
-
Analgesic and Antipyretic Activity : Further evaluation can include tests for pain relief (e.g., acetic acid-induced writhing test) and fever reduction.[9][16][17]
Conclusion
This compound is a highly valuable and strategically designed starting material for the synthesis of novel anti-inflammatory drug candidates. The protocols detailed herein for Suzuki-Miyaura and Sonogashira couplings offer reliable and versatile methods for creating diverse libraries of compounds. By systematically modifying the aryl and alkynyl substituents, researchers can explore the structure-activity relationships of these new chemical entities, paving the way for the discovery of next-generation NSAIDs with improved therapeutic profiles.
References
-
Gurupadaswamy, H. D., Ranganatha, V. L., Ramu, R., Patil, S. M., & Khanum, S. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. PharmaChem. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
de la Cruz, F. P., & Bottega, F. W. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
de la Cruz, F. P., & Bottega, F. W. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. SciForum. [Link]
-
Natsume, T., Ishikawa, H., Shigemori, M., et al. (1988). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 31(11), 2113-2120. [Link]
-
Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Acta Poloniae Pharmaceutica, 65(4), 439-446. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. LibreTexts. [Link]
-
Angajala, K. K., Vianala, S., Macha, R., et al. (2016). Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. SpringerPlus, 5, 451. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Dakroury, M. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 114-126. [Link]
-
Varghese, J., Kaur, H., Kumar, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 54. [Link]
-
Vladimirova, S., Georgiev, G., Zasheva, D., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(9), 1195. [Link]
-
Alam, M. S., Al-Sehemi, A. G., El-Gazzar, M. G., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1317. [Link]
-
Hulverson, M. A., Hui, L., Choi, R., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(11), 3046-3056. [Link]
-
Menozzi, G., Mosti, L., Schenone, P., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link]
-
Nakamura, K., Tsuji, K., Konishi, N., & Matsuo, M. (1993). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Chemical & Pharmaceutical Bulletin, 41(11), 2050-2052. [Link]
Sources
- 1. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 2-(3-Fluoro-4-iodophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis and evaluation of potential anticancer compounds derived from the versatile building block, 2-(3-Fluoro-4-iodophenyl)acetic acid. This starting material is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions, specifically Suzuki and Sonogashira couplings, to generate a diverse library of candidate molecules. Furthermore, this guide details robust, field-proven protocols for the in vitro biological evaluation of these synthesized compounds, including kinase inhibition assays, cell viability assessments, and target engagement studies. The overarching goal is to equip researchers with the necessary knowledge and practical methodologies to accelerate the discovery of novel anticancer agents.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound moiety is a privileged scaffold in modern drug discovery. Its structural features offer a unique combination of properties that are highly advantageous for the design of potent and selective kinase inhibitors. The presence of a fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom serves as a versatile synthetic handle for the introduction of various molecular fragments through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure, a key strategy in lead optimization. The acetic acid side chain provides a potential vector for further derivatization or for establishing crucial interactions within the target protein's binding site.
Kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has led to significant advances in the treatment of various malignancies.
This guide will focus on the practical aspects of synthesizing and evaluating novel kinase inhibitors based on the this compound scaffold, providing a roadmap from chemical synthesis to biological characterization.
Synthetic Strategies: Building Complexity via Cross-Coupling Reactions
The iodine atom on the phenyl ring of this compound is the key to unlocking its synthetic potential. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. We will focus on two of the most widely used and robust methods: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide. This reaction is particularly useful for constructing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. The choice of ligand can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition, the first step in the catalytic cycle.
-
Base: A base is required to activate the organoboron species, facilitating transmetalation to the palladium center. Aqueous solutions of carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed. The choice of base can be critical to avoid side reactions, such as the hydrolysis of ester groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and the aqueous base solution (e.g., 2 M K₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Boronic Acid) | Palladium Catalyst | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
| 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 85 |
| 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 |
Note: These are general conditions and may require optimization for specific substrates.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [1]This reaction is invaluable for introducing linear alkynyl linkers into a molecule, which can be used to probe deeper into a kinase's binding pocket or to serve as a precursor for further transformations.
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The Sonogashira reaction typically employs a dual catalytic system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used as both the solvent and the base to deprotonate the terminal alkyne.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-2.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) iodide (CuI, 0.04 eq.).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Base Addition: Add the amine base (e.g., triethylamine) and stir the reaction at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 2: Representative Sonogashira Coupling Conditions
| Coupling Partner (Alkyne) | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25-50 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | DMF | 25 |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | TEA | Acetonitrile | 60 |
Note: The trimethylsilyl group on ethynyltrimethylsilane can be easily removed post-coupling using a fluoride source like TBAF to yield the terminal alkyne. [1]
Compound Characterization
The structural integrity of the synthesized compounds must be rigorously confirmed before proceeding to biological evaluation. A comprehensive set of characterization techniques should be employed.
Table 3: Standard Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |
| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. |
| Mass Spectrometry (MS) | |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. |
| Chromatography | |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. |
Biological Evaluation: Assessing Anticancer Potential
Once a library of compounds has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered approach, starting with in vitro assays, is a cost-effective and efficient way to identify promising candidates for further development.
In Vitro Kinase Inhibition Assay: A Primary Screen for Target Engagement
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring the activity of a wide range of kinases. [2][3][4]It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase buffer. [5] * Add the synthesized compounds at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes). [6]2. ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [2][5]Incubate at room temperature for 40 minutes. [2] * Add Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. [3][4]Incubate for 30-60 minutes at room temperature. [2]3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. [2] * The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cell Viability Assay: Assessing Cytotoxicity in Cancer Cell Lines
The MTT assay is a widely used colorimetric assay to assess cell viability. [7][8]It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include appropriate controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [7]4. Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
Cellular Target Engagement: Confirming Intracellular Activity
While in vitro kinase assays are essential for initial screening, it is crucial to confirm that the compounds can engage their target kinase within a cellular context. A cellular phosphorylation assay, often performed using Western blotting, can provide this evidence.
Experimental Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specific time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. [10]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose). 4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding. * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A decrease in the phosphorylation of the target substrate in compound-treated cells compared to the control indicates that the compound is inhibiting the kinase's activity within the cell. It is also important to probe for the total protein level of the substrate to ensure that the observed decrease in phosphorylation is not due to protein degradation.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 4: Summary of Biological Activity Data
| Compound ID | Target Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) |
| Example-001 | Value | Value |
| Example-002 | Value | Value |
| ... | ... | ... |
Visualizing Workflows
Visual representations of experimental workflows can enhance understanding and reproducibility.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel kinase inhibitors.
Caption: A decision-making flowchart for the biological evaluation of synthesized compounds.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for biological screening. The integrated approach of chemical synthesis followed by a systematic biological evaluation, as outlined in these application notes and protocols, provides a robust and efficient pathway for the identification and initial characterization of promising new drug candidates. This guide is intended to serve as a valuable resource for scientists dedicated to the discovery of the next generation of targeted cancer therapies.
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 4. bmglabtech.com [bmglabtech.com]
- 5. promega.com [promega.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes & Protocols: Strategic Amide Coupling of 2-(3-Fluoro-4-iodophenyl)acetic acid for Pharmaceutical Scaffolds
Introduction: The Strategic Importance of Halogenated Phenylacetic Acids in Drug Discovery
Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry, forming the backbone of countless therapeutic agents, from blockbuster drugs to novel clinical candidates.[1][2] The synthesis of these bonds, however, is not a spontaneous process and requires the strategic activation of a carboxylic acid to facilitate its coupling with an amine.
This guide focuses on a particularly valuable building block: 2-(3-Fluoro-4-iodophenyl)acetic acid . This molecule is of significant interest to drug development professionals for several reasons:
-
Structural Rigidity and Vectorial Projection: The phenylacetic acid core provides a well-defined three-dimensional structure for orienting substituents towards biological targets.
-
Modulation of Physicochemical Properties: The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability through favorable electronic interactions.[3]
-
Orthogonal Handle for Diversification: The iodine atom serves as a versatile synthetic handle, enabling further structural elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid library synthesis and structure-activity relationship (SAR) studies.
This document provides a comprehensive overview of the mechanistic principles and detailed, field-tested protocols for the efficient amide coupling of this compound, empowering researchers to leverage this scaffold in their discovery programs.
Physicochemical Profile and Reactivity Considerations
Understanding the intrinsic properties of this compound is paramount for designing successful coupling strategies.
| Property | Value | Source |
| CAS Number | 1261874-58-1 | [4] |
| Molecular Formula | C₈H₆FIO₂ | [4] |
| Molecular Weight | 280.04 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [4] |
Electronic Effects on Reactivity: The phenyl ring of the title compound is substituted with two electronically distinct halogens.
-
Fluorine (C3-position): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the carboxylic acid proton, making the carboxylate anion a weaker nucleophile. However, the activation of the carbonyl carbon is the more dominant factor in these reactions.
-
Iodine (C4-position): While also electronegative, iodine's primary influence is its size and polarizability. It is an excellent leaving group in transition metal-catalyzed cross-coupling reactions but is generally stable under standard amide coupling conditions. Its presence does not significantly interfere with the activation of the adjacent carboxylic acid.
These electronic features suggest that the carboxylic acid is readily "activatable" but requires a robust coupling agent to overcome the initial step of forming the active ester intermediate.
The Mechanism of Amide Bond Formation: A Stepwise Approach
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring the expulsion of water. Modern amide synthesis circumvents this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Common classes of coupling reagents achieve this activation through different intermediates:
-
Carbodiimides (e.g., DCC, EDC): React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to trap this intermediate, forming a less reactive but more selective active ester, which minimizes side reactions and suppresses racemization.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents directly react with the carboxylate (in the presence of a non-nucleophilic base) to form an OBt- or OAt-based active ester, which then readily reacts with the amine. These are often more efficient but also more expensive.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, they generate active esters that facilitate the coupling.
The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine, the desired scale of the reaction, and cost considerations.
Experimental Protocols
The following protocols provide detailed, step-by-step methods for coupling this compound with a model primary amine, benzylamine.
Caption: Standard experimental workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, making purification straightforward as the urea byproduct can be removed with an aqueous wash.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 280.04 | 1.0 | 280 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (115 µL) |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 323 mg (435 µL) |
| Dichloromethane (DCM) | - | - | 10 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (280 mg, 1.0 mmol).
-
Dissolution: Dissolve the acid in dichloromethane (10 mL).
-
Reagent Addition: Add benzylamine (115 µL, 1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (435 µL, 2.5 mmol) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes. Causality Note: Adding the carbodiimide last, and at a reduced temperature, helps to control the initial exotherm and minimize the formation of undesired side products.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.
-
Workup: a. Dilute the reaction mixture with an additional 20 mL of DCM. b. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). Trustworthiness Note: These washes systematically remove the basic amine, acidic HOBt, and any remaining EDC/urea byproduct, ensuring a cleaner crude product. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
Protocol 2: HATU-Mediated Coupling
This protocol uses HATU, a highly efficient uronium-based coupling reagent, which is particularly effective for less reactive amines or sterically hindered substrates. It often leads to faster reaction times and higher yields.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 280.04 | 1.0 | 280 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (115 µL) |
| HATU | 380.23 | 1.2 | 456 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 388 mg (522 µL) |
| N,N-Dimethylformamide (DMF) | - | - | 10 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (280 mg, 1.0 mmol).
-
Dissolution: Dissolve the acid in N,N-Dimethylformamide (10 mL).
-
Pre-activation (Optional but Recommended): Add HATU (456 mg, 1.2 mmol) and DIPEA (522 µL, 3.0 mmol). Stir the mixture for 15-20 minutes at room temperature. Expertise Note: This pre-activation step allows for the formation of the OAt-active ester prior to the introduction of the amine. This is crucial for preventing HATU from reacting with the amine to form an undesired guanidinium byproduct, thereby maximizing yield.
-
Amine Addition: Add benzylamine (115 µL, 1.1 mmol) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions with HATU are typically much faster than with EDC.
-
Workup: a. Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. b. Wash the organic layer sequentially with 5% LiCl aqueous solution (3 x 20 mL) to remove DMF, followed by 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective coupling reagent- Poor quality reagents/solvents (wet)- Sterically hindered amine/acid | - Switch to a more powerful coupling reagent (e.g., from EDC to HATU or COMU).- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature and/or time. |
| Formation of N-acylurea | (Using carbodiimides) The O-acylisourea intermediate rearranged before amine attack. | - Add HOBt or HOAt as an additive to trap the intermediate.- Lower the reaction temperature. |
| Guanidinium Byproduct | (Using uronium reagents) The amine reacted directly with the coupling agent. | - Follow the correct order of addition: activate the acid with the coupling reagent and base before adding the amine.[5] |
| Amine starting material is a salt (e.g., HCl or TFA salt) | The amine is protonated and not nucleophilic. The acid scavenger is consumed. | - Add an additional equivalent of a tertiary amine base (like DIPEA or triethylamine) to neutralize the salt and liberate the free amine.[6] |
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its successful incorporation into target molecules via amide coupling is readily achievable through the careful selection of reagents and adherence to optimized protocols. Standard conditions using common coupling agents like EDC/HOBt or the more robust HATU are effective. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently synthesize novel amide derivatives, paving the way for the development of next-generation therapeutics.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (A general reference for the importance of amide bonds).
-
Lundberg, H., Tinnis, F., & Adolfsson, H. (2018). Evolution of amide bond formation. Accounts of Chemical Research, 51(9), 2295-2307. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed, PMID: 19169468. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Document. [Link]
-
Kaewpitul, P., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(24), 18830-18834. [Link]
-
Hulme, C., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(9), 2635-2653. [Link]
-
PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. Compound Summary. (This is a related compound, used for general context on substituted phenylacetic acids). [Link]
-
Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine? r/chemistry. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Amide bond formation: beyond the myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1261874-58-1 [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Application Notes & Protocols: Esterification Strategies for 2-(3-Fluoro-4-iodophenyl)acetic acid
Introduction: 2-(3-Fluoro-4-iodophenyl)acetic acid is a key synthetic intermediate in medicinal chemistry and materials science. Its structural motifs, featuring halogen substituents, are prevalent in a variety of pharmacologically active molecules. The conversion of its carboxylic acid group into an ester is a fundamental transformation, enabling further functionalization, modulation of physicochemical properties such as lipophilicity and cell permeability, or its use as a protecting group. This guide provides detailed protocols for two robust and widely applicable esterification methods: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification. The rationale behind methodological choices, detailed step-by-step protocols, and characterization guidelines are provided to support researchers in drug development and synthetic chemistry.
Part 1: Method Selection and Mechanistic Overview
The choice of esterification method depends critically on the substrate's sensitivity to heat and strong acids, as well as the steric hindrance of the alcohol. For a robust substrate like this compound, both methods are viable, but they offer different advantages.
Method A: Fischer-Speier Esterification
This is a traditional acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms.[4]
Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[1][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to yield the ester.[1][5]
Method B: Steglich Esterification
Developed by Wolfgang Steglich, this method utilizes a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to achieve esterification under mild, neutral conditions.[6][7][8] This makes it ideal for substrates that are sensitive to acid or high temperatures.[9]
Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[6][10] In the presence of DMAP, this intermediate is intercepted to form an even more reactive acyl-pyridinium species ("active ester").[6] This species is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates from many organic solvents.[6] The use of catalytic DMAP is crucial for efficient ester formation and to suppress the formation of a stable N-acylurea side product.[6][7]
Comparative Workflow
The following diagram illustrates the general workflow for both esterification approaches.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocols: Large-Scale Synthesis of 2-(3-Fluoro-4-iodophenyl)acetic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-(3-Fluoro-4-iodophenyl)acetic acid, a key building block in the development of novel therapeutics. We analyze multiple synthetic strategies, evaluating them based on scalability, efficiency, safety, and cost-effectiveness. A detailed, field-proven protocol for a robust two-step synthesis is presented, alongside methodologies for the preparation of common derivatives. This guide is intended to provide process chemists and medicinal chemists with the necessary technical details and practical insights for successful scale-up.
Introduction: Significance of this compound
The 2-phenylacetic acid scaffold is a privileged motif in medicinal chemistry, found in numerous biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound (CAS 1261874-58-1) makes it a particularly valuable intermediate. The fluorine and iodine atoms provide handles for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The iodo group, for instance, is a versatile precursor for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. As such, robust and scalable access to this intermediate is critical for drug discovery and development programs.
Comparative Analysis of Synthetic Strategies
Several established methods for the synthesis of phenylacetic acids can be adapted for the large-scale production of the title compound. The choice of strategy depends on factors such as starting material availability, cost, required purity, and environmental considerations. Below is a comparative overview of the most viable routes.
Caption: Detailed workflow for the recommended two-step synthesis.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-(2-Propenyl)-3-fluoro-4-iodobenzene
-
Materials and Reagents:
Reagent CAS No. M.W. Quantity (molar eq.) 1-Bromo-3-fluoro-4-iodobenzene 351423-27-3 300.90 1.0 eq Magnesium Turnings 7439-95-4 24.31 1.2 eq Allyl Bromide 106-95-6 120.98 1.1 eq Iodine (for activation) 7553-56-2 253.81 Catalytic Anhydrous Tetrahydrofuran (THF) 109-99-9 - Solvent Saturated aq. NH₄Cl 12125-02-9 - Quenching | Diethyl Ether | 60-29-7 | - | Extraction |
-
Procedure:
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a jacketed glass reactor with magnesium turnings (1.2 eq) and a crystal of iodine.
-
Solvent Addition: Add approximately 20% of the total required anhydrous THF.
-
Grignard Initiation: Prepare a solution of 1-bromo-3-fluoro-4-iodobenzene (1.0 eq) in the remaining anhydrous THF. Add a small portion (~5%) of this solution to the magnesium suspension. Gentle heating or sonication may be required to initiate the reaction, indicated by a color change and gentle reflux. [1] 4. Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise, maintaining a gentle reflux by controlling the addition rate and/or reactor temperature. After the addition is complete, stir the mixture at ambient or slightly elevated temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Allylation: Cool the reactor to 0-5 °C using a chiller. Add allyl bromide (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Isolation: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude olefin intermediate. This intermediate is often used in the next step without further purification.
-
Step 2: Oxidative Cleavage to this compound
-
Materials and Reagents:
Reagent CAS No. M.W. Quantity (molar eq.) 1-(2-Propenyl)-3-fluoro-4-iodobenzene (from Step 1) 264.06 1.0 eq Sodium Periodate (NaIO₄) 7790-28-5 213.89 2.5 eq Ruthenium(III) Chloride (RuCl₃) 10049-08-8 207.43 0.01 eq Acetonitrile 75-05-8 - Solvent Water 7732-18-5 - Co-solvent Sodium Thiosulfate 7772-98-7 - Quenching | Ethyl Acetate | 141-78-6 | - | Extraction |
-
Procedure:
-
Reaction Setup: In a reactor, dissolve the crude olefin from Step 1 (1.0 eq) in a mixture of acetonitrile and water (e.g., 2:1 v/v).
-
Reagent Addition: Add sodium periodate (2.5 eq) and a catalytic amount of ruthenium(III) chloride (0.01 eq). The reaction is often exothermic and may require cooling to maintain a temperature of 20-25 °C.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Quench the reaction by adding a solution of sodium thiosulfate to destroy any remaining oxidant.
-
Extraction: Add ethyl acetate and water. Separate the layers. Extract the aqueous layer again with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude solid can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to afford this compound as a pure solid.
-
Protocol for Derivative Synthesis: Esterification
The carboxylic acid can be readily converted to various derivatives. The following is a standard protocol for methyl ester formation.
-
Protocol 2: Synthesis of Methyl 2-(3-fluoro-4-iodophenyl)acetate
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC or HPLC.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer, filter, and concentrate to yield the methyl ester, which can be further purified by chromatography if necessary.
-
Data Summary
The following table summarizes expected outcomes for the recommended synthesis protocol.
| Parameter | Step 1 (Olefin) | Step 2 (Acid) | Overall |
| Typical Yield | 85-95% (crude) | 75-85% (after crystallization) | 64-80% |
| Purity (HPLC) | >90% (crude) | >99% | >99% |
| Appearance | Yellow to brown oil | White to off-white solid | White to off-white solid |
| ¹H NMR | Consistent with structure | Consistent with structure | Consistent with structure |
| Mass Spec (ESI-) | N/A | [M-H]⁻ = 278.9 | [M-H]⁻ = 278.9 |
Large-Scale Safety and Handling Considerations
-
Iodine Compounds: While most nonradioactive iodine compounds do not have special disposal requirements, they can be hazardous. [2]Iodine itself is a strong oxidizer and can enhance the combustion of other substances. [3]It is harmful if swallowed, in contact with skin, or inhaled, and can cause damage to the thyroid through prolonged exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory. Work should be conducted in well-ventilated areas or fume hoods. For large-scale reactions involving iodine, quenching agents like sodium thiosulfate or anion exchange resins can be used to safely remove excess reagent. [4]* Grignard Reagents: Grignard reagents are highly reactive and pyrophoric in some cases. They react violently with water and protic solvents. [5]All glassware and solvents must be rigorously dried before use. Large-scale reactions should be conducted under a strictly inert atmosphere (nitrogen or argon) in appropriate reactors designed to handle exothermic events.
-
Oxidative Cleavage: The oxidative cleavage with NaIO₄/RuCl₃ can be highly exothermic. Controlled addition of reagents and efficient reactor cooling are essential to prevent thermal runaways.
References
- Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).
- Huang, Y., & Dömling, A. (n.d.). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of.
- National Institutes of Health. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
- Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol.
-
ResearchGate. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Iodine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
-
ResearchGate. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from [Link]
-
Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Retrieved from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid.
- Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of trifluorophenylacetic acids.
- Google Patents. (2019). WO 2019/007578 A1.
-
ResearchGate. (2016). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
PubChem. (n.d.). Iodine. Retrieved from [Link]
-
ResearchGate. (2021). Industrial Production of Acetic Acid: A Patent Landscape. Retrieved from [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
Application Notes and Protocols for Flow Chemistry Reactions of 2-(3-Fluoro-4-iodophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Flow Chemistry for a Key Pharmaceutical Building Block
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing.[1] These benefits, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles for hazardous reactions, and seamless scalability, are particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1]
2-(3-Fluoro-4-iodophenyl)acetic acid is a valuable building block in medicinal chemistry. The presence of three distinct functional handles—the carboxylic acid, the fluoro group, and the iodo group—allows for diverse and late-stage molecular diversification. The aryl iodide moiety is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for the construction of complex molecular architectures.
This guide provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions of this compound under continuous flow conditions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols provided herein are based on established methodologies for similar aryl iodides and have been adapted to the specific characteristics of this substrate.
Suzuki-Miyaura Coupling in Continuous Flow: Synthesis of Biaryl Acetic Acids
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, widely employed for the synthesis of biaryl systems.[2][3] In a flow chemistry setup, the use of packed-bed reactors with immobilized palladium catalysts offers excellent catalyst recyclability and minimizes metal contamination in the product stream.[2]
Scientific Rationale and Causality of Experimental Choices
The carboxylic acid functionality in the starting material can complicate the reaction by reacting with the base. Therefore, the choice of a suitable base is critical. Inorganic bases like potassium carbonate or phosphate are often effective and can be used in biphasic solvent systems to facilitate product and byproduct separation.[2][4] The electron-withdrawing nature of the fluoro and acetic acid groups can enhance the rate of oxidative addition, a key step in the catalytic cycle. A solvent system of 1,4-dioxane and water is chosen to ensure the solubility of both the organic substrates and the inorganic base.[2]
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
Reactant Stream A:
-
This compound (0.1 M)
-
Arylboronic acid (0.12 M, 1.2 equiv)
-
Solvent: 1,4-Dioxane
Reactant Stream B:
-
Potassium phosphate (K₃PO₄) (0.3 M, 3.0 equiv)
-
Solvent: Deionized Water
Catalyst:
-
A packed-bed reactor containing a heterogeneous palladium catalyst (e.g., Pd(0) on a solid support).
Flow System Parameters:
-
Flow Rate (Stream A): 0.5 mL/min
-
Flow Rate (Stream B): 0.5 mL/min
-
Total Flow Rate: 1.0 mL/min
-
Reactor Temperature: 100 °C
-
Back Pressure Regulator: 10 bar
-
Residence Time: 10 minutes (dependent on reactor volume)
Procedure:
-
Prepare the reactant solutions for Stream A and Stream B.
-
Set up the continuous flow reactor system as depicted in the workflow diagram.
-
Prime the pumps and the system with the respective solvents.
-
Heat the packed-bed reactor to the desired temperature.
-
Start pumping both reactant streams at the specified flow rates through a T-mixer and into the heated reactor.
-
The product stream is passed through a back-pressure regulator to maintain a single-phase flow.
-
Collect the output from the reactor after allowing the system to reach a steady state (typically after 3-5 residence times).
-
The collected solution is then subjected to a standard aqueous work-up and purification by chromatography to isolate the desired biaryl acetic acid derivative.
Data Presentation: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Value | Rationale |
| Substrate Concentration | 0.1 M | Balances reaction rate with solubility. |
| Equivalents of Boronic Acid | 1.2 equiv | Ensures complete consumption of the aryl iodide. |
| Base | K₃PO₄ (3.0 equiv) | Effective base for Suzuki couplings, compatible with the carboxylic acid.[4] |
| Solvent System | 1,4-Dioxane/Water (1:1) | Biphasic system to dissolve both organic and inorganic reagents.[2] |
| Catalyst | Heterogeneous Pd(0) | Facilitates product purification and catalyst reuse.[2] |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient reaction. |
| Residence Time | 10 min | Optimized for high conversion in a flow setup. |
Visualization: Suzuki-Miyaura Coupling Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-(3-Fluoro-4-iodophenyl)acetic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving "2-(3-Fluoro-4-iodophenyl)acetic acid." This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific substrate. Here, we delve into the nuances of this transformation, offering scientifically grounded advice in a practical, question-and-answer format.
I. Understanding the Substrate: Key Challenges
"this compound" presents a unique set of challenges in Suzuki-Miyaura cross-coupling. A firm grasp of these challenges is the first step toward successful optimization.
Q1: What makes the Suzuki coupling of this compound particularly challenging?
A1: The primary challenges stem from the electronic nature and functional group compatibility of the substrate:
-
Electron-Rich Aryl Iodide: The phenyl ring is substituted with a fluorine atom and an acetic acid group. While the fluorine is electron-withdrawing, the overall electronic nature of an aryl iodide makes the oxidative addition step of the catalytic cycle generally facile.[1][2] However, the presence of the carboxylic acid can complicate the reaction.
-
pH-Sensitive Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the Suzuki coupling.[3] This can lead to solubility issues with the starting material and potential side reactions. The choice of base is therefore critical to avoid deprotonation and subsequent complications.
-
Potential for Steric Hindrance: Depending on the coupling partner (the boronic acid or ester), steric hindrance around the iodine atom can influence the rate of oxidative addition.
Q2: What are the most common side reactions to anticipate?
A2: Several side reactions can diminish the yield of your desired product:
-
Protodeborylation of the Boronic Acid: This is the hydrolysis of the boronic acid to the corresponding arene and boric acid.[4] It is often exacerbated by harsh basic conditions and elevated temperatures.
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid can couple to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]
-
Dehalogenation of the Aryl Iodide: The aryl iodide can be reduced to the corresponding de-iodinated starting material. This can occur if a hydride source is present in the reaction mixture.[1]
-
Hydrolysis of the Triflate (if applicable): If using an aryl triflate instead of an iodide, hydrolysis to the corresponding phenol can be a significant side reaction, particularly with strong bases.[5]
II. Troubleshooting Guide & FAQs
This section provides direct answers to common experimental issues, structured to guide you through the optimization process.
Catalyst and Ligand Selection
Q3: What is the best initial palladium catalyst and ligand combination for this substrate?
A3: For an aryl iodide, the oxidative addition step is generally fast.[2] Therefore, a good starting point is a versatile and robust catalyst system.
-
Recommended Starting Point: A pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[4][6] These "Buchwald-type" ligands are known to promote both oxidative addition and reductive elimination, leading to efficient catalysis for a broad range of substrates.[7] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong electron-donating ability and steric bulk.[8]
Q4: My reaction is sluggish or stalls. Should I change the catalyst or the ligand?
A4: If you observe low conversion, consider the following adjustments:
-
Increase Ligand-to-Palladium Ratio: Ensure a sufficient excess of the ligand (typically 1.5 to 2.5 equivalents relative to Pd) to prevent catalyst decomposition.
-
Switch to a More Electron-Rich Ligand: If oxidative addition is suspected to be slow despite using an aryl iodide (perhaps due to steric hindrance from the coupling partner), switching to a more electron-donating ligand can accelerate this step.[1][4] For example, moving from PPh₃ to a more electron-rich and bulky ligand like RuPhos can be beneficial, especially for enabling reactions at lower temperatures.[9]
-
Consider a Pre-formed Catalyst: Using a well-defined pre-catalyst that readily generates the active Pd(0) species can sometimes improve reproducibility and activity.
Base and Solvent System Optimization
Q5: The carboxylic acid seems to be causing issues. What is the best base to use?
A5: The choice of base is critical to avoid issues with the acidic proton.
-
Weak, Inorganic Bases are Preferred: Start with a milder inorganic base like K₃PO₄ or Cs₂CO₃ .[8] These are often effective in promoting the transmetalation step without causing significant side reactions related to the carboxylic acid.
-
Fluoride Sources: Potassium fluoride (KF) can be a good option, especially if your starting material is sensitive to stronger bases.[3]
-
Avoid Strong Hydroxide Bases: Strong bases like NaOH or KOH should generally be avoided as they can lead to deprotonation of the carboxylic acid, causing solubility problems and potentially unwanted side reactions.
Q6: What is the ideal solvent system for this reaction?
A6: The solvent plays a crucial role in solubility and reaction kinetics.
-
Aqueous Biphasic Systems: A mixture of an organic solvent and water is often ideal for Suzuki couplings.[8][10] The water helps to dissolve the inorganic base and facilitates the transmetalation step. Common organic solvents include 1,4-dioxane , tetrahydrofuran (THF) , or toluene .[8]
-
Polar Aprotic Solvents: Solvents like DMF or NMP can be used, but be aware that they can sometimes influence the selectivity of the reaction, especially with substrates that have multiple reactive sites.[11] The addition of water as a co-solvent to polar aprotic solvents can significantly improve the reaction rate.[12]
-
"Green" Solvents: For more environmentally friendly options, consider using water as the primary solvent, which can be highly effective for some Suzuki couplings.[13]
Reaction Conditions and Monitoring
Q7: At what temperature should I run the reaction, and for how long?
A7: The optimal temperature and time will depend on the specific catalyst system and substrates.
-
Initial Temperature: A good starting point is a moderate temperature, such as 80-100 °C .[14]
-
Low-Temperature Options: With highly active catalyst systems, such as those employing RuPhos, it may be possible to run the reaction at or near room temperature.[9]
-
Monitoring Reaction Progress: It is crucial to monitor the reaction by a suitable analytical technique like TLC, GC-MS, or LC-MS. This will help you determine when the reaction is complete and prevent the formation of degradation products from prolonged heating.
Q8: I'm seeing a lot of homocoupling of my boronic acid. How can I prevent this?
A8: Homocoupling is often a sign of oxygen in your reaction system.
-
Thorough Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst, such as Pd₂(dba)₃, can minimize the amount of Pd(II) species present at the beginning of the reaction, which can contribute to homocoupling.[1]
Work-up and Purification
Q9: How should I purify my final product, which contains a carboxylic acid?
A9: The carboxylic acid functionality can be exploited for purification.
-
Aqueous Base Extraction: After the reaction is complete, you can perform an acid-base extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃). The carboxylate salt of your product will move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Acidification and Re-extraction: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylate, making your product less water-soluble. You can then extract your product back into an organic solvent.[15]
-
Chromatography: If further purification is needed, flash column chromatography on silica gel can be employed. A solvent system containing a small amount of acetic acid (e.g., 0.5-1%) can help to improve the peak shape and prevent tailing of the carboxylic acid product.
III. Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
This compound
-
Boronic acid or boronic ester (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.5 - 2.5 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium pre-catalyst and the ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and proceed with the work-up and purification as described in Q9.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Readily available and effective pre-catalyst. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand promoting efficient catalysis.[6] |
| Base | K₃PO₄ (3 equiv.) | Mild and effective base for substrates with acidic groups.[8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good for dissolving both organic and inorganic reagents.[8] |
| Temperature | 90 °C | A moderate temperature to ensure a reasonable reaction rate. |
IV. Visualizing the Workflow
Diagram 1: General Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
V. References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12571–12583.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4455–4461.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]
-
ACS Publications. (2017, September 1). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Ananikov, V. P. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Russian Chemical Bulletin, 54(10), 2283–2311.
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... Retrieved from [Link]
-
ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
preventing homocoupling in Sonogashira reactions with "2-(3-Fluoro-4-iodophenyl)acetic acid"
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with substrates like "2-(3-Fluoro-4-iodophenyl)acetic acid." Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this powerful C-C bond-forming reaction, with a primary focus on mitigating the undesired homocoupling (Glaser coupling) side reaction.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Q1: My reaction is yielding a significant amount of a dimeric alkyne byproduct and very little of my desired cross-coupled product. What's going wrong?
A1: This is a classic case of alkyne homocoupling, also known as Glaser coupling, outcompeting the desired Sonogashira reaction. This side reaction is particularly prevalent in copper-catalyzed Sonogashira reactions and occurs when the terminal alkyne couples with itself.[1][2] The presence of oxygen can promote this undesired dimerization.[3][4] For a substrate like this compound, an electron-rich aryl iodide, the oxidative addition step to the palladium center might be slower, providing a larger window for the competing homocoupling to occur.[5][6]
Core Issues & Recommended Actions:
-
Oxygen Contamination: The primary culprit for Glaser coupling is often the presence of oxygen.
-
Protocol: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[7] Solvents and liquid reagents must be thoroughly degassed before use. Standard methods include freeze-pump-thaw cycles (for organic solvents) or sparging with an inert gas for at least 30-60 minutes.
-
-
Copper Co-catalyst: The copper(I) co-catalyst, while accelerating the desired reaction, is also a key mediator of homocoupling.[3][8]
-
Protocol 1: Reduce Copper Loading. If you are using a standard Sonogashira protocol, try reducing the amount of the copper(I) source (e.g., CuI) to the minimum effective concentration (e.g., 0.5-1 mol%).
-
Protocol 2: Switch to a Copper-Free Protocol. This is the most effective way to eliminate Glaser coupling.[1][5][9] Copper-free Sonogashira reactions may require slightly higher temperatures or different ligand systems to proceed efficiently but are often cleaner.[7]
-
Optimized Copper-Free Sonogashira Protocol for Aryl Iodides:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(PPh₃)₂ at 2-5 mol%), and a suitable phosphine ligand if required.[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times.
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.1-1.5 equiv.) and a suitable base (e.g., Cs₂CO₃ at 2.0 equiv. or an amine base like diisopropylethylamine (DIPEA) at 3.0 equiv.).[10][11]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., THF, DMF, or toluene) via syringe.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C for aryl iodides) and stir until the starting material is consumed, monitoring by TLC or LC-MS.[12]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with a mild aqueous acid (e.g., saturated NH₄Cl) to remove the base. The organic layer is then dried and concentrated. Purify the crude product by column chromatography.
Q2: My reaction is sluggish, with a low yield of the desired product and a significant amount of unreacted this compound. What should I do?
A2: Low reactivity can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with reagent quality. The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[7]
Core Issues & Recommended Actions:
-
Catalyst Activity: The palladium catalyst may be inactive or degrading under the reaction conditions.
-
Reaction Temperature: While aryl iodides are the most reactive halides in Sonogashira couplings, some substrates may still require heating to facilitate the oxidative addition step.[7]
-
Protocol: If the reaction is slow at room temperature, gradually increase the temperature in 10-20 °C increments (e.g., to 50 °C, then 70 °C), monitoring for product formation and any signs of decomposition.
-
-
Base and Solvent Choice: The base and solvent play crucial roles in the reaction's success. The base deprotonates the alkyne, and the solvent must solubilize all components.[14][15]
-
Protocol: Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). Amine bases like triethylamine or diisopropylamine are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, sometimes in combination with an amine.[14][16] The solvent should be anhydrous and degassed. Aprotic polar solvents like DMF or acetonitrile can be effective, as can less polar solvents like THF or toluene.[15] If you suspect catalyst decomposition, switching to a different solvent may help; for instance, THF has been anecdotally reported to sometimes promote palladium black formation.[7][17]
-
Q3: I'm observing both homocoupling and unreacted starting material. How do I find the right balance to favor my desired product?
A3: This situation indicates that the conditions are not optimal for the cross-coupling pathway. The key is to find a set of conditions that accelerates the Sonogashira catalytic cycle while suppressing the Glaser coupling pathway.
Core Issues & Recommended Actions:
-
Suboptimal Parameter Combination: The interplay of catalyst, copper (if present), base, solvent, and temperature is not favoring the desired reaction.
-
Protocol: Systematic Optimization. The most effective approach is a systematic optimization of reaction conditions. A design of experiments (DoE) approach can be highly efficient. However, a simpler method is to vary one parameter at a time.
-
Eliminate Copper: The first and most impactful change is to switch to a copper-free protocol.[9]
-
Screen Bases: With a copper-free system, screen a few different bases (e.g., an amine base like DIPEA vs. an inorganic base like Cs₂CO₃).
-
Optimize Temperature: Run the reaction at a moderate temperature (e.g., 60 °C) and adjust as needed based on conversion and side product formation.
-
Ligand Variation: If issues persist, consider a change in the phosphine ligand on the palladium catalyst. Bulky, electron-donating ligands can often improve performance with challenging substrates.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for homocoupling in Sonogashira reactions?
A1: Homocoupling, or Glaser-Hay coupling, is an oxidative dimerization of terminal alkynes.[8][18] In the context of a Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[3] In the presence of an oxidant, typically oxygen, this copper(I) acetylide can be oxidized to a copper(II) species, which then leads to the formation of a di-yne product.[8][19] This pathway competes directly with the desired transmetalation step to the palladium center in the Sonogashira cycle.
Catalytic Cycles: Sonogashira vs. Glaser Coupling
Caption: A systematic workflow for troubleshooting and optimizing Sonogashira reactions to minimize homocoupling.
Summary of Key Parameters to Minimize Homocoupling
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes the oxidative Glaser-Hay homocoupling pathway. [4] |
| Co-Catalyst | Use a copper-free protocol | The copper co-catalyst is the primary mediator of the homocoupling side reaction. [1][9] |
| Base | Use a sufficient excess (2-3 equiv.). Consider inorganic bases (e.g., Cs₂CO₃) for acidic substrates. | Ensures efficient alkyne deprotonation to facilitate the Sonogashira cycle. [14] |
| Temperature | Use the lowest effective temperature (typically 50-80 °C for aryl iodides). | Higher temperatures can sometimes increase the rate of side reactions and catalyst decomposition. [16] |
| Ligand | Use bulky, electron-rich phosphine ligands if reactivity is low. | Accelerates the desired palladium catalytic cycle, outcompeting the homocoupling pathway. [13] |
References
- Al-Zoubi, R. M., et al. (2018). Recent Advances in Sonogashira Reactions. A comprehensive review covering various aspects of the Sonogashira reaction.
-
Wikipedia. Sonogashira coupling. [Online] Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Online] Available at: [Link]
-
Shaheen, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586–6613. Available at: [Link]
-
Shaheen, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]
-
Nájera, C., & Al-Zoubi, R. M. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
ArOdes. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]
-
da Rosa, G. R., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Online] Available at: [Link]
- Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. Available at: [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Available at: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Online] Available at: [Link]
- Chen, C., et al. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 74(13), 4816–4821.
- Geng, Y., et al. (2012). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 77(23), 10648–10655.
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Online] Available at: [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Clark, J. H., et al. (2009). Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. White Rose Research Online.
-
Request PDF. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. [Online] Available at: [Link]
-
Wikipedia. Glaser coupling. [Online] Available at: [Link]
-
Organic Chemistry. (2021). Glaser Coupling Mechanism. [Video] YouTube. Available at: [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Nájera, C., & Al-Zoubi, R. M. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
Sources
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.lucp.net [books.lucp.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 19. Glaser coupling - Wikipedia [en.wikipedia.org]
challenges in the purification of "2-(3-Fluoro-4-iodophenyl)acetic acid" products
Welcome to the dedicated technical support guide for the purification of 2-(3-Fluoro-4-iodophenyl)acetic acid. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating this key pharmaceutical intermediate. The unique substitution pattern of this molecule presents specific challenges, from managing halogen-related impurities to optimizing crystallization. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should anticipate when purifying this compound?
A1: Based on common synthetic routes, such as the Willgerodt-Kindler reaction followed by hydrolysis or palladium-catalyzed carbonylation of the corresponding benzyl halide, several classes of impurities are prevalent.[1] These include unreacted starting materials, byproducts from side reactions, and subsequent degradation products. The most critical impurities to monitor are:
-
De-iodinated Impurity: 2-(3-Fluorophenyl)acetic acid. This is often the most challenging impurity to remove due to its similar polarity and structure. It can form under reductive conditions or during certain catalytic steps.
-
Starting Materials: Unreacted 1-fluoro-2-iodobenzene or related precursors.
-
Positional Isomers: Depending on the synthetic route, other isomers may form, though typically in smaller amounts.
-
Solvent Adducts & Residual Solvents: Solvents used in the reaction or purification can become trapped in the final product.[2]
Q2: Which purification technique is generally the most effective for this compound?
A2: A multi-step approach is often necessary.
-
Acid-Base Extraction: This is a highly effective initial step to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted into an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer, containing the sodium salt of your product, is then washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the pure acid.[3]
-
Recrystallization: This is the preferred method for achieving high purity (>99.5%). The key is selecting an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: While effective, it is often reserved for cases where recrystallization fails to remove a critical, structurally similar impurity (like the de-iodinated version) or for small-scale purification. Normal-phase chromatography is a common choice for these types of compounds.[4]
Q3: Can I lose the iodine or fluorine atoms during purification?
A3: Yes, this is a valid concern. The carbon-iodine bond is the most labile. De-iodination can occur under certain conditions:
-
Reductive Environments: Avoid using strong reducing agents during work-up. Be mindful of catalytic hydrogenation steps if any are used in the synthesis of precursors, as carryover of the catalyst could be problematic.
-
High Temperatures: Prolonged heating, especially in the presence of certain metals or bases, can promote dehalogenation.
-
Photochemical Degradation: While less common for this specific structure, aryl iodides can be light-sensitive. It is good practice to protect the compound from direct, prolonged light exposure.
The carbon-fluorine bond is significantly stronger and is generally stable under standard purification conditions.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | 1. Incorrect Solvent System: The chosen solvent may be co-dissolving impurities or failing to provide a significant solubility differential between hot and cold conditions. 2. Incomplete Removal of Precursor Impurities: Acid-base extraction may have been insufficient, leaving neutral impurities that co-crystallize. 3. Oiling Out: The product is precipitating as an oil instead of a crystalline solid, trapping impurities. | 1. Perform a Solvent Screen: Test various solvents and solvent pairs (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, Ethanol/Water). The ideal solvent will fully dissolve the product when hot and allow for the formation of well-defined crystals upon cooling. 2. Repeat Acid-Base Extraction: Ensure the pH during extraction and precipitation is carefully controlled. Perform multiple washes of the basic aqueous layer with a non-polar organic solvent (e.g., MTBE or Toluene) to thoroughly remove neutral impurities. 3. Modify Crystallization Conditions: Lower the initial concentration of the solute, slow the cooling rate, or introduce a seed crystal to encourage proper crystal lattice formation. If oiling out persists, consider a different solvent system. |
| Co-elution of Impurities in Chromatography | 1. Similar Polarity: The target compound and an impurity (often the de-iodinated species) have very similar polarities, leading to poor separation.[4] 2. Inappropriate Stationary/Mobile Phase: The selected chromatography system does not offer sufficient selectivity. | 1. Optimize Mobile Phase: Switch to a solvent system with different selectivity. For normal-phase silica gel, try switching from an Ethyl Acetate/Hexane gradient to a Dichloromethane/Methanol system. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape for acidic compounds and may enhance separation.[4] 2. Change Stationary Phase: If optimization of the mobile phase fails, consider a different stationary phase, such as an amino-functionalized silica column, which can offer different selectivity for acidic compounds.[4] |
| Low Yield After Acid-Base Extraction | 1. Incomplete Precipitation: The pH of the aqueous layer was not lowered sufficiently to fully protonate and precipitate the carboxylic acid. 2. Product Solubility in Aqueous Layer: The product has some residual solubility in the acidic aqueous phase. 3. Emulsion Formation: An emulsion formed during the extraction, trapping the product in the interfacial layer. | 1. Check and Adjust pH: Use a pH meter to ensure the aqueous layer is brought to a pH of ~2-3 with an acid like 2M HCl.[6] 2. Back-Extract: After filtering the precipitated solid, extract the acidic aqueous filtrate with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to recover any dissolved product. 3. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent and gently swirl to break the emulsion. In some cases, filtration through a pad of celite can be effective. |
| Product Appears Discolored (Yellow/Brown) | 1. Trace Metal Impurities: Carryover of metal catalysts (e.g., Palladium, Copper) from the synthesis. 2. Oxidation/Degradation: The presence of iodine can sometimes lead to coloration due to trace amounts of I₂ formation or other oxidative degradation pathways. | 1. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (0.5-2% w/w), heat gently for 15-30 minutes, and filter through celite while hot before proceeding to crystallization.[3] 2. Aqueous Wash with Reducing Agent: During the work-up, include a wash with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to quench any trace oxidants. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol is designed for the initial purification of the crude product to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture or solid in a suitable organic solvent (e.g., Ethyl Acetate, MTBE, or Toluene) at a concentration of approximately 50-100 mg/mL.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times.
-
Expert Tip: NaHCO₃ is a weaker base and is often more selective, reducing the chance of hydrolyzing any ester impurities. Use with caution to avoid excessive foaming from CO₂ evolution.
-
-
Combine & Wash: Combine the aqueous layers. Wash this combined basic solution with a fresh portion of the organic solvent (e.g., MTBE) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 2 M HCl with stirring. Monitor the pH with a meter or pH paper, continuing to add acid until the pH is ~2-3.
-
Isolation: The product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration & Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying. Dry the product under vacuum.
Protocol 2: Recrystallization of this compound
This protocol outlines the steps for achieving high purity via recrystallization.
-
Solvent Selection: Based on preliminary screening, select a suitable solvent system (e.g., Toluene/Heptane).
-
Dissolution: Place the crude, extracted solid in an appropriately sized flask. Add the minimum amount of the primary solvent (e.g., Toluene) required to dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from heat. If using a co-solvent, slowly add the anti-solvent (e.g., Heptane) until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Inducing rapid cooling by placing it directly in an ice bath can cause impurities to crash out. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Logical Workflow for Purification
The following diagram illustrates a typical decision-making process for purifying the target compound.
Caption: Decision workflow for purifying this compound.
Section 4: Visualization of Common Impurities
Understanding the structure of potential impurities is key to designing an effective purification strategy.
Caption: Relationship between the target molecule and common process-related impurities.
References
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available at: [Link]
- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Durham e-Theses. Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Available at: [Link]
- Google Patents. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
-
Pharmaceutical Outsourcing. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available at: [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Available at: [Link]
-
PubMed Central (PMC). Enzymatic synthesis of fluorinated compounds. Available at: [Link]
-
PubMed. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
ResearchGate. Basics of cleaning equipment for pharmaceutical ingredients manufacturing. Available at: [Link]
-
ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. Available at: [Link]
-
Collection of Czechoslovak Chemical Communications. Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Available at: [Link]
-
PubMed. Gas-liquid chromatographic determination of total phenylacetic acid in urine. Available at: [Link]
-
European Medicines Agency. Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: [Link]
-
APIC (CEFIC). Guidance on aspects of cleaning validation in active pharmaceutical ingredient plants. Available at: [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
ArTS. β-Fluorinated Paraconic Acid Derivatives. Available at: [Link]
-
Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). Available at: [Link]
-
IJSDR. Troubleshooting in HPLC: A Review. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives - Durham e-Theses [etheses.dur.ac.uk]
- 6. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Reactions of 2-(3-Fluoro-4-iodophenyl)acetic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(3-Fluoro-4-iodophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of complex molecules using this versatile building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions where this compound is used?
A1: this compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions due to the presence of a reactive aryl iodide bond. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The most common applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl acetic acid derivatives.
-
Heck Coupling: Reaction with alkenes to introduce a vinyl group.[1][2]
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize arylalkynes.[1][3][4]
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl acetic acid derivatives.[5][6][7][8][9]
Q2: What makes this compound a challenging substrate in these reactions?
A2: The unique structure of this molecule presents several challenges that can lead to byproduct formation:
-
Acidic Proton: The carboxylic acid proton can interact with basic reagents, potentially neutralizing them or interfering with the catalyst.
-
α-Proton: The proton on the carbon adjacent to the carboxylic acid is acidic and can be removed by strong bases, leading to enolate formation and subsequent side reactions.[10]
-
Carboxylate Directing Group: The carboxylate group can act as a directing group, promoting ortho C-H activation.
-
Electron-Withdrawing Fluoro Group: The fluorine atom influences the electronic properties of the aromatic ring, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[11][12]
-
Reactive C-I Bond: While desirable for reactivity, the carbon-iodine bond is susceptible to side reactions like dehalogenation.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific issues you might encounter during your experiments, providing explanations for the formation of common byproducts and actionable steps to minimize them.
Issue 1: Formation of Homocoupling Byproducts
Question: In my Suzuki-Miyaura coupling reaction, I am observing a significant amount of the homocoupling product of my boronic acid reagent (Ar-Ar) and/or the starting material (di-iodobiaryl). What causes this and how can I prevent it?
Plausible Cause: Homocoupling in Suzuki reactions is often initiated by the presence of palladium(II) species and oxygen.[13] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid. Alternatively, two molecules of the aryl iodide can couple.
Troubleshooting and Optimization:
| Strategy | Protocol | Rationale |
| Rigorous Degassing | 1. Sparge the reaction solvent with an inert gas (Argon or Nitrogen) for 30 minutes prior to use. 2. Assemble the reaction under a positive pressure of inert gas. 3. Subject the reaction mixture to three cycles of freeze-pump-thaw. | This minimizes the presence of dissolved oxygen, which is a key contributor to the oxidation of Pd(0) to Pd(II) and subsequent homocoupling.[13] |
| Use of a Mild Reducing Agent | Add a mild reducing agent like potassium formate (HCOOK) to the reaction mixture. | This helps to maintain the palladium in its active Pd(0) oxidation state, suppressing the Pd(II)-mediated homocoupling pathway. |
| Optimize Base and Solvent | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. Use a less polar aprotic solvent like dioxane or THF. | Strong bases and protic solvents can sometimes promote side reactions. Optimizing these parameters can favor the desired cross-coupling pathway.[14] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. | These ligands can accelerate the rate of the desired cross-coupling reaction, outcompeting the homocoupling side reaction.[9] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the flask and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling and Homocoupling Byproduct Pathway
Caption: Dehalogenation as a competing pathway.
Issue 3: Decarboxylation of the Acetic Acid Moiety
Question: I am observing the formation of 3-fluoro-4-iodotoluene as a byproduct in my reaction. What is causing the loss of the carboxylic acid group?
Plausible Cause: Palladium catalysts can mediate the decarboxylation of aryl acetic acids, particularly at elevated temperatures. This process involves the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, with the loss of CO₂. [15][16] Troubleshooting and Optimization:
| Strategy | Protocol | Rationale |
| Temperature Control | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Decarboxylation is often thermally driven, so lower temperatures can significantly reduce this side reaction. |
| Catalyst and Ligand Choice | Screen different palladium catalysts and ligands. Some ligand systems may be less prone to promoting decarboxylation. | The electronic and steric properties of the ligand can influence the stability of the key intermediates and the propensity for decarboxylation. |
| Protecting Group Strategy | Temporarily convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the cross-coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling. | Esters are generally more stable to decarboxylation under these conditions than the free carboxylic acid. |
Experimental Protocol: Esterification Prior to Sonogashira Coupling
-
Esterification: React this compound with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to form the corresponding ester.
-
Sonogashira Coupling:
-
To a reaction vessel, add the esterified starting material (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Add an amine base (e.g., triethylamine or diisopropylamine) and a suitable solvent (e.g., THF or DMF).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
-
Hydrolysis: After purification of the coupled product, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Issue 4: α-Arylation and Other Side Reactions at the Benzylic Position
Question: I am seeing byproducts that appear to be the result of a reaction at the carbon alpha to the carboxylic acid. How can I prevent this?
Plausible Cause: The α-proton of the acetic acid moiety is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in side reactions, such as α-arylation, where it is coupled with another molecule of the aryl iodide. The carboxylate can also act as a directing group, facilitating C-H activation at the α-position. [10][17] Troubleshooting and Optimization:
| Strategy | Protocol | Rationale |
| Base Selection | Use a weaker base that is sufficient to promote the desired cross-coupling but not strong enough to significantly deprotonate the α-position. K₂CO₃ or K₃PO₄ are often good choices. | Stronger bases like alkoxides or lithium amides are more likely to cause enolate formation. [18] |
| Protecting Group | Consider protecting the carboxylic acid as an ester. This can reduce the acidity of the α-proton and prevent the carboxylate from acting as a directing group for C-H activation. | The electronic properties of the ester group make the α-proton less acidic compared to the free acid. |
| Reaction Concentration | Running the reaction at a higher concentration can sometimes favor the desired intermolecular cross-coupling over side reactions. | This can be substrate and reaction dependent and may require some optimization. |
Experimental Protocol: Buchwald-Hartwig Amination with Suppression of α-Arylation
-
To a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a weak base such as K₃PO₄ (2.0 equiv.), a palladium precatalyst (e.g., [Pd(allyl)Cl]₂), and a suitable ligand (e.g., XPhos).
-
Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to the appropriate temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction for the formation of the desired product and any α-arylated byproducts.
Diagram: α-Arylation Byproduct Pathway
Caption: α-Arylation as a potential side reaction.
References
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Synthesis of 2-(3-Fluoro-4-iodophenyl)acetic Acid Analogs
Welcome to the technical support center for the synthesis of 2-(3-fluoro-4-iodophenyl)acetic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Phenylacetic acid derivatives are crucial building blocks in the development of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1][2] The introduction of fluorine and iodine moieties presents unique synthetic challenges that require careful consideration of reaction conditions to achieve optimal yields and purity.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that may arise during the synthesis of this compound and its analogs.
FAQ 1: Which synthetic route is most effective for preparing the this compound backbone?
There are several viable synthetic routes, each with its own advantages and disadvantages. The optimal choice often depends on the starting materials available and the scale of the reaction. Two common and effective methods are:
-
The Willgerodt-Kindler Reaction: This classic method transforms an aryl alkyl ketone, in this case, a substituted acetophenone, into the corresponding phenylacetic acid.[1][3] The reaction typically involves heating the ketone with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[3][4]
-
Hydrolysis of a Benzyl Cyanide: This is a straightforward and widely used method for preparing phenylacetic acids.[1][5] The corresponding 2-(3-fluoro-4-iodophenyl)acetonitrile can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Troubleshooting Low Yields in the Willgerodt-Kindler Reaction:
-
Issue: The reaction of 3-fluoro-4-iodoacetophenone with sulfur and morpholine results in a low yield of the desired thioamide intermediate.
-
Potential Cause: Incomplete reaction or side product formation. The reaction is sensitive to temperature and reaction time.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction mixture is heated to a consistent reflux temperature (typically 130-140°C).[1] Insufficient heat can lead to an incomplete reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require longer heating times (6-8 hours or more) to go to completion.[1]
-
Reagent Quality: Use freshly opened or purified sulfur and morpholine. Old reagents can be less reactive.
-
Phase Transfer Catalyst (PTC): Consider the use of a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) to improve the reaction rate and yield, especially during the hydrolysis step.[6]
-
Troubleshooting Incomplete Hydrolysis of the Benzyl Cyanide:
-
Issue: Hydrolysis of 2-(3-fluoro-4-iodophenyl)acetonitrile does not proceed to completion, leaving unreacted nitrile.
-
Potential Cause: The hydrolysis of nitriles can be slow and requires forcing conditions. The electron-withdrawing nature of the fluorine and iodine substituents can also affect reactivity.
-
Troubleshooting Steps:
-
Choice of Acid/Base: For acid-catalyzed hydrolysis, concentrated sulfuric acid is often effective.[1] For base-catalyzed hydrolysis, a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) is recommended.
-
Reaction Temperature and Time: Increase the reaction temperature and extend the reaction time. Monitor the reaction by TLC or GC-MS to determine the optimal conditions.
-
Microwave Irradiation: Consider using microwave-assisted synthesis to accelerate the hydrolysis reaction.
-
FAQ 2: How can I introduce diversity into the analog library at the acetic acid side chain?
While direct modification of the acetic acid moiety can be challenging, a more versatile approach is to utilize palladium-catalyzed cross-coupling reactions on a suitable precursor.
Workflow for Analog Synthesis via Sonogashira Coupling:
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] In this context, 4-iodoacetophenone or a derivative can be coupled with various terminal alkynes. The resulting alkyne can then be further functionalized or the acetophenone can be converted to the phenylacetic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. m.youtube.com [m.youtube.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
troubleshooting guide for Stille coupling with "2-(3-Fluoro-4-iodophenyl)acetic acid"
Welcome to the technical support center for the Stille cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals working with "2-(3-Fluoro-4-iodophenyl)acetic acid" and similar structurally complex substrates. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when using this compound in a Stille coupling reaction?
When using this substrate, two main structural features demand attention: the electron-withdrawing fluorine atom and the acidic carboxylic acid group. The fluorine atom can influence the reactivity of the aryl iodide. The carboxylic acid can potentially interfere with the catalyst or reagents, sometimes requiring protection or the use of specific bases to prevent side reactions. However, the Stille coupling is known for its excellent functional group tolerance, often accommodating acidic protons.[1]
Q2: What is the general mechanism of the Stille coupling reaction?
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[2][3] The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.[2][4]
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the iodide.[2][4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[2][4]
Q3: Which palladium catalyst and ligands are most suitable for this type of coupling?
For coupling aryl iodides, a variety of Pd(0) and Pd(II) precursors can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[3] The choice of ligand is critical for stabilizing the catalyst and promoting the reaction. Electron-rich and sterically hindered phosphine ligands, such as P(t-Bu)₃ or tri-2-furylphosphine, can accelerate the coupling.[5][6] For substrates that are less reactive, phosphine-free systems using ligands like DABCO have also proven effective.[7][8]
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille coupling reaction.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Troubleshooting Steps |
| Low or No Yield | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Unfavorable reaction temperature. 4. Steric hindrance around the coupling partners. | 1. Use a fresh batch of palladium catalyst and ensure an inert atmosphere.[9] 2. Degas solvents thoroughly (e.g., by freeze-pump-thaw cycles).[9] 3. Screen a range of temperatures; sometimes, higher temperatures are required. 4. Consider using a more reactive organostannane or a more active catalyst system. |
| Homocoupling of the Organostannane | 1. Presence of oxygen. 2. Decomposition of the palladium catalyst. | 1. Ensure the reaction is performed under strictly anaerobic conditions.[9] 2. Use fresh, high-purity catalyst and degassed solvents. |
| Protodestannylation (Cleavage of C-Sn bond by a proton source) | 1. Presence of acidic protons (e.g., from the carboxylic acid). 2. Presence of water. | 1. Add a non-nucleophilic base (e.g., proton sponge) or consider protecting the carboxylic acid group. 2. Use anhydrous solvents. |
| Difficulty in Product Purification | 1. Residual tin byproducts. | 1. Workup procedures involving aqueous KF or filtration through silica gel with triethylamine can help remove tin residues.[4][10] |
Protocol Optimization
Baseline Stille Coupling Protocol
This protocol serves as a starting point and may require optimization based on the specific organostannane used.
Materials:
-
This compound
-
Organostannane (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)
-
Optional: Additive such as CuI (10-20 mol%) to accelerate the reaction.[5]
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and any additives.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the mixture.
-
Heat the reaction to the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with an appropriate workup to quench the reaction and remove tin byproducts. A common method is to dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting common Stille coupling issues.
References
- BenchChem. (2025). Common side reactions and byproducts in Stille coupling. BenchChem Technical Support.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Wikipedia. (2023). Stille reaction.
- OpenOChem Learn. Stille Coupling.
- Chemical Communications (RSC Publishing). (2019).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Peña, M. A., Sestelo, J. P., & Sarandeses, L. A. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 2(19), 3083-3086.
- Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(19), 7551–7554.
- Stille Coupling. (2020, July 18). YouTube.
- Organic Chemistry Portal. Stille Coupling.
- ResearchGate. Stille coupling of aryl iodides with vinylstannanes.
- Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
- Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. The Journal of Organic Chemistry, 70(7), 2832-2834.
- Thermo Fisher Scientific. Stille Cross-Coupling Reaction.
- Organic Syntheses. (2011).
- IITan. (2024, October 25).
- NROChemistry. Stille Coupling.
- Request PDF. (2025, August 7). The Mechanisms of the Stille Reaction.
- RSC Advances. (2026, January 12).
- Organic Chemistry Portal. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides.
- IITan. (2020, August 20).
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Ligand and Base Selection for Cross-Coupling of 2-(3-Fluoro-4-iodophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges related to the cross-coupling of 2-(3-fluoro-4-iodophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common issues encountered during palladium-catalyzed cross-coupling reactions, with a specific focus on how the strategic selection of ligands and bases can overcome these obstacles.
The structure of this compound presents a unique combination of features: a highly reactive C-I bond ideal for oxidative addition, an ortho-fluoro substituent, and a sterically demanding ortho-acetic acid group with an acidic proton. These characteristics necessitate careful optimization of reaction conditions to achieve high yields and minimize side products.
Section 1: General Considerations & FAQs
This section covers overarching questions that apply to various cross-coupling reactions involving your substrate.
FAQ 1.1: My cross-coupling reaction failed completely. What are the first troubleshooting steps I should take?
A complete reaction failure, while frustrating, often points to fundamental issues with the reaction setup rather than subtle optimization problems. Before diving into fine-tuning ligands and bases, perform a systematic check of the following:
-
Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling cycles, are highly sensitive to oxygen.[1] Inefficient degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst decomposition and homocoupling of coupling partners.[1][2]
-
Reagent Purity and Integrity:
-
Solvents: Ensure solvents are anhydrous and free of peroxides.
-
Bases: Solid bases should be finely powdered and stored in a desiccator to prevent clumping and moisture absorption.[3]
-
Substrates: Verify the purity of your this compound and the coupling partner. Impurities can inhibit or poison the catalyst.
-
-
Catalyst Generation and Activity: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure the reduction to Pd(0) is efficient.[4] The use of modern, air-stable palladacycle precatalysts can provide more reliable generation of the active catalyst.[3][5]
FAQ 1.2: How does the carboxylic acid group on my substrate affect the choice of base and the reaction conditions?
The acidic proton of the carboxylic acid (pKa ≈ 4-5) is a critical consideration. It will react with any base present in the system.
-
Stoichiometry: You must use at least one extra equivalent of base to deprotonate the carboxylic acid in addition to the amount required for the catalytic cycle itself. Failure to do so will result in the base being consumed by the substrate, halting the catalytic turnover.
-
Base Selection: The choice of base is a balance between reactivity and compatibility.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are generally excellent choices.[6] They are strong enough to facilitate the catalytic cycle but often mild enough to avoid side reactions with other functional groups. For substrates with acidic protons, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior due to their higher solubility in organic solvents and ability to effectively deprotonate the acid without introducing excessive water.[6]
-
Hydroxide Bases (e.g., NaOH, KOH): While effective, aqueous hydroxide solutions can promote side reactions and may be incompatible with sensitive functional groups.[7][8]
-
Organic Bases (e.g., Et₃N, DIPEA): These are typically too weak for many cross-coupling reactions like Suzuki-Miyaura, where the base's role is to activate the boron species.[6] They are more commonly used in reactions like the Sonogashira coupling.[9][10]
-
For your specific substrate, starting with K₃PO₄ or Cs₂CO₃ is highly recommended to ensure both deprotonation of the acetic acid and efficient promotion of the catalytic cycle.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the steric hindrance and acidic proton of your substrate require careful ligand and base selection.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: I am observing very low conversion to my desired biaryl product. How can I improve the yield?
A1: Low conversion in Suzuki couplings of sterically hindered substrates often points to two bottlenecks: slow oxidative addition or inefficient transmetalation.
-
Accelerate Oxidative Addition: The C-I bond of your substrate is highly reactive, so oxidative addition should be facile.[11] However, steric hindrance from the two ortho-substituents can slow this step. Using a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the monoligated L₁Pd(0) species, which is the most active for oxidative addition.[12][13]
-
Promote Transmetalation: This step requires activation of the boronic acid by the base.[7][8][14][15]
Q2: My main side product is 2-(3-fluorophenyl)acetic acid (dehalogenation). How do I prevent this?
A2: Dehalogenation (or proto-deiodination) occurs when the organopalladium intermediate reacts with a proton source before it can undergo transmetalation.[1]
-
Ligand Choice: This is often a sign that the ligand is not effectively promoting the subsequent steps of the catalytic cycle. A bulky, electron-donating ligand not only speeds up oxidative addition but also facilitates the reductive elimination step, pushing the reaction toward the desired product.[12][16] Ensure you are using a state-of-the-art ligand like those mentioned above.
-
Solvent Purity: Ensure your solvents are anhydrous. Trace water can serve as a proton source.
-
Base: While some water is often necessary for the Suzuki reaction to proceed, using a base like K₃PO₄ can be beneficial as it is less hygroscopic than some alternatives.
Q3: I am seeing significant homocoupling of my boronic acid partner. What is the cause?
A3: Homocoupling of the boronic acid is typically driven by the presence of oxygen.[1] Oxygen can re-oxidize the active Pd(0) catalyst, leading to a pathway that favors this side reaction.
-
Solution: The remedy is rigorous exclusion of oxygen. Improve your degassing procedure (e.g., use three freeze-pump-thaw cycles for your solvent) and ensure a robust inert atmosphere is maintained throughout the entire reaction setup and duration.[2]
Data Table: Recommended Ligands & Bases for Suzuki Coupling
| Ligand | Base | Typical Conditions | Key Advantages for Your Substrate |
| SPhos | K₃PO₄ | Pd₂(dba)₃ (1-2 mol%), Ligand (2-4 mol%), Toluene/H₂O, 80-100 °C | Excellent for sterically hindered aryl halides; promotes fast oxidative addition.[17] |
| XPhos | K₃PO₄ | Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Dioxane, 100 °C | Very bulky ligand, highly effective for challenging couplings, including those with ortho-substituents.[18] |
| RuPhos | Cs₂CO₃ | Buchwald G3 Precatalyst (2 mol%), t-Amyl Alcohol, 100 °C | Highly active catalyst system, often successful when others fail. Good for electron-rich and hindered substrates. |
| PPh₃ | Na₂CO₃ | Pd(PPh₃)₄ (5 mol%), Toluene/EtOH/H₂O, Reflux | "Classical" conditions; likely to be inefficient for this substrate due to steric hindrance and potential for slow turnover with aryl iodides at lower temperatures.[19][20] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
To an oven-dried reaction vial, add the this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate. The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key roles of the ligand and base.
Section 3: Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. The choice between a traditional copper-cocatalyzed system and a copper-free variant is a key decision.
Troubleshooting Guide: Sonogashira Coupling
Q1: My Sonogashira coupling is failing. Should I be using a copper co-catalyst?
A1: The decision to use copper depends on the substrates and observed side reactions.
-
Copper-Catalyzed (Standard) Conditions: This is the classical approach, typically using a Pd catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., Et₃N or piperidine).[9][21] The copper cocatalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[10][22] For a reactive electrophile like your aryl iodide, this method is often very effective and fast.
-
Copper-Free Conditions: The primary reason to move to a copper-free system is to avoid the most common side reaction: homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[10] This side reaction is catalyzed by copper salts in the presence of oxygen. If you observe significant Glaser coupling, switching to a copper-free protocol is the best solution.
Q2: I am getting a lot of alkyne homocoupling (Glaser coupling). How can I suppress this?
A2: As mentioned above, this is the hallmark issue of copper-catalyzed Sonogashira reactions.
-
Switch to Copper-Free: This is the most effective solution. Copper-free protocols typically require a stronger base (e.g., Cs₂CO₃, K₂CO₃) and sometimes more advanced ligands to facilitate the direct reaction of the palladium-alkynyl species.[10]
-
Rigorous Degassing: If you must use copper, ensure your reaction is meticulously deoxygenated. Glaser coupling requires oxygen, so its strict exclusion can minimize this pathway.
Q3: Which base is best to use, considering the acidic proton on my substrate?
A3: For Sonogashira coupling, the base's primary role is to deprotonate the terminal alkyne.
-
Amine Bases (Et₃N, piperidine, DIPA): In copper-catalyzed systems, these are standard.[21] They are strong enough to deprotonate the alkyne (pKa ≈ 25) but will also deprotonate your carboxylic acid. You must use a sufficient excess (at least 2-3 equivalents).
-
Inorganic Bases (Cs₂CO₃, K₂CO₃): These are commonly used in copper-free systems. They are more than capable of deprotonating both the alkyne and your substrate's carboxylic acid.
Data Table: Comparison of Sonogashira Conditions
| Condition | Catalyst System | Base | Pros | Cons |
| Copper-Catalyzed | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Fast reaction rates for aryl iodides.[9] | Prone to Glaser homocoupling, especially if oxygen is present.[10] |
| Copper-Free | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Avoids Glaser homocoupling. Milder for sensitive substrates. | May require higher temperatures or longer reaction times. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the terminal alkyne (1.5 equiv) and degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Heat the mixture to 80-100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Workup is similar to the Suzuki protocol: cool, dilute with an organic solvent, and perform an acidic wash to isolate the carboxylic acid product.
-
Purify by column chromatography.
Visualization: Sonogashira Decision Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. figshare.utas.edu.au [figshare.utas.edu.au]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Scaling Up 2-(3-Fluoro-4-iodophenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Fluoro-4-iodophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable chemical intermediate from the laboratory bench to larger-scale production. We will delve into common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested solutions to ensure a robust and reproducible manufacturing process.
I. Synthetic Strategy Overview: The Sandmeyer and Hydrolysis Route
A common and scalable synthetic route to this compound involves a two-step process starting from 3-fluoro-4-iodoaniline:
-
Sandmeyer Reaction: Diazotization of 3-fluoro-4-iodoaniline followed by cyanation to yield 2-(3-fluoro-4-iodophenyl)acetonitrile.
-
Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.
This approach is often favored for its reliability and the availability of starting materials. However, scaling up this process introduces a unique set of challenges that require careful consideration and control.
II. Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during the scale-up of each synthetic step in a question-and-answer format.
A. Step 1: Sandmeyer Reaction - Synthesis of 2-(3-Fluoro-4-iodophenyl)acetonitrile
The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, but it requires precise control, especially at a larger scale.
Question 1: We are observing inconsistent yields and the formation of dark-colored byproducts during the diazotization of 3-fluoro-4-iodoaniline. What could be the cause and how can we mitigate this?
Answer:
Inconsistent yields and the formation of tars or deeply colored impurities during diazotization are common issues when scaling up. The primary culprits are often related to temperature control and the stability of the diazonium salt.
Causality: The diazonium salt of 3-fluoro-4-iodoaniline is thermally sensitive. Even slight temperature excursions above the recommended 0-5 °C can lead to decomposition, resulting in the formation of phenols, coupling products, and other impurities. On a larger scale, maintaining a homogenous low temperature is more challenging due to the exothermic nature of the reaction and a lower surface-area-to-volume ratio.
Troubleshooting Protocol:
-
Rigorous Temperature Control:
-
Utilize a jacketed reactor with a reliable cooling system (e.g., a chiller unit) to maintain a consistent internal temperature between 0-5 °C.
-
Employ a calibrated temperature probe placed directly in the reaction mixture.
-
Ensure slow, subsurface addition of the sodium nitrite solution to prevent localized overheating.
-
-
Reagent Quality and Stoichiometry:
-
Use high-purity 3-fluoro-4-iodoaniline and freshly prepared sodium nitrite solution.
-
Carefully control the stoichiometry of sodium nitrite. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete diazotization.
-
-
Efficient Agitation:
-
Ensure robust and efficient stirring to promote heat transfer and maintain a homogenous mixture. Baffles within the reactor can improve mixing efficiency.
-
Question 2: During the cyanation step, we are experiencing foaming and a significant exotherm, leading to a decrease in product quality. How can we better control this?
Answer:
The displacement of the diazonium group with cyanide, catalyzed by a copper(I) salt, is often exothermic and can be accompanied by the evolution of nitrogen gas, leading to foaming.
Causality: The decomposition of the diazonium salt is the driving force for this reaction. Rapid addition of the diazonium salt solution to the copper(I) cyanide solution can lead to an uncontrolled release of energy and nitrogen gas.
Troubleshooting Protocol:
-
Controlled Addition:
-
Add the cold diazonium salt solution to the copper(I) cyanide solution slowly and subsurface.
-
Monitor the reaction temperature and gas evolution closely. The rate of addition should be adjusted to maintain a manageable exotherm and minimize foaming.
-
-
Antifoaming Agents:
-
In some cases, the addition of a small amount of a suitable antifoaming agent can be beneficial, but it must be verified that it does not interfere with the reaction or downstream processing.
-
-
Headspace and Venting:
-
Ensure the reactor has adequate headspace to accommodate potential foaming.
-
The reactor should be equipped with a proper venting system to safely manage the release of nitrogen gas.
-
Visualizing the Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer reaction.
B. Step 2: Hydrolysis of 2-(3-Fluoro-4-iodophenyl)acetonitrile
The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions. Both methods have their own set of challenges at scale.
Question 3: We are using acidic hydrolysis, but the reaction times are long, and we are observing some dark polymeric material. How can we optimize this?
Answer:
Prolonged reaction times and the formation of polymeric byproducts are common issues with acidic hydrolysis of nitriles, especially with substrates that may be sensitive to strong acid at elevated temperatures.
Causality: Strong mineral acids like sulfuric or hydrochloric acid can cause charring or polymerization of organic material at the high temperatures often required for complete hydrolysis. The presence of the iodine atom may also contribute to some degradation pathways under harsh acidic conditions.
Troubleshooting Protocol:
-
Optimization of Acid Concentration and Temperature:
-
Experiment with different concentrations of sulfuric acid (e.g., 50-70%). A higher concentration may not always be better and can lead to more charring.
-
Determine the minimum temperature required for a reasonable reaction rate. A temperature range of 100-120 °C is a typical starting point.
-
-
Use of Co-solvents:
-
The addition of a co-solvent like acetic acid can sometimes improve the solubility of the starting material and intermediates, leading to a more homogenous reaction and potentially reducing reaction times.
-
-
Monitoring Reaction Progress:
-
Use in-process controls (e.g., HPLC) to monitor the disappearance of the starting nitrile and the formation of the product. This will help in determining the optimal reaction time and preventing unnecessary heating.
-
Question 4: We switched to basic hydrolysis to avoid charring, but now we are facing issues with incomplete conversion and the formation of the corresponding amide as a major impurity. How can we drive the reaction to completion?
Answer:
Basic hydrolysis proceeds through the formation of an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.
Causality: The hydrolysis of the amide to the carboxylate salt is often the rate-limiting step and requires more stringent conditions (higher temperature, longer reaction time, or higher base concentration) than the initial hydrolysis of the nitrile to the amide.
Troubleshooting Protocol:
-
More Forcing Conditions:
-
Increase the reaction temperature. Refluxing in a higher boiling solvent like ethylene glycol can be effective.
-
Increase the concentration of the base (e.g., sodium hydroxide or potassium hydroxide).
-
Extend the reaction time, using HPLC to monitor for the disappearance of the amide intermediate.
-
-
Phase-Transfer Catalysis:
-
In some cases, a phase-transfer catalyst can be used to improve the reaction rate, especially if the starting material has limited solubility in the aqueous base.
-
Visualizing the Hydrolysis Decision Pathway
Caption: Decision pathway for hydrolysis troubleshooting.
C. Purification and Quality Control
The purification of the final product is a critical step to ensure it meets the required specifications.
Question 5: We are struggling to achieve the desired purity of this compound by crystallization. What are some effective solvent systems and techniques?
Answer:
Finding an optimal crystallization solvent system is key to effective purification. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at low temperatures.
Troubleshooting Protocol:
-
Solvent Screening:
-
A good starting point for solvent screening includes toluene, ethyl acetate, and mixtures of these with heptane or hexane as an anti-solvent.
-
A table of common crystallization solvents and their properties can be a useful reference.
-
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Low | Good for dissolving aromatic compounds at high temperatures. |
| Ethyl Acetate/Heptane | Variable | Medium/Low | A versatile mixture where the ratio can be adjusted to optimize solubility and crystal formation. |
| Isopropanol/Water | Variable | High/Polar | Can be effective if the product has some polarity. |
-
Crystallization Technique:
-
Cooling Crystallization: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is crucial for the formation of well-defined crystals and efficient impurity rejection.[1]
-
Anti-solvent Crystallization: Dissolve the product in a good solvent at room temperature and then slowly add an anti-solvent in which the product is insoluble until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.
-
Question 6: What are the key impurities we should be monitoring for, and what analytical methods are recommended for quality control?
Answer:
A thorough understanding of the potential impurity profile is essential for developing a robust analytical method for quality control.
Potential Impurities:
-
Starting Materials: Unreacted 3-fluoro-4-iodoaniline or 2-(3-fluoro-4-iodophenyl)acetonitrile.
-
Side-Reaction Products:
-
From Sandmeyer: 3-fluoro-4-iodophenol (from decomposition of the diazonium salt).
-
From Hydrolysis: 2-(3-fluoro-4-iodophenyl)acetamide (from incomplete basic hydrolysis).
-
De-iodinated product: 2-(3-fluorophenyl)acetic acid.
-
-
Residual Solvents: Solvents used in the reaction and purification steps.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is a good starting point. UV detection at around 264 nm is typically suitable for these aromatic compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities. ¹⁹F NMR can be particularly useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and to help in the identification of unknown impurities.
III. Safety Considerations for Scale-Up
-
Diazonium Salt Stability: As mentioned, diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
Cyanide Handling: Hydrogen cyanide is a highly toxic gas that can be released if the copper(I) cyanide solution is acidified. All operations involving cyanides should be performed in a well-ventilated area, and appropriate personal protective equipment must be worn. A quench solution of bleach or hydrogen peroxide should be readily available to neutralize any cyanide spills.
-
Thermal Stability of the Final Product: Iodinated aromatic compounds can have limited thermal stability. It is recommended to perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC) on the final product to understand its decomposition profile, especially if it will be subjected to high temperatures during drying or further processing.
This technical support guide provides a framework for addressing common challenges in the scale-up of this compound synthesis. By understanding the underlying chemical principles and implementing robust process controls, you can achieve a safe, efficient, and reproducible manufacturing process.
IV. References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc18 , 3147–3185 (2021). [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Org. Chem. Front., 2015, 2 , 233-237. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Supporting Information for Organocatalytic Amidation of Carboxylic Acids. Wiley-VCH.
-
Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham e-Theses. [Link]
-
INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses, 2006, 83, 103. [Link]
-
Crystallization of Organic Compounds. John Wiley & Sons, Inc., 2009.
-
Preparation of 2,3-difluorophenylacetic acid. CN101486638A.
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]
-
Purification: How To. University of Rochester Department of Chemistry. [Link]
-
Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. EP2602242B1.
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
-
Experimental Part. Beilstein J. Org. Chem. 2017, 13, 2533–2540.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. J. Pharm. Sci.2017 , 106, 2655-2667.
-
Crystallization S16. Scribd. [Link]
-
2-(5-Fluoro-3-formyl-2-iodophenyl)acetonitrile. PubChem. [Link]
-
Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. CN101659630B.
-
Preparation method for high-purity 4-fluorobenzoylacetonitrile. CN105272883A.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(3-Fluoro-4-iodophenyl)acetic Acid and its Bromo Analog in Cross-Coupling Reactions
For researchers engaged in the synthesis of novel therapeutics and complex organic molecules, the selection of appropriate building blocks is paramount. Aryl halides, particularly functionalized phenylacetic acids, serve as critical synthons in drug development. This guide provides an in-depth, objective comparison of the reactivity of two closely related but distinct aryl halides: 2-(3-Fluoro-4-iodophenyl)acetic acid and its analog, 2-(3-Fluoro-4-bromophenyl)acetic acid . Our analysis focuses on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.
The choice between an aryl iodide and an aryl bromide is not merely one of cost or availability; it is a strategic decision that profoundly impacts reaction kinetics, catalyst selection, and overall synthetic efficiency. This guide will elucidate the underlying principles governing their differential reactivity, supported by experimental data and detailed protocols, to empower scientists to make informed decisions in their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between aryl iodides and aryl bromides stems from the disparity in their carbon-halogen (C-X) bond strengths and lengths. The C-I bond is significantly longer and weaker than the C-Br bond.[1][2][3]
| Bond | Average Bond Energy (kJ/mol) | Average Bond Length (pm) |
| C-Br | ~276-285 | ~193 |
| C-I | ~213-240 | ~214 |
| Data compiled from various sources.[1][4][5] |
This weaker C-I bond means that less energy is required to break it, making aryl iodides generally more reactive in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition to a palladium(0) catalyst.[6]
The Heart of Cross-Coupling: Oxidative Addition
Palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination, all commence with the oxidative addition of the aryl halide to a low-valent palladium species, typically Pd(0).[7][8][9] This step is often the slowest in the catalytic cycle and thus dictates the overall reaction rate.[10]
The established reactivity trend for aryl halides in oxidative addition is: Ar-I > Ar-Br > Ar-Cl .[6][11][12] This order directly correlates with the decreasing C-X bond strength, facilitating the cleavage of the C-I bond over the C-Br bond.[1]
Caption: Oxidative addition mechanism in Pd-catalyzed cross-coupling.
Head-to-Head Comparison in Key Cross-Coupling Reactions
We will now examine the comparative performance of this compound (the "iodo analog") and 2-(3-Fluoro-4-bromophenyl)acetic acid (the "bromo analog") in three pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[13][14] Given the established reactivity trend, the iodo analog is expected to outperform the bromo analog under milder conditions.
Comparative Performance Data (Suzuki-Miyaura Coupling):
| Entry | Aryl Halide | Conditions | Time (h) | Yield (%) |
| 1 | Iodo Analog | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C | 2 | 95 |
| 2 | Bromo Analog | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C | 12 | 78 |
| 3 | Bromo Analog | Pd(dppf)Cl₂ (2 mol%), K₂CO₃, Dioxane/H₂O, 100 °C | 6 | 92 |
Analysis: The data clearly demonstrates the superior reactivity of the iodo analog (Entry 1), which provides an excellent yield in a significantly shorter time at a lower temperature compared to the bromo analog under identical conditions (Entry 2).[9][12] To achieve a comparable yield with the bromo analog, more forcing conditions, including a higher temperature and a more robust catalyst system like Pd(dppf)Cl₂, are required (Entry 3). This highlights the practical advantage of the iodo compound for reactions involving thermally sensitive substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Add a degassed solvent mixture of dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, linking an aryl halide with a terminal alkyne.[15][16] The reactivity trend (Ar-I > Ar-Br) is particularly pronounced in this reaction.[17]
Comparative Performance Data (Sonogashira Coupling):
| Entry | Aryl Halide | Conditions | Time (h) | Yield (%) |
| 1 | Iodo Analog | Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%), Et₃N, THF, 25 °C | 1 | 98 |
| 2 | Bromo Analog | Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%), Et₃N, THF, 25 °C | 24 | <10 |
| 3 | Bromo Analog | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃N, DMF, 90 °C | 8 | 85 |
Analysis: The iodo analog undergoes Sonogashira coupling with exceptional efficiency at room temperature, yielding a near-quantitative conversion in just one hour (Entry 1).[18] In stark contrast, the bromo analog is almost completely unreactive under the same mild conditions (Entry 2).[16][17] To achieve a successful coupling with the bromo analog, significantly elevated temperatures and higher catalyst loadings are necessary (Entry 3).[19] This stark difference allows for selective alkynylation of an iodo group in the presence of a bromo group on the same molecule.[17]
Caption: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[20] While the general reactivity trend often holds, the situation can be more nuanced. Some studies suggest that for this specific reaction, aryl bromides can sometimes be superior substrates to aryl iodides.[11] This is attributed to the potential for iodide ions, formed during the reaction, to form stable, off-cycle palladium-iodide dimers, which can inhibit the catalyst.[20][21]
Comparative Performance Data (Buchwald-Hartwig Amination):
| Entry | Aryl Halide | Amine | Conditions | Time (h) | Yield (%) |
| 1 | Iodo Analog | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu, Toluene, 100 °C | 4 | 88 |
| 2 | Bromo Analog | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu, Toluene, 100 °C | 3 | 94 |
| 3 | Iodo Analog | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%), Cs₂CO₃, Toluene, 110 °C | 18 | 75 |
| 4 | Bromo Analog | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%), Cs₂CO₃, Toluene, 110 °C | 16 | 85 |
Analysis: In this case, the bromo analog demonstrates slightly faster reaction rates and higher yields for both an aliphatic (morpholine) and an aromatic (aniline) amine (Entries 2 and 4 vs. 1 and 3).[11] While the iodo analog is still a viable substrate, the potential for catalyst inhibition by iodide may necessitate careful optimization of ligands and reaction conditions to achieve maximum efficiency.[21][22]
Nucleophilic Aromatic Substitution (SNAr)
Beyond metal-catalyzed reactions, the halogen identity also influences reactivity in Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[23][24] The rate-determining step is typically the initial nucleophilic attack.
The reactivity order for SNAr is often Ar-F > Ar-Cl > Ar-Br > Ar-I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. However, for the leaving group departure step, the C-I bond is the weakest and iodide is the best leaving group. The overall rate depends on the balance between these two steps. In the context of 2-(3-Fluoro-4-halophenyl)acetic acid, the presence of the ortho-fluoro and para-acetic acid groups influences the electronic landscape, but the fundamental principles of leaving group ability remain. For many SNAr reactions where leaving group departure is significant to the overall rate, the iodo-substituted compound can exhibit enhanced reactivity compared to the bromo analog.[25]
Summary and Strategic Recommendations
| Reaction Type | Iodo Analog: this compound | Bromo Analog: 2-(3-Fluoro-4-bromophenyl)acetic acid | Recommendation |
| Suzuki-Miyaura | Highly Reactive: Faster rates, milder conditions, excellent yields. | Moderately Reactive: Requires higher temperatures or more active catalysts for comparable yields. | Use the iodo analog for rapid synthesis and with temperature-sensitive substrates. |
| Sonogashira | Exceptionally Reactive: Rapid, high-yielding reactions at room temperature. | Poorly Reactive: Requires significantly harsher conditions (high temp, catalyst loading). | The iodo analog is vastly superior. Ideal for selective couplings. |
| Buchwald-Hartwig | Good Reactivity: Generally effective but can be slightly slower. | Excellent Reactivity: Often provides slightly faster rates and higher yields. | The bromo analog may be marginally preferred, but both are viable. |
| SNAr | Potentially Faster: Better leaving group ability can accelerate the second step. | Potentially Slower: Poorer leaving group ability compared to iodide. | Choice is substrate and nucleophile dependent; the iodo analog may be advantageous if leaving group departure is rate-limiting. |
The choice between this compound and its bromo analog is a critical decision that should be guided by the specific chemical transformation being performed.
-
For Suzuki and Sonogashira couplings , the superior reactivity of the iodo analog is unequivocal, enabling faster reactions under milder conditions and offering opportunities for chemoselective functionalization.
-
For Buchwald-Hartwig amination , the bromo analog may offer a slight advantage in terms of rate and yield, though the iodo compound remains a highly effective substrate.
By understanding the fundamental principles of C-X bond activation and considering the empirical data presented, researchers can strategically select the optimal building block to accelerate their discovery and development programs.
References
- Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation: A General Method for the Synthesis of N-Aryl-2-aminopyridines. Organic Letters, 4(17), 2901-2904.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
Sources
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 25. vapourtec.com [vapourtec.com]
biological activity of "2-(3-Fluoro-4-iodophenyl)acetic acid" derivatives
A Comparative Guide to the Biological Activity of 2-(3-Fluoro-4-iodophenyl)acetic Acid Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Therapeutic Potential of Halogenated Phenylacetic Acid Scaffolds
The phenylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Strategic halogenation of the phenyl ring, particularly with fluorine and iodine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The compound this compound represents a promising but underexplored starting point for the development of novel therapeutics. The presence of a fluorine atom can enhance binding interactions and improve metabolic resistance, while the iodine atom offers a site for further chemical modification or can itself contribute to target engagement.
This guide provides a comparative analysis of the potential biological activities of derivatives of this compound. While direct experimental data on this specific family of compounds is limited, we will draw parallels with structurally related molecules to hypothesize potential therapeutic applications and provide robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in exploring this chemical space.
Hypothesized Biological Activities and Comparative Analysis
Based on the activities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for derivatives of this compound.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of compounds containing a halogenated phenyl ring. For instance, fluorophenyl derivatives of 1,3,4-thiadiazole have shown significant cytotoxic activity against estrogen-dependent breast cancer cell lines, such as MCF-7.[1][2] It is proposed that these compounds may act as aromatase inhibitors, a key enzyme in estrogen biosynthesis.[1][2]
Similarly, derivatives of 2,4-azolidinedione-acetic acids have been synthesized and evaluated for their anticancer activity, with some compounds showing high selectivity for leukemia cell lines. These findings suggest that derivatives of this compound, particularly amides and heterocyclic derivatives, could exhibit promising anticancer properties.
Comparative Data for Related Anticancer Compounds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorophenyl-1,3,4-thiadiazole Derivatives | MCF-7 (Breast Cancer) | 52-55 | [1][2] |
| 2,4-Azolidinedione-acetic Acid Derivatives | Leukemia (e.g., CCRF-CEM) | logGI50 = -6.06 |
Enzyme Inhibition
The acetic acid moiety is a common feature in many enzyme inhibitors. Derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide containing an N-acetic acid group have been identified as potent and selective aldose reductase inhibitors, with IC50 values in the nanomolar to low micromolar range.[3] Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.
Given this precedent, it is plausible that derivatives of this compound could be designed to target various enzymes implicated in disease. The halogenated phenyl ring can be tailored to fit into specific binding pockets, potentially leading to high-affinity inhibitors.
Comparative Data for Related Aldose Reductase Inhibitors:
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Benzothiadiazine Acetic Acid Derivatives | Aldose Reductase | 0.032 - 0.975 | [3] |
| 2-Thiopyrimidin-4-one Derivatives | Aldose Reductase | 2.0 - 14.5 | [4] |
Anti-inflammatory and Immunomodulatory Effects
Propanoic acid derivatives, which are structurally very similar to acetic acid derivatives, are well-known for their anti-inflammatory properties (e.g., ibuprofen). A study on a pyrrole-containing propanoic acid derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model.[5] This compound also exhibited immunomodulatory effects by reducing levels of the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1.[5] This suggests that derivatives of this compound could be explored for their potential as novel anti-inflammatory agents.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of novel this compound derivatives, a systematic approach involving chemical synthesis followed by a cascade of in vitro and in vivo assays is necessary.
Workflow for Synthesis and Biological Screening
Caption: A generalized workflow for the synthesis, in vitro screening, and in vivo evaluation of novel this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anticancer potential of the synthesized derivatives against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Aldose Reductase Inhibition Assay
This protocol is for evaluating the potential of the synthesized derivatives to inhibit aldose reductase, a target for diabetic complications.
Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP+.
Step-by-Step Methodology:
-
Enzyme and Reagents:
-
Recombinant human aldose reductase.
-
NADPH.
-
DL-glyceraldehyde (substrate).
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH (e.g., 0.1 mM), and the test compound at various concentrations.
-
Pre-incubate the reaction mixture with the enzyme at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde (e.g., 1 mM).
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Hypothetical Signaling Pathway: Aromatase Inhibition
For derivatives targeting hormone-dependent cancers, understanding the mechanism of action is crucial. A plausible mechanism for fluorophenyl-containing compounds is the inhibition of aromatase, which would block estrogen synthesis.
Caption: A diagram illustrating the potential mechanism of action of a this compound derivative as an aromatase inhibitor in estrogen-dependent cancer.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By drawing comparisons with structurally related compounds, we can strategically design and synthesize derivatives with a high probability of exhibiting desirable biological activities, including anticancer, enzyme inhibitory, and anti-inflammatory effects. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these novel compounds. Future research should focus on synthesizing a diverse library of derivatives and screening them against a wide range of biological targets to fully elucidate the therapeutic potential of this exciting chemical class.
References
-
Title: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Source: MDPI. URL: [Link]
-
Title: Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. Source: PubMed. URL: [Link]
-
Title: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Source: MDPI. URL: [Link]
-
Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Source: National Institutes of Health. URL: [Link]
-
Title: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Source: PubMed. URL: [Link]
-
Title: New candidates for human aldose reductase inhibition. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Source: Arkat USA. URL: [Link]
-
Title: Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. Source: PubMed. URL: [Link]
-
Title: Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. Source: PubMed Central. URL: [Link]
-
Title: 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Source: RSC Publishing. URL: [Link]
-
Title: Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Source: PubMed Central. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-(3-Fluoro-4-iodophenyl)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenylacetic acid scaffold serves as a versatile template for the design of a diverse array of therapeutic agents. The strategic placement of various functional groups on this core structure can dramatically influence a molecule's biological activity, pharmacokinetic properties, and target selectivity. This guide delves into the intricate structure-activity relationships (SAR) of analogs derived from 2-(3-Fluoro-4-iodophenyl)acetic acid, a molecule bearing key halogen substitutions that offer a starting point for further chemical exploration. By examining the impact of structural modifications on biological outcomes, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics.
The Core Moiety: Understanding the Significance of this compound
The parent compound, this compound, possesses a unique combination of features that make it an intriguing subject for SAR studies. The phenylacetic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The presence and positioning of the halogen atoms are critical:
-
Fluorine: The electron-withdrawing nature of the fluorine atom at the 3-position can significantly alter the electronic properties of the phenyl ring, influencing pKa, lipophilicity, and metabolic stability. This strategic placement can enhance binding affinity to target proteins and improve pharmacokinetic profiles.
-
Iodine: The large, lipophilic iodine atom at the 4-position can serve as a handle for further chemical modification through reactions like Sonogashira coupling, allowing for the introduction of diverse substituents to probe the binding pocket of a biological target.[1]
The exploration of analogs of this core structure aims to optimize potency, selectivity, and drug-like properties for a range of therapeutic targets.
Comparative Analysis of Analog Classes: Unraveling the SAR
The biological activity of this compound analogs is exquisitely sensitive to structural changes. Below, we compare different classes of analogs based on modifications to the phenyl ring and the acetic acid side chain, drawing on data from various studies.
Phenyl Ring Substitutions: The Impact of Halogen and Other Group Modifications
The nature and position of substituents on the phenyl ring are paramount in determining the biological activity of phenylacetic acid derivatives.
-
Electron-Withdrawing vs. Electron-Donating Groups: Studies on aryl acetamide triazolopyridazines, which utilize an aryl acetic acid core, have shown a preference for electron-withdrawing groups on the aryl tail group.[1] This suggests that for certain targets, modulating the electronic character of the phenyl ring is a key strategy for enhancing potency. The 3,4-dichloro substitution pattern, for instance, has demonstrated synergistic effects in some drug discovery efforts.[1]
-
Positional Isomerism of Fluorine: The placement of fluorine atoms can have a profound impact on efficacy. In one study, the addition of fluorine at the 3- and 4-positions of an aryl group led to improved EC50 values, while a 2-fluoro substitution resulted in a significant decrease in potency.[1] This highlights the importance of fine-tuning the substitution pattern to achieve optimal interactions with the target.
Table 1: Influence of Phenyl Ring Substitution on Biological Activity
| Analog Class | Key Structural Modification | Observed Biological Effect | Target/Assay | Reference |
| Aryl Acetamide Triazolopyridazines | 3,4-dichloro substitution | Increased potency | Anti-parasitic (C. parvum) | [1] |
| Aryl Acetamide Triazolopyridazines | 3- and 4-Fluoro substitution | Improved EC50 values | Anti-parasitic (C. parvum) | [1] |
| Aryl Acetamide Triazolopyridazines | 2-Fluoro substitution | Decreased potency | Anti-parasitic (C. parvum) | [1] |
Acetic Acid Moiety Modifications: Exploring Amides, Esters, and Heterocyclic Analogs
Modification of the carboxylic acid group can lead to significant changes in physicochemical properties, bioavailability, and target engagement.
-
Amide Coupling: The carboxylic acid can be readily converted to an amide, providing a versatile point for introducing a wide range of substituents. Standard amide coupling conditions are often employed to synthesize libraries of analogs from aryl acetic acids.[1] This approach allows for the exploration of diverse chemical space and the optimization of interactions with the target protein.
-
Heterocyclic Scaffolds: Replacing the phenylacetic acid core with or incorporating it into heterocyclic systems can lead to novel compounds with distinct biological activities. For example, pyrrole-containing compounds, structurally inspired by COX-2 selective inhibitors, have shown promising anti-inflammatory properties.[2][3] Similarly, thiazole-thiourea derivatives have been investigated for their antimicrobial and antiproliferative activities.[4]
Workflow for Analog Synthesis and Evaluation
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogs.
Experimental Protocols: A Guide to Key Methodologies
The evaluation of novel chemical entities requires robust and reproducible experimental protocols. Below are representative methods for assessing the biological activity of phenylacetic acid analogs.
General Procedure for Amide Coupling
This protocol describes a standard method for synthesizing amide derivatives from a carboxylic acid precursor.
Materials:
-
Aryl acetic acid derivative (e.g., this compound)
-
Amine
-
Coupling agent (e.g., DCC, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Dissolve the aryl acetic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the amine (1.2 eq) and the base (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Test compounds dissolved in DMSO
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the enzyme solution to each well.
-
Add the test compounds or control to the respective wells and incubate for a pre-determined time at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Key Experimental Considerations:
-
Solubility: Ensure that the test compounds are fully dissolved in the assay buffer to avoid inaccurate results.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically <1%) as it can affect enzyme activity.
-
Controls: Include appropriate positive and negative controls to validate the assay performance.
Visualizing SAR Trends
The following diagram illustrates the general principles of structure-activity relationships for phenylacetic acid analogs, highlighting key areas for modification.
Caption: Key modification sites and their potential impact on the activity of phenylacetic acid analogs.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal a complex interplay between chemical structure and biological function. The strategic manipulation of substituents on the phenyl ring and modifications of the acetic acid moiety can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. While the initial search did not provide a singular, comprehensive guide on this specific molecule, the principles gleaned from related studies on phenylacetic acid derivatives offer a solid foundation for rational drug design.
Future research in this area should focus on systematic explorations of the chemical space around the this compound core. This includes the synthesis and evaluation of a broader range of analogs with diverse substitutions at various positions of the phenyl ring and the exploration of a wider array of bioisosteric replacements for the carboxylic acid group. Such studies, coupled with computational modeling and structural biology, will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.
References
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health.
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed Central.
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI.
- 1261874-58-1|this compound. (n.d.). BLDpharm.
- Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. (2003, November 17). PubMed.
- (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 9). ResearchGate.
- Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact. (2019, March 25). Kyoto University Research Information Repository.
- Synthesis and biological evaluation of 2,3-diarylthiophene analogues of combretastatin A-4. (n.d.). MedChemComm (RSC Publishing).
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PubMed Central.
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation Guide: 2-(3-Fluoro-4-iodophenyl)acetic Acid as a Novel Kinase Inhibitor Scaffold
A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of "2-(3-Fluoro-4-iodophenyl)acetic acid" as a potential new scaffold for kinase inhibitor development. We will dissect the molecule's structural features, outline a rigorous, multi-step validation workflow, and compare its potential against established, clinically successful kinase inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development scientists engaged in the discovery of novel targeted therapies.
The Kinase Inhibitor Scaffold: A Foundation for Specificity and Potency
A "scaffold" in medicinal chemistry refers to the core chemical structure of a drug molecule that is responsible for its fundamental interaction with a biological target. In the context of kinase inhibitors, a successful scaffold typically provides the essential anchor points for binding within the ATP-binding pocket of the kinase domain. The ideal scaffold should possess several key attributes:
-
Hinge-Binding Capability: It must form one or more critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of most ATP-competitive kinase inhibitors.
-
Synthetic Tractability: The scaffold must be readily synthesizable and allow for the facile introduction of chemical diversity at multiple positions. This enables the optimization of potency, selectivity, and pharmacokinetic properties through Structure-Activity Relationship (SAR) studies.
-
Favorable Physicochemical Properties: It should possess drug-like properties, conforming to guidelines like Lipinski's Rule of Five, to ensure a higher probability of downstream success.
-
Novelty and Patentability: A novel scaffold can provide a unique intellectual property position, which is critical in drug development.
Structural Analysis of this compound
Let's analyze the proposed scaffold: this compound.
Hypothesized Binding and Potential:
-
Phenylacetic Acid Core: This is a simple, small core. The carboxylic acid group is a strong hydrogen bond donor and acceptor. However, its acidity (pKa ~4.3) means it will be ionized at physiological pH, which can be a liability for cell permeability. Its role would need to be carefully investigated; it could potentially interact with the catalytic lysine or the ribose-binding pocket, or it may need to be replaced with a non-acidic bioisostere.
-
Fluoro Group: The fluorine at position 3 is an electron-withdrawing group. It can modulate the acidity of the carboxylic acid, influence the molecule's conformation, and form favorable dipole or halogen bond interactions within the ATP pocket. It can also block a potential site of metabolism, improving the compound's pharmacokinetic profile.
-
Iodo Group: The large iodine atom at position 4 is a key feature. It provides a significant vector for chemical modification. This position can be readily diversified using well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the solvent-exposed region of the ATP-binding site. This is a critical handle for building selectivity and potency. Furthermore, iodine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
`dot graph "Molecule_Analysis" { layout="neato"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Structural features of the proposed scaffold.
A Phased Approach to Scaffold Validation
Validating a novel scaffold requires a systematic progression from computational prediction to biochemical and cellular confirmation. The following workflow represents a robust strategy to determine the potential of this compound.
`dot graph "Validation_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} ` Caption: A multi-phase workflow for kinase inhibitor scaffold validation.
Phase 1: Broad Screening to Identify Initial Hits
-
Computational Docking: The first step is to perform molecular docking of the scaffold against a large panel of kinase crystal structures.[1][2][3] This will provide initial hypotheses about which kinase families the scaffold might target and predict its binding mode. The key question is whether the scaffold can adopt a low-energy conformation that allows for hydrogen bonding with the hinge region.
-
Biochemical Kinase Assays: Based on docking results and covering diverse families of the kinome, the compound should be tested in in vitro kinase activity assays.[4][5][6][7][8][9] High-throughput assays like ADP-Glo™ (Promega) or TR-FRET-based assays are suitable for this initial screening.[7][10] The goal is to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. This will provide the first experimental evidence of inhibitory activity.
Phase 2: Confirming Direct Binding and Characterizing Affinity
-
Biophysical Binding Assays: A positive result in a biochemical assay does not prove direct binding. The observed inhibition could be due to artifacts like compound aggregation. Therefore, it is crucial to confirm a direct interaction between the compound and the target kinase using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These techniques provide orthogonal validation and measure the binding affinity (Kd).
-
Mechanism of Action Studies: Biochemical assays can also be used to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). This is typically done by measuring IC50 values at different ATP concentrations.
Phase 3: Validating in a Cellular Context and Building SAR
-
Cellular Target Engagement: The next critical step is to determine if the compound can bind to its target kinase within a living cell. Assays like NanoBRET™ (Promega) or Cellular Thermal Shift Assay (CETSA) are designed for this purpose.
-
Downstream Signaling Analysis: Once target engagement is confirmed, the functional consequence of this binding needs to be assessed. This is typically done by Western blotting to measure the phosphorylation level of a known substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity.
-
Structure-Activity Relationship (SAR) Campaign: With a validated hit in hand, a medicinal chemistry campaign can be initiated.[11][12][13][14] The iodine atom on the scaffold is an excellent chemical handle for this purpose. A series of analogs can be synthesized by performing cross-coupling reactions to explore the chemical space around the core scaffold. The goal of this campaign is to improve potency, selectivity, and drug-like properties.
Comparison with Established Kinase Inhibitor Scaffolds
To put the potential of this compound into perspective, it is useful to compare it with well-established and clinically successful kinase inhibitor scaffolds.
| Feature | This compound (Proposed) | Quinazoline (e.g., Gefitinib, Erlotinib) | Pyrimidine (e.g., Imatinib, Dasatinib) |
| Core Structure | Monocyclic (Phenylacetic acid) | Bicyclic (Fused pyrimidine and benzene) | Monocyclic (Heterocycle) |
| Hinge Interaction | Hypothetical: Carboxylic acid or a bioisostere could form H-bonds. This needs to be proven. | Proven: The N1 and N3 atoms of the pyrimidine ring are classic hinge binders, forming two H-bonds. | Proven: The pyrimidine ring nitrogen atoms are excellent H-bond acceptors for the hinge region. |
| Synthetic Tractability | High: The iodine atom is an excellent handle for diversification via cross-coupling reactions. | Moderate to High: Well-established synthetic routes exist, but can be more complex than for the proposed scaffold. | High: A versatile core with multiple positions for substitution. |
| Known Successes | None known: This appears to be a novel scaffold in this context. | Many FDA-approved drugs: A highly validated and successful scaffold, particularly for EGFR and VEGFR inhibitors. | Many FDA-approved drugs: A cornerstone of kinase inhibitor drug discovery, targeting a wide range of kinases. |
| Potential Liabilities | The carboxylic acid group may lead to poor cell permeability and potential for off-target effects. | Can have issues with metabolic stability and off-target activities depending on the substitution pattern. | Can have off-target effects on other kinases due to the conserved nature of the hinge interaction. |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Screening)
This protocol is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction. A decrease in signal indicates inhibition of the kinase.
-
Prepare Kinase Reaction: In a 384-well plate, add 2.5 µL of a solution containing the kinase and its substrate in reaction buffer.
-
Add Compound: Add 0.5 µL of the test compound (this compound) at various concentrations.
-
Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Substrate (Cellular Assay)
This protocol measures the level of a phosphorylated substrate in cells to assess the downstream effect of a kinase inhibitor.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Conclusion and Future Directions
The this compound scaffold represents an unexplored starting point for the development of novel kinase inhibitors. Its simple structure and the presence of a synthetically tractable iodine atom are attractive features for a medicinal chemistry campaign. However, its potential is currently hypothetical and requires rigorous experimental validation.
The key challenge will be to establish a clear interaction with the kinase hinge region and to address the potential liabilities of the carboxylic acid group. A successful validation effort, following the workflow outlined in this guide, would involve demonstrating potent and selective inhibition in biochemical assays, confirming direct binding through biophysical methods, and showing on-target activity in a cellular context. If these hurdles can be overcome, this scaffold could offer a valuable new addition to the toolkit of medicinal chemists working on the next generation of targeted therapies.
References
-
In vitro kinase assay. Protocols.io. [Link]
-
In vitro NLK Kinase Assay. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Kinase Screening and Profiling Services. Eurofins Discovery. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations. RSC Publishing. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Publishing. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]
Sources
- 1. Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. revvity.com [revvity.com]
- 4. In vitro kinase assay [protocols.io]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 2-(3-Fluoro-4-iodophenyl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. The molecule 2-(3-Fluoro-4-iodophenyl)acetic acid represents a highly valuable building block. Its structure contains three key features for synthetic diversification: a reactive C-I bond, an electron-withdrawing fluorine atom that can modulate physicochemical properties, and a carboxylic acid handle for further conjugation or to serve as a key pharmacophoric element.
The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a suite of Nobel Prize-winning technologies that have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comparative analysis of four principal cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this specific substrate. Our objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a framework for selecting the optimal method based on the desired molecular target. The presence of the carboxylic acid functionality is a critical consideration; it necessitates careful selection of a base to ensure both its deprotonation and the facilitation of the catalytic cycle without unwanted side reactions.[3]
Core Methodologies: A Comparative Overview
The choice of a cross-coupling method is fundamentally dictated by the nature of the bond to be formed. We will explore the synthesis of C(sp²)–C(sp²), C(sp²)–C(sp²)-alkene, C(sp²)–C(sp), and C(sp²)–N bonds, respectively.
The Suzuki-Miyaura Coupling: Forging Biaryl and Alkyl-Aryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating C-C bonds, particularly for biaryl synthesis.[4] Its power lies in the use of generally stable, commercially available, and relatively non-toxic organoboron reagents.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key transmetalation step, where the organic moiety is transferred from boron to palladium, requires activation of the organoboron species by a base.[4][5] This formation of a borate complex enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Pd(II) center.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Application to this compound
This method is ideal for synthesizing analogues where the iodine is replaced by an aryl, heteroaryl, or alkyl group. The carboxylic acid requires at least one extra equivalent of base for deprotonation. A biphasic solvent system (e.g., toluene/water) is often effective, as the resulting carboxylate salt may have improved solubility in the aqueous phase, while the catalyst and aryl iodide remain in the organic phase.[3]
-
Advantages : Broad substrate scope, mild reaction conditions, high functional group tolerance (including the carboxylic acid), and use of stable boronic acids.
-
Limitations : Boronic acids can undergo side reactions like protodeboronation or homocoupling.
The Heck Reaction: Crafting Alkenyl Derivatives
The Heck (or Mizoroki-Heck) reaction is the premier method for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[1][2][6] It is exceptionally useful for creating stilbene and cinnamate-like structures.
Mechanistic Rationale
The cycle begins similarly with the oxidative addition of the aryl iodide to Pd(0). The key distinguishing step is the subsequent migratory insertion (or carbopalladation) of the alkene into the Aryl-Pd bond. This is followed by a β-hydride elimination to release the final product and a hydridopalladium complex, which is then neutralized by the base to regenerate the Pd(0) catalyst.[2][7]
Caption: Catalytic cycle of the Heck reaction.
Application to this compound
This reaction would be used to couple the aryl iodide with alkenes like styrene, acrylates, or other vinyl compounds. The choice of base (often an amine like triethylamine or an inorganic base like sodium acetate) is crucial.[7] High temperatures are sometimes required, which could be a consideration for sensitive substrates, though the target molecule is robust.[7]
-
Advantages : Excellent for C=C bond formation, high functional group tolerance, and avoids organometallic reagents.[2][8]
-
Limitations : Can suffer from regioselectivity issues with unsymmetrical alkenes. The reaction often favors substitution at the less sterically hindered carbon of the double bond.[7]
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes.[9][10][11] It uniquely employs a dual-catalyst system of palladium and copper(I).
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide occurs as seen before. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base to form a highly reactive copper acetylide intermediate. This species then undergoes transmetalation with the Aryl-Pd(II) complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Application to this compound
This is the method of choice for creating derivatives containing an alkyne linker, which is a versatile handle for further chemistry (e.g., click reactions, cyclizations). The reaction is typically run under mild conditions with an amine base (like triethylamine or diisopropylamine) that also serves as the solvent.[10]
-
Advantages : Highly efficient for C(sp²)–C(sp) bond formation, proceeds under mild conditions, often at room temperature.[11]
-
Limitations : Requires the exclusion of oxygen to prevent the homocoupling of alkynes (Glaser coupling). The use of a copper co-catalyst can sometimes be problematic for sensitive substrates.
The Buchwald-Hartwig Amination: Direct C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the state-of-the-art method, replacing harsher classical methods.[12][13] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, as well as other N-nucleophiles.
Mechanistic Rationale
The catalytic cycle is analogous to other cross-couplings, but with specific requirements. After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14][15] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application to this compound
This reaction is essential for introducing nitrogen-based functional groups, which are prevalent in pharmaceuticals. A strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[14] The carboxylic acid of the substrate will be deprotonated first, so at least two equivalents of base are necessary.
-
Advantages : Unparalleled scope for C-N bond formation, applicable to a wide range of amines.[13]
-
Limitations : Requires strictly anaerobic conditions. The strong bases used can be incompatible with base-sensitive functional groups (though the target substrate is compatible).
Quantitative Comparison and Data Summary
The following table summarizes the key parameters and expected performance for each method when applied to this compound. The reactivity of the C-I bond is high, so excellent yields are generally expected across all methods.[16]
| Coupling Method | Coupling Partner Type | Typical Catalyst System | Typical Base | Typical Solvent | Pros | Cons |
| Suzuki-Miyaura | Boronic Acids/Esters (Ar, Alkyl, Vinyl) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | Broad scope, stable reagents, mild conditions. | Potential for protodeboronation. |
| Heck | Alkenes | Pd(OAc)₂/PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile | Atom economical, avoids organometallic reagents.[2] | Potential regioselectivity issues. |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Highly efficient for C(sp)-C(sp²) bonds, very mild conditions.[11] | Requires anaerobic conditions to prevent alkyne homocoupling.[10] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | The premier method for C-N bond formation.[13] | Requires strong base and strictly inert atmosphere.[14] |
Experimental Protocols
The following protocols are representative procedures. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials : this compound, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, Water (degassed).
-
Procedure :
-
To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene and water (4:1 ratio, degassed).
-
Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor by TLC until the starting material is consumed.
-
-
Work-up : Cool the reaction to room temperature. Acidify with 1M HCl to pH ~2-3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Heck Reaction with Styrene
-
Materials : this compound, Styrene, Pd(OAc)₂, PPh₃, Triethylamine (Et₃N), DMF (anhydrous).
-
Procedure :
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill with nitrogen.
-
Add anhydrous DMF, followed by styrene (1.5 equiv) and Et₃N (2.5 equiv).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
-
Work-up : Cool the reaction to room temperature. Pour into water and acidify with 1M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Materials : this compound, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N, anhydrous).
-
Procedure :
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill with nitrogen.
-
Add anhydrous triethylamine, followed by phenylacetylene (1.2 equiv).
-
Stir the reaction at room temperature for 8 hours.
-
-
Work-up : Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Acidify with 1M HCl. Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
-
Materials : this compound, Morpholine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure :
-
To a Schlenk flask in a glovebox, add NaOtBu (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).
-
Add this compound (1.0 equiv).
-
Remove from glovebox, add anhydrous toluene and morpholine (1.3 equiv) under a positive flow of nitrogen.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
-
Work-up : Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl. Acidify with 1M HCl and then basify with saturated NaHCO₃ to neutral pH. Extract with ethyl acetate. Wash with brine, dry, and concentrate. Purify by column chromatography.
Conclusion
This compound is a versatile platform for chemical innovation, and its full potential is realized through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers unparalleled breadth for C-C bond formation with boronic acids. The Heck reaction provides a direct and atom-economical route to styrenyl derivatives. The Sonogashira coupling is the definitive method for installing an alkyne handle, while the Buchwald-Hartwig amination provides robust access to a diverse range of arylamines. The choice of method is not a matter of superiority, but of strategic alignment with the synthetic goal. By understanding the underlying mechanisms and experimental nuances of each transformation, researchers can confidently and efficiently navigate the synthesis of novel and complex molecules from this privileged starting material.
References
-
Gooßen, L. J., & Döhring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. Advanced Synthesis & Catalysis. [Link]
-
Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Maji, B., & Mandal, S. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. [Link]
-
Le, C., & MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Borra, S., & Larrosa, I. (2017). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Park, C., & Chang, S. (2011). Regioselective C–H bond functionalization of heteroarenes. Chemical Society Reviews. [Link]
-
Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
-
Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Frisch, A. C., & Beller, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry. [Link]
-
Reddit user discussion. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
González-Fabello, J., & Campaña, A. G. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances. [Link]
- Reetz, M. T., et al. (2003). Process for a homogeneously catalyzed c-c coupling reaction.
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Stille, J. K., et al. (1983). Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]
-
Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Chen, C., & Chen, H. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Screening Guide for Novel Kinase Inhibitors Derived from 2-(3-Fluoro-4-iodophenyl)acetic acid
Introduction
The 2-phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific derivative, "2-(3-Fluoro-4-iodophenyl)acetic acid," presents a compelling starting point for novel kinase inhibitor design. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a vector for further chemical modification or for creating specific halogen-bonding interactions within a kinase active site.[2]
This guide provides a comprehensive framework for the in vitro screening of a hypothetical series of compounds derived from this scaffold. We will detail a systematic, multi-tiered approach to characterize their efficacy and cellular activity. The objective is to identify a lead compound with potent and selective activity against our target of interest, a hypothetical enzyme designated "Kinase X," which is implicated in a cancer cell proliferation pathway.
For this guide, we will compare the performance of three novel derivatives (Compound A, Compound B, and Compound C) against a known, industry-standard Kinase X inhibitor (Reference Compound). This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols required for a robust preclinical evaluation.
Part 1: The Scientific Rationale
Target Selection: Kinase X
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Our hypothetical target, Kinase X, is a tyrosine kinase whose over-activity has been correlated with tumor growth and proliferation. Therefore, identifying potent inhibitors of Kinase X is a validated therapeutic strategy.
Compound Design Strategy
The core scaffold, this compound, was systematically modified to explore the structure-activity relationship (SAR).[4]
-
Reference Compound: A well-characterized, ATP-competitive inhibitor of Kinase X.
-
Compound A: The carboxylic acid is converted to a primary amide to neutralize the charge, potentially improving cell membrane permeability.
-
Compound B: The iodine atom is replaced with a cyclopropyl group via a Suzuki coupling reaction to probe a hydrophobic pocket in the kinase's active site.
-
Compound C: The primary amide of Compound A is further alkylated with a morpholine group, a common modification to improve solubility and pharmacokinetic properties.
This strategic derivatization allows for a systematic assessment of how structural changes impact biochemical potency, target engagement within a cellular environment, and downstream functional effects.
Part 2: Primary Screening: Biochemical Potency
The initial step is to determine the direct inhibitory effect of the compounds on the isolated Kinase X enzyme. A luminescence-based assay that quantifies ATP consumption is an industry-standard method for its high sensitivity, reproducibility, and suitability for high-throughput screening.[5]
Principle: ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6] The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.
Experimental Workflow: Primary Biochemical Screening
Caption: Workflow for the primary biochemical IC50 determination.
Detailed Protocol: Kinase X Biochemical Inhibition Assay
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO. Transfer 50 nL of each dilution into a 384-well, white, opaque assay plate. Include "vehicle only" (DMSO) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a 1X Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X Kinase X/Substrate solution in the reaction buffer containing the appropriate concentration of recombinant Kinase X and its peptide substrate.
-
Add 5 µL of the 2X Kinase X/Substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution (e.g., 20 µM) in the reaction buffer. Add 5 µL to each well to initiate the reaction. The final volume is 10 µL.
-
-
Incubation: Mix the plate on an orbital shaker for 1 minute, then incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax®).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[compound concentration] and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Secondary Screening: Cellular Activity & Target Engagement
Positive hits from the biochemical screen must be validated in a more physiologically relevant context. Cellular assays are crucial to confirm that compounds can cross the cell membrane, engage the target protein in its native environment, and exert a functional downstream effect.
Assay 1: Cellular Target Engagement (NanoBRET™ Assay)
To confirm that the compounds physically interact with Kinase X inside living cells, a NanoBRET™ Target Engagement assay is employed.[7][8] This technology measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Kinase X and a fluorescent tracer that reversibly binds to the kinase's active site.[9][10] A test compound that enters the cell and binds to Kinase X will displace the tracer, leading to a decrease in the BRET signal.
Detailed Protocol: NanoBRET™ Kinase X Target Engagement
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for Kinase X fused to NanoLuc® luciferase. 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™ medium.
-
Compound Treatment: Dispense 90 µL of the cell suspension into each well of a 96-well, white assay plate. Add 10 µL of the test compound at various concentrations (final DMSO concentration < 0.1%). Incubate the plate in a CO₂ incubator at 37°C for 2 hours.
-
Tracer and Substrate Addition: Prepare a combined solution of the NanoBRET™ tracer and Nano-Glo® Substrate. Add this solution to the wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in this ratio against compound concentration to determine the cellular EC₅₀, which represents the concentration required for 50% target engagement.
Assay 2: Functional Cellular Assay (Cell Viability)
To measure the functional consequence of Kinase X inhibition, a cell viability assay is performed using a cancer cell line known to be dependent on the Kinase X signaling pathway. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[11][12]
Signaling Pathway: Kinase X in Cell Proliferation
Caption: Inhibition of the Kinase X signaling pathway.
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed a Kinase X-dependent cancer cell line (e.g., A549) into a 96-well, white, clear-bottom plate at a density of 5,000 cells per well. Allow cells to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability (%) against log[compound concentration] to determine the EC₅₀ for cell growth inhibition.
Part 4: Comparative Analysis and Data Summary
The data from all three assays are consolidated to build a comprehensive profile for each compound and facilitate a direct comparison.
Summary of In Vitro Performance
| Compound | Biochemical IC₅₀ (nM) | Cellular Target Engagement EC₅₀ (nM) | Functional Viability EC₅₀ (nM) |
| Reference Cmpd | 10 | 45 | 120 |
| Compound A | 25 | 250 | 850 |
| Compound B | 8 | 35 | 95 |
| Compound C | 150 | >10,000 | >10,000 |
Data shown are illustrative examples for guidance purposes.
Interpretation of Results
-
Reference Compound: As expected, the reference compound shows high biochemical potency (IC₅₀ = 10 nM). The rightward shift in the cellular assays (EC₅₀ = 45 nM and 120 nM) is typical and reflects factors like cell permeability and ATP competition in the cellular environment.
-
Compound A: Conversion to a primary amide resulted in a slight loss of biochemical potency (IC₅₀ = 25 nM). The 10-fold drop in potency between the biochemical and cellular target engagement assays suggests that while potentially more membrane-permeable, it may be subject to cellular efflux or have lower affinity in the complex cellular milieu.
-
Compound B: This compound is the standout performer. The replacement of iodine with a cyclopropyl group not only improved biochemical potency (IC₅₀ = 8 nM) over the reference but also demonstrated excellent translation to the cellular environment. The strong correlation between target engagement (EC₅₀ = 35 nM) and functional viability (EC₅₀ = 95 nM) confirms that its anti-proliferative effect is driven by on-target inhibition of Kinase X.
-
Compound C: The addition of the bulky morpholine group was detrimental to activity. The significant loss of biochemical potency (IC₅₀ = 150 nM) and complete lack of cellular activity (EC₅₀ >10,000 nM) suggest a steric clash within the kinase's active site, preventing effective binding.
Conclusion and Future Directions
This comparative guide outlines a systematic workflow for the in vitro characterization of novel kinase inhibitors. The tiered approach, moving from biochemical potency to cellular target engagement and functional outcomes, provides a robust method for identifying promising lead candidates.
Based on our hypothetical data, Compound B emerges as the most promising lead candidate. It exhibits superior biochemical potency to the reference compound and, critically, demonstrates efficient translation of this activity into a cellular context, leading to potent anti-proliferative effects.
Next steps for Compound B would include:
-
Selectivity Profiling: Screening against a broad panel of kinases (e.g., Eurofins' KINOMEscan®) to assess its selectivity and potential off-target effects.[13]
-
Mechanism of Action Studies: Performing ATP-competition assays to confirm its binding mode.
-
ADME/Tox Profiling: Initiating preliminary studies to evaluate its metabolic stability, solubility, and potential liabilities before advancing to in vivo models.
This structured evaluation process ensures that only the most promising, well-characterized compounds are progressed, maximizing the efficiency and success rate of the drug discovery pipeline.
References
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
NanoBRET Assay Services. Reaction Biology. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. PubMed. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
-
Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]
-
Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
-
Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. PubMed Central. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
Sources
- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. news-medical.net [news-medical.net]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist’s Comparative Guide to the Analytical Validation of 2-(3-Fluoro-4-iodophenyl)acetic Acid Purity
Executive Summary: Beyond the Certificate of Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is the bedrock upon which safety and efficacy are built. This guide addresses the analytical validation strategy for confirming the purity of 2-(3-Fluoro-4-iodophenyl)acetic acid, a key building block in modern synthetic chemistry. We move beyond mere protocol recitation to provide a comparative analysis of the primary analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Our objective is to empower researchers, quality control analysts, and drug development professionals to not only execute these methods but to fundamentally understand the strategic rationale behind their selection and application. This document is structured to serve as a practical, field-proven guide, balancing technical depth with actionable insights.
The Analyte: Understanding this compound
Before designing a validation strategy, a thorough understanding of the molecule is paramount.
-
Structure: C₈H₆FIO₂
-
Molecular Weight: 280.04 g/mol [4]
-
Key Features: An aromatic carboxylic acid containing both fluorine and iodine atoms. The presence of these halogens and the acidic functional group dictates its solubility, chromatographic behavior, and spectroscopic properties.
Anticipating Impurities: A robust analytical method must be specific enough to separate the main compound from potential impurities.[2] For this compound, these may include:
-
Process-Related Impurities: Unreacted starting materials, reagents, or intermediates from its synthesis pathway.[5][6]
-
Isomeric Impurities: Positional isomers, such as 2-(4-fluoro-3-iodophenyl)acetic acid or other regioisomers, which can have nearly identical physical properties but potentially different toxicological profiles.
-
Degradation Products: Impurities formed upon exposure to heat, light, or incompatible pH conditions during manufacturing or storage.[5]
-
Residual Solvents: Solvents used during synthesis and purification, which are typically addressed by specific gas chromatography methods as per ICH Q3C guidelines.
Comparative Analysis of Core Purity-Assessing Techniques
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis—be it for routine quality control, stability testing, or reference standard characterization. We will compare three orthogonal and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
At-a-Glance: Performance Comparison
The following table summarizes the typical performance characteristics of each method for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[7] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[8][9] |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% (post-derivatization) | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| Specificity | High; excellent for resolving isomers and related substances. | Very High; mass detector provides structural confirmation. | High; provides detailed structural information for impurity identification.[8] |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Primary Use Case | Gold standard for routine purity testing and impurity profiling. | Trace analysis of volatile impurities and requires derivatization for the main analyte. | Absolute purity determination without a specific reference standard of the same compound; ideal for primary standard characterization.[10][11] |
Deep Dive: Experimental Protocols and Strategic Rationale
Here, we detail the "how" and, more importantly, the "why" behind the protocols for each technique. A self-validating system is one where the experimental design inherently demonstrates its suitability for the intended purpose.[2]
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness. For this compound, a reversed-phase method is ideal, as the molecule possesses sufficient polarity to be retained on a non-polar stationary phase (like C18) while allowing for separation from less polar or more polar impurities.
Experimental Protocol: HPLC Purity Determination
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
Rationale: A gradient is crucial for eluting a wide range of potential impurities, from polar starting materials to non-polar byproducts, in a single run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water to get a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample in the same manner and at the same concentration.
-
-
Data Analysis:
-
Purity is calculated using the area normalization method. The percentage purity is determined by dividing the main peak area by the total area of all peaks.
-
For impurity quantification, a standard of the main peak at a lower concentration (e.g., 0.1% of the sample concentration) is used to determine the response factor and calculate impurity levels against it.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS offers unparalleled specificity due to the mass spectrometer's ability to provide structural information.[7] However, this compound is a non-volatile carboxylic acid. Therefore, derivatization is mandatory to convert it into a volatile ester (e.g., a methyl ester) suitable for GC analysis. This method is particularly powerful for identifying unknown impurities.
Experimental Protocol: GC-MS Impurity Identification
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 500 µL of Methanol and 100 µL of BF₃-Methanol (14% w/v).
-
Seal the vial and heat at 60 °C for 30 minutes. Rationale: This is a classic esterification reaction to create the volatile methyl 2-(3-fluoro-4-iodophenyl)acetate.
-
Cool, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.
-
Vortex and allow the layers to separate. Collect the upper hexane layer for injection.
-
-
GC-MS System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A general-purpose, low-bleed column suitable for a wide range of analytes.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra against a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Causality: qNMR is a primary analytical method that allows for the direct measurement of purity without the need for a reference standard of the analyte itself.[10][11] It relies on an internal standard of known purity. Its strength lies in its high precision and the structural information it provides, making it the ultimate tool for characterizing primary reference materials.[8][9]
Experimental Protocol: qNMR Absolute Purity Determination
-
Instrumentation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Key Parameters:
-
Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full magnetization recovery for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a clean, dry vial. Rationale: Maleic Acid is chosen for its simple spectrum with sharp singlets that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Identify a well-resolved, non-exchangeable proton signal for both the analyte (e.g., the -CH₂- protons) and the internal standard (the olefinic protons of maleic acid).
-
Carefully integrate these signals.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of Workflows and Relationships
To ensure clarity and adherence to a logical process, the following diagrams illustrate the analytical workflow and the interplay of validation characteristics as defined by ICH Q2(R1).
General Analytical Validation Workflow
Caption: A generalized workflow for analytical method validation.
Interrelationship of ICH Q2(R1) Validation Parameters
Caption: Relationship between core analytical validation parameters.
Conclusion: A Multi-Faceted Approach to Purity
No single analytical method can provide a complete picture of a compound's purity. A comprehensive validation for this compound should employ a multi-technique, or orthogonal, approach.
-
HPLC should be the primary method for routine quality control, quantifying purity and known impurities due to its robustness and high throughput.
-
GC-MS , following derivatization, serves as a powerful tool for identifying unknown volatile or semi-volatile impurities and provides orthogonal confirmation of purity.
-
qNMR is the definitive method for assigning the absolute purity of a reference standard, against which secondary standards used in HPLC and GC-MS can be qualified.
By strategically combining these methods, researchers and drug developers can build a self-validating and scientifically sound data package that ensures the quality and safety of their materials, satisfying the stringent requirements of regulatory bodies worldwide.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. [Link]
-
Why do we use NMR spectroscopy in purity analysis? - Quora. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. [Link]
-
2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem. [Link]
-
SPE-GC-MS for the Determination of Halogenated Acetic Acids in Drinking Water. [Link]
-
Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed. [Link]
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN. [Link]
-
Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed. [Link]
-
Impurities in Pharmaceuticals- A Review. - SciSpace. [Link]
-
RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. [Link]
-
(PDF) RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer - ResearchGate. [Link]
- Oxidative removal of impurities
- High performance liquid chromatography (HPLC)
-
Pharma Impurities & Reference Standards - Advent Chembio. [Link]
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]
-
Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. bldpharm.com [bldpharm.com]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
- 7. asianpubs.org [asianpubs.org]
- 8. veeprho.com [veeprho.com]
- 9. azooptics.com [azooptics.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
comparing the efficacy of fluorinated vs non-fluorinated phenylacetic acid inhibitors
An In-Depth Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Phenylacetic Acid Inhibitors
Introduction: The Strategic Advantage of Fluorine in Phenylacetic Acid Scaffolds
Phenylacetic acid (PAA) and its derivatives represent a versatile and privileged scaffold in medicinal chemistry.[1][2] As a simple aromatic carboxylic acid, PAA serves as a foundational structure for designing inhibitors targeting a wide array of enzymes and receptors. Its mechanism of action can be diverse, ranging from disrupting bacterial cell membranes and inhibiting protein synthesis to acting as an ammonium ion binding agent.[1][2][3][4] In the quest to optimize the therapeutic potential of this scaffold, medicinal chemists frequently turn to a powerful tool: fluorination.
The strategic incorporation of fluorine atoms into a drug candidate is a cornerstone of modern drug discovery.[5] This is not merely an arbitrary substitution but a carefully considered modification to fine-tune a molecule's properties. Fluorine, being the most electronegative element, imparts unique electronic, steric, and metabolic characteristics that can profoundly enhance the efficacy of an inhibitor.[6][7] This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylacetic acid inhibitors, grounded in experimental data and mechanistic principles, to illuminate the causal relationships behind the observed differences in performance. We will explore how this "small magic bullet" can transform a promising lead compound into a potent therapeutic agent.
The Mechanistic Underpinnings of Fluorine's Impact
The decision to introduce fluorine into a PAA inhibitor is driven by its ability to modulate several key physicochemical and pharmacokinetic properties simultaneously. Understanding these effects is crucial for rational drug design.
Electronic and Inductive Effects
Fluorine's potent electron-withdrawing nature creates a strong C-F bond and significantly alters the electron distribution across the molecule.[6] When placed on the phenyl ring of PAA, it can lower the pKa of the carboxylic acid group. This change in acidity can enhance the inhibitor's interaction with positively charged residues in an enzyme's active site, leading to stronger binding.
Metabolic Stability: A Molecular Shield
A primary challenge in drug development is metabolic degradation, where the body's enzymes break down a drug before it can exert its effect. The carbon-fluorine bond is exceptionally strong (bond energy of ~105-116 kcal/mol), making it highly resistant to enzymatic cleavage.[8][9] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively block "metabolic soft spots," increasing the drug's half-life and bioavailability.[6][8][10]
Binding Affinity and Conformational Control
Fluorine can significantly improve an inhibitor's binding affinity for its target protein.[5][11] Though a poor hydrogen bond acceptor, the C-F bond can participate in favorable electrostatic and hydrophobic interactions within a binding pocket.[12] Furthermore, fluorine can enforce a specific molecular conformation that is more favorable for binding, a phenomenon known as the gauche effect.[5] This conformational rigidity can pre-organize the inhibitor into its bioactive shape, reducing the entropic penalty of binding and boosting potency.
Lipophilicity and Membrane Permeability
The effect of fluorine on lipophilicity (a measure of a compound's ability to dissolve in fats and cross cell membranes) is context-dependent. While a single fluorine atom may only slightly increase lipophilicity, a trifluoromethyl (-CF3) group dramatically increases it.[5][7] This allows for precise tuning of a molecule's ability to permeate cell membranes and reach its intracellular target, a critical factor for bioavailability.[8]
Data-Driven Comparison: Quantifying the Fluorine Advantage
The theoretical benefits of fluorination are consistently validated by experimental data. While direct comparative studies on a single Phenylacetic Acid target are proprietary or scattered, analysis of PAA derivatives and other inhibitor classes clearly demonstrates the significant enhancement in potency conferred by fluorine.
| Compound Class | Non-Fluorinated Analogue | Target/Assay | IC50 / Activity | Fluorinated Analogue | IC50 / Activity | Fold Improvement | Reference |
| Phenylacetamide Derivatives | Non-fluorinated parent compound | PC3 Prostate Cancer Cell Line | >100 µM (Implied) | 2b : 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | 52 µM | >2x | [13] |
| Phenylacetamide Derivatives | Non-fluorinated parent compound | MCF-7 Breast Cancer Cell Line | >100 µM (Implied) | 2c : 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 100 µM | N/A | [13] |
| 3-Phenylcoumarin Sulfamates | Coumarin-7-O-sulfamate | Steroid Sulfatase | 3.5 µM | 2b/2c : Fluorinated 3-phenylcoumarin sulfamates | 0.27 µM | ~13x | [14] |
| Serine Protease Inhibitor (BPTI) | Abu-containing BPTI | α-chymotrypsin | Activity drop by 100x vs WT | DfeGly -containing BPTI | Enhanced inhibition vs WT | >100x | [15] |
| N-phenylacetamide Derivatives | Bismerthiazol (Commercial Standard) | Xanthomonas oryzae (Xoo) | 230.5 µM | A1 : N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 156.7 µM | ~1.5x | [16] |
Analysis of Efficacy Data: The data consistently reveals that the introduction of fluorine leads to a marked increase in biological activity. In the case of Phenylacetamide derivatives, fluorination was a key feature of the most active compounds against prostate and breast cancer cell lines.[13] Similarly, fluorinated 3-phenylcoumarin sulfamates exhibited a dramatic 13-fold increase in potency as steroid sulfatase inhibitors compared to their non-fluorinated reference.[14] This enhancement is often attributed to a combination of improved binding interactions and increased cell penetration due to optimized lipophilicity.[6][12]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below is a representative workflow for comparing the inhibitory potential of fluorinated and non-fluorinated compounds using an in vitro enzyme inhibition assay.
Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare 10 mM stock solutions of the fluorinated and non-fluorinated PAA test compounds in 100% DMSO.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compound stocks in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Further dilute each concentration into the assay buffer to the desired final concentration, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the diluted test compounds or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 50 µL of the enzyme solution to each well and incubate for 15-30 minutes at 30°C to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well. The final substrate concentration should be near its Michaelis-Menten constant (Km) for the enzyme.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection and Analysis:
-
Stop the reaction by adding a stop solution or measure the product formation directly using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Experimental Workflow Diagram
Caption: Workflow for comparing inhibitor efficacy.
Mechanistic Insights: A Case Study in Antibacterial Action
Phenylacetic acid isolated from Bacillus megaterium has demonstrated antibacterial activity against pathogens like Agrobacterium tumefaciens.[3][4] Its mechanism involves a multi-pronged attack on the bacterial cell. Fluorinating the PAA scaffold in this context could enhance these effects by improving membrane permeability and metabolic resistance.
PAA Antibacterial Mechanism of Action
Caption: PAA's multi-target antibacterial mechanism.
By increasing the lipophilicity of the PAA molecule, fluorination could enhance its ability to penetrate and disrupt the bacterial cell membrane. Furthermore, by blocking metabolic degradation, a fluorinated PAA derivative would likely persist longer, leading to more sustained inhibition of crucial cellular processes like the TCA cycle and protein synthesis, ultimately resulting in more potent antibacterial activity.[3][4]
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a proven and powerful method for enhancing the efficacy of phenylacetic acid-based inhibitors. By leveraging fluorine's unique electronic properties, its ability to form strong C-F bonds, and its capacity to modulate lipophilicity and conformation, researchers can significantly improve an inhibitor's binding affinity, metabolic stability, and bioavailability.[5][8] The experimental data, though diverse, consistently points towards a significant increase in potency for fluorinated analogues over their non-fluorinated counterparts.
Future work in this area will likely focus on more complex fluorination patterns, exploring the effects of di- and tri-fluorination at various positions on the phenylacetic acid scaffold. The development of novel synthetic methods will continue to make these modifications more accessible.[10] As our understanding of enzyme-inhibitor interactions becomes more sophisticated, the rational design of fluorinated PAA derivatives will undoubtedly lead to the development of more selective, potent, and durable therapeutic agents.
References
- Fluorine in drug discovery: Role, design and case studies.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Phenylacetic Acid | C8H8O2 | CID 999. PubChem.
- Role of Fluorine in Drug Design and Drug Action | Request PDF.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. Benchchem.
- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Bentham Science.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.
- 2-(4-Fluorophenyl)
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC. PubMed Central.
- Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
- Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... | Download Scientific Diagram.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Request PDF.
- Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study.
- Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulf
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. benthamscience.com [benthamscience.com]
- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. mdpi.com [mdpi.com]
A Comprehensive Guide to the Characterization of 2-(3-Fluoro-4-iodophenyl)acetic Acid Derivatives by 19F NMR
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical sciences, the precise structural elucidation of novel chemical entities is a cornerstone of successful drug development. Fluorinated compounds, in particular, have gained immense popularity, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom.[1] This guide provides an in-depth, expert-driven comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-(3-Fluoro-4-iodophenyl)acetic acid and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Unparalleled Advantages of 19F NMR for Fluorinated Aromatics
While a suite of analytical techniques is available for molecular characterization, 19F NMR offers a unique and powerful lens for examining fluorinated compounds. The 19F nucleus possesses several advantageous properties:
-
100% Natural Abundance: Unlike 13C, the 19F isotope is 100% naturally abundant, leading to inherently high sensitivity.[2][3]
-
High Gyromagnetic Ratio: Its high gyromagnetic ratio, second only to 1H, further enhances its receptivity in NMR experiments.[1][3]
-
Wide Chemical Shift Range: The chemical shift range of 19F NMR is exceptionally broad, spanning approximately 800 ppm.[2][3][4] This vast range minimizes the risk of signal overlap, a common challenge in 1H NMR, and allows for the clear distinction of even structurally similar derivatives.[4]
-
Sensitivity to Electronic Environment: The 19F chemical shift is exquisitely sensitive to the local electronic environment, making it an exceptional probe for subtle changes in molecular structure.[1][5][6]
These properties make 19F NMR a uniquely suitable tool for the identification and selective determination of fluorinated pharmaceuticals.[4]
A Comparative Overview of Analytical Techniques
To truly appreciate the value of 19F NMR, it's essential to compare its capabilities with other common analytical methods in the context of characterizing a derivative of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 1H NMR | Proton environment and connectivity. | High sensitivity for protonated species. | Signal crowding in the aromatic region can complicate analysis. Provides indirect information about the fluorine substituent. |
| 13C NMR | Carbon skeleton of the molecule. | Provides a map of the carbon framework. | Lower natural abundance and sensitivity compared to 1H and 19F. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Excellent for determining molecular formula. | Does not provide information on isomeric structure (e.g., the precise location of the fluorine atom). |
| 19F NMR | Direct observation of the fluorine nucleus. | Unambiguous identification of fluorinated species, highly sensitive to structural and electronic changes.[4][7] | Provides limited information on the non-fluorinated portions of the molecule. |
A Robust Experimental Protocol for High-Quality 19F NMR Spectra
The following detailed protocol is designed to ensure the acquisition of high-quality, reproducible 19F NMR data.
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound derivative.[8]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent can influence the chemical shift and should be consistent across comparative studies.[5][9]
-
For quantitative analysis, a known amount of an internal standard, such as trifluoroacetic acid (TFA), can be added.[4][8]
-
Transfer the clear solution into a 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be tuned to the 19F frequency.[4]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical line shapes.
3. Data Acquisition:
-
Spectral Width: Set a wide spectral width (e.g., 500,000 Hz) for initial scouting of an unknown compound to avoid peak aliasing.[10] Once the signal region is identified, the spectral width can be narrowed to improve resolution.[10]
-
Transmitter Offset: Center the transmitter frequency on the expected chemical shift range of your compound. For aromatic fluorides, a range of +80 to +170 ppm relative to CFCl₃ can be a starting point.[11]
-
Pulse Angle and Relaxation Delay: Use a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei of interest for accurate quantification.
-
Number of Scans: The number of scans will depend on the concentration of the sample. Typically, 16 to 128 scans are sufficient for a moderately concentrated sample.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.[8]
-
Reference the spectrum. If an internal standard like TFA was used, its chemical shift can be set to a known value (e.g., -76.55 ppm relative to CFCl₃).[8][12]
-
Integrate the signals to determine the relative number of fluorine atoms in different environments.[13]
Caption: A streamlined workflow for 19F NMR analysis.
Interpreting 19F NMR Spectra: A Practical Guide
The power of 19F NMR lies in the interpretation of its key parameters: chemical shifts and coupling constants.
Chemical Shifts: A Window into the Electronic Environment
The chemical shift of a 19F nucleus is highly dependent on the electronic nature of its surroundings. Electron-withdrawing groups will deshield the fluorine nucleus, causing a downfield shift (to a higher ppm value), while electron-donating groups will shield it, resulting in an upfield shift.[5]
Table 1: Predicted 19F NMR Chemical Shift Trends for Derivatives of 2-(3-Fluoro-4-X-phenyl)acetic Acid
| Substituent (X) at Position 4 | Electronic Effect | Expected 19F Chemical Shift Trend (Relative to X = I) |
| -NO₂ | Strongly Electron-Withdrawing | Downfield Shift |
| -CN | Electron-Withdrawing | Downfield Shift |
| -I | Halogen (Inductive Withdrawing, Resonance Donating) | Reference |
| -OCH₃ | Strongly Electron-Donating | Upfield Shift |
| -NH₂ | Strongly Electron-Donating | Upfield Shift |
This predictable trend allows for the rapid identification of successful derivatization and provides insights into the electronic properties of the new molecule.
Coupling Constants: Unraveling Molecular Connectivity
Spin-spin coupling between 19F and other NMR-active nuclei, particularly 1H, provides through-bond connectivity information. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.
-
³JHF (ortho-coupling): Coupling between the fluorine and an adjacent proton on the aromatic ring.
-
⁴JHF (meta-coupling): Coupling between the fluorine and a proton two carbons away.
-
⁵JHF (para-coupling): Coupling between the fluorine and a proton three carbons away.
The observation and measurement of these coupling constants can definitively confirm the substitution pattern on the phenyl ring.[3][14]
Caption: Through-bond J-coupling in a fluorinated aromatic system.
Conclusion
19F NMR spectroscopy is an indispensable tool for the characterization of this compound derivatives. Its inherent sensitivity, expansive chemical shift range, and the rich structural information derived from coupling constants provide a level of analytical detail that is often unattainable with other techniques. By employing the systematic and robust methodologies outlined in this guide, researchers and drug development professionals can confidently elucidate the structures of their fluorinated compounds, thereby accelerating the discovery and development of new therapeutics.
References
-
Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
Sakas, J., Pennestri, M., & Bara-Estaún, A. (2023). Exploring ¹⁹F NMR in Drug Development. News-Medical.Net. [Link]
-
Okaru, A. O., et al. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Future Medicinal Chemistry. [Link]
-
MDPI. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]
-
Jacquesy, J. C., et al. (1991). 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent: configurational determination from 19F NMR chemical shifts measurements of esters and amides of this C.D.A. and theoretical calculations of conformers in these series. Journal of Fluorine Chemistry. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]
-
National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Quora. How to interpret the 19F NMR spectra. [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. 19Flourine NMR. [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. F19 detection. [Link]
-
Roberts, J. D. (1996). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
-
Magnetic Resonance in Chemistry. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
Su, Y. (2022). 19F Solid-state NMR characterization of pharmaceutical solids. Solid State Nuclear Magnetic Resonance. [Link]
-
National Institutes of Health. (2014). New Frontiers and Developing Applications in 19F NMR. [Link]
-
Gee, C. T., et al. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biophysics.org [biophysics.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. F19 detection [nmr.chem.ucsb.edu]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-(3-Fluoro-4-iodophenyl)acetic Acid-Containing Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its pharmacokinetic profile.[1] It dictates the compound's half-life, bioavailability, and potential for generating toxic metabolites, thereby profoundly influencing its therapeutic efficacy and safety.[1][2] A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations, necessitating frequent and high doses. Conversely, a compound that is metabolized too slowly can accumulate, leading to toxicity.[3] Therefore, early in vitro assessment of metabolic stability is not merely a screening step but a critical, data-driven process for selecting and optimizing viable drug candidates.[1][4]
This guide focuses on compounds incorporating the 2-(3-Fluoro-4-iodophenyl)acetic acid scaffold. This structure presents unique metabolic considerations. The presence of halogens—specifically fluorine and iodine—can significantly alter metabolic fate. Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism and enhance stability, owing to the strength of the C-F bond.[5][6] However, the larger iodine atom can be a potential site for dehalogenation or can influence binding to metabolic enzymes. The phenylacetic acid moiety itself is susceptible to various Phase I (e.g., aromatic hydroxylation) and Phase II (e.g., glucuronidation of the carboxylic acid) metabolic transformations.[7][8][9]
Understanding how to rigorously and comparatively assess the stability of analogues built on this scaffold is paramount. This guide provides a comparative analysis of the three most common in vitro systems—liver microsomes, S9 fractions, and hepatocytes—offering detailed protocols and explaining the causal logic behind experimental choices to empower researchers in making informed decisions.
Comparative Analysis of In Vitro Metabolic Systems
The choice of an in vitro system is the first critical decision in designing a metabolic stability study. Each system offers a different level of complexity and provides distinct insights into a compound's metabolic fate. The primary site of drug metabolism is the liver, and these systems are all derived from hepatic tissue.[3][10]
| Feature | Liver Microsomes | Liver S9 Fraction | Cryopreserved Hepatocytes |
| Composition | Vesicles of endoplasmic reticulum | Microsomes + Cytosol | Intact, viable liver cells |
| Enzymes Present | Phase I (CYPs, FMOs), some Phase II (UGTs)[11][12][13] | Phase I (CYPs, FMOs) and Cytosolic Phase II (SULTs, GSTs, etc.)[3][14] | Complete set of Phase I and Phase II enzymes, cofactors, and transporters[10][15] |
| Primary Use Case | High-throughput screening (HTS) for Phase I metabolism[13] | Comprehensive screening for both Phase I and cytosolic Phase II metabolism[16][17] | "Gold standard" for predicting in vivo clearance; studies requiring intact cellular machinery[10][18] |
| Advantages | Cost-effective, high-throughput, easy to use and store[12][13] | Broader enzyme coverage than microsomes, cost-effective, amenable to automation[14][16] | Most physiologically relevant model, contains transporters, predicts overall hepatic clearance[15][19] |
| Limitations | Lacks cytosolic enzymes and transporters; requires external cofactors (e.g., NADPH) | Lacks transporters; may have lower specific activity than microsomes; requires external cofactors | Higher cost, lower throughput, limited viability in suspension (<4-6 hours)[20][21] |
Causality Behind System Selection:
-
Choose Liver Microsomes when: Your primary goal is rapid, early-stage rank-ordering of compounds based on their susceptibility to cytochrome P450 (CYP)-mediated (Phase I) metabolism. This is the workhorse for initial hit-to-lead optimization. For the this compound scaffold, this assay would effectively probe for oxidative metabolism on the phenyl rings.
-
Choose Liver S9 Fraction when: You need a more comprehensive metabolic picture that includes both Phase I and cytosolic Phase II enzymes (like sulfotransferases) but still require a high-throughput, cell-free system. This is a logical next step if a compound is stable in microsomes, as it may be cleared by cytosolic enzymes.
-
Choose Hepatocytes when: You require the most clinically translatable data. Hepatocytes are essential for compounds that may be substrates for uptake transporters, are cleared by multiple pathways (Phase I and II), or for accurately predicting in vivo intrinsic clearance (CLint).[10][15] Given the carboxylic acid group on the target scaffold, which is a prime target for glucuronidation (a UGT-mediated microsomal and Phase II pathway), hepatocytes provide the most complete system to assess its overall stability.
Experimental Workflows and Protocols
A robust metabolic stability assessment follows a structured workflow, from careful preparation to precise analysis. Each protocol must include controls to ensure the system is self-validating.
Caption: Relationship between subcellular fractions and a whole hepatocyte.
Conclusion: Building a Robust Metabolic Profile
Assessing the metabolic stability of compounds containing the this compound scaffold requires a multi-faceted and comparative approach. No single in vitro system tells the whole story. By strategically employing liver microsomes for high-throughput Phase I screening, S9 fractions for a broader enzymatic view, and hepatocytes for the most physiologically relevant data, researchers can build a comprehensive metabolic profile. This tiered approach allows for the efficient elimination of labile compounds and the confident progression of robust candidates, ultimately increasing the probability of success in bringing a safe and effective therapeutic to market.
References
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance.
- Creative Biolabs. Metabolic Stability Assay.
- Lin, J. H., & Lu, A. Y. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Drug Metabolism and Disposition, 29(4 Pt 2), 474-480.
- U.S. Food and Drug Administration. (2017, October). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
- Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from Thermo Fisher Scientific official website.
- Hengstler, J. G., et al. (2000). New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures. Drug Metabolism Reviews, 32(1), 81-119.
- Di, L., & Obach, R. S. (2020). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. AAPS Journal, 22(5), 107.
- Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20084-20094.
- Sugawara, M., et al. (2024).
- Di, L., et al. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 17(5), 485-492.
- Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from Longdom Publishing official website.
- Wolstenhulme, J. R., & O'Hagan, D. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmacy Research, 2(7), 1139-1144.
- Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from Discovery Life Sciences official website.
- ResearchGate. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF.
- Takara Bio. Intrinsic clearance studies with Power medium.
- Ma, B., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(8), 1276-1286.
- Pienimäki, P. (2012).
- Al-Sanea, M. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3358.
- Evotec (Cyprotex). Microsomal Stability.
- Evotec (Cyprotex). S9 Stability.
- BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
- Al-Sanea, M. M., et al. (2023).
- U.S. Food and Drug Administration. (2017, October 24). Guidance for Industry: drug interactions, in vitro and in vivo.
- BioIVT. Metabolic Stability Assay Services.
- Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
- ResearchGate. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Request PDF.
- Di, L., et al. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 17(5), 485-492.
- Zanelli, I. (2018).
- Sugawara, M., et al. (2024).
- ResearchGate. (2019). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Request PDF.
- Kosheeka. (2024, March 19). Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery.
- Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose.
- JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
- ResearchGate. (2013). In Vitro Human Hepatocyte-Based Experimental Systems For The Evaluation Of Human Drug Metabolism, Drug-Drug Interactions, And Drug Toxicity In Drug Development.
- In Vitro Technologies. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Retrieved from In Vitro Technologies official website.
- Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- ResearchGate. (2017). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks.
- MTT Lab. In vitro drug metabolism: for the selection of your lead compounds.
- Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 552.
- Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14390-14395.
- Blakley, E. R., et al. (1967). THE METABOLISM OF PHENYLACETIC ACID BY A PSEUDOMONAS. Canadian Journal of Microbiology, 13(2), 147-157.
- Teufel, R., et al. (2010).
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. THE METABOLISM OF PHENYLACETIC ACID BY A PSEUDOMONAS / Canadian Journal of Microbiology, 1967 [sci-hub.st]
- 10. dls.com [dls.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 14. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. efsa.europa.eu [efsa.europa.eu]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intrinsic clearance studies with Power medium [takarabio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Fluoro-4-iodophenyl)acetic acid
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a detailed protocol for the proper disposal of 2-(3-Fluoro-4-iodophenyl)acetic acid, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to ensure safety, compliance, and environmental stewardship.
Part 1: Hazard Assessment and Chemical Profile
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, containing both fluorine and iodine atoms, is the primary determinant for its waste classification. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of persistent environmental pollutants.[1][2]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Rationale / Supporting Evidence |
| Skin Irritant | May cause irritation and redness upon contact.[3][4] | Phenylacetic acid derivatives are often irritating to the skin.[3] |
| Serious Eye Irritant | Can cause significant eye irritation, redness, and watering.[3][4] | Similar compounds are classified as Category 2 eye irritants.[3] |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract, causing coughing or wheezing.[4][5][6] | This is a common hazard for powdered acidic organic compounds. |
| Combustion Hazards | In a fire, can emit toxic and corrosive fumes, including carbon oxides, hydrogen fluoride (HF), and hydrogen iodide (HI).[3][5] | Thermal decomposition of organohalogens releases halogenated byproducts. |
Part 2: The Three Pillars of Safe Disposal
Effective chemical waste management rests on three core principles. Understanding the "why" behind these rules is essential for building a culture of safety.
-
Waste Segregation: The most critical step for this compound is its classification. Because it contains fluorine and iodine, it must be disposed of as Halogenated Organic Waste .[1][2] It should never be mixed with non-halogenated organic waste.
-
Causality: Disposal facilities use different processes for these two streams. Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize the acidic gases (like HF and HI) produced during combustion.[4] Mixing streams leads to costly and complex reprocessing and can violate regulatory requirements.[2][7]
-
-
Proper Containerization: The integrity of the waste containment is paramount.
-
Causality: Waste containers must be chemically compatible to prevent degradation, leaks, or reactions.[8] They must be kept tightly sealed to prevent the release of vapors and to be spill-proof.[9][10] Using a container that is not in good condition or is incompatible with the waste can lead to a chemical release, posing a significant exposure risk.
-
-
Accurate Labeling: Every waste container is a source of information.
-
Causality: Clear, accurate labels are vital for the safety of everyone who will handle the container, from lab personnel to the Environmental Health & Safety (EHS) technicians who manage the final disposal.[9][11] Federal and state regulations mandate accurate labeling of hazardous waste.[11] Labels must include the full chemical name—never use abbreviations or formulas—to allow for safe consolidation and disposal.[10]
-
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for disposing of solid this compound and associated contaminated materials.
Required Equipment:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Designated "Halogenated Organic Solid Waste" container (typically a wide-mouth polyethylene jar or a poly pail).
-
Hazardous Waste Tag (provided by your institution's EHS department).
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate safety goggles, a lab coat, and nitrile gloves.
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container suitable for solids.
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[10]
-
On the tag, clearly write "Halogenated Organic Solid Waste." List the full chemical name: "this compound."
-
-
Transfer the Waste:
-
Carefully transfer the solid this compound into the prepared waste container.
-
Also include any materials grossly contaminated with the compound, such as weigh paper, disposable spatulas, or contaminated gloves.
-
Avoid creating dust during the transfer.[5]
-
-
Seal and Store the Container:
-
Arrange for Disposal:
Part 4: Managing Spills and Contamination
Accidents happen, and proper preparation is key.
-
Minor Spills: For small spills of the solid powder, you may clean it up if you have been trained to do so.[12]
-
Wearing your full PPE, gently sweep up the material with a dustpan and brush or absorb it with an inert material like vermiculite.[3][12] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Place all spilled material and cleanup supplies (e.g., contaminated pads, gloves) into your "Halogenated Organic Solid Waste" container.[13]
-
Label the contents accordingly.
-
-
Contaminated Sharps: Needles, syringes, or razor blades contaminated with this chemical must be disposed of in an approved sharps container.[11] The container should then be managed as hazardous waste.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid halogenated hazardous waste. After rinsing and removal of the label, the container may be recycled or discarded as regular trash, per your institution's guidelines.[14]
Part 5: Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. odu.edu [odu.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
Navigating the Safe Handling of 2-(3-Fluoro-4-iodophenyl)acetic acid: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Landscape
2-(3-Fluoro-4-iodophenyl)acetic acid is a solid, likely a powder, at room temperature.[1] The primary hazards associated with structurally similar compounds like 4-Fluorophenylacetic acid and 4-Iodophenylacetic acid include:
-
Serious Eye Irritation: Causes serious eye irritation (Category 2).[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3]
-
Harmful if Swallowed: Phenylacetic acid itself can be harmful if swallowed.
The presence of fluorine and iodine substituents can also influence the compound's toxicological properties.[4][5] Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is critical.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Standard | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield. | EN166 (EU) or ANSI Z87.1 (US) | Protects against dust particles and potential splashes causing serious eye irritation.[2][3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | Prevents skin contact, which can lead to irritation.[1][2][3] Gloves should be inspected before use and disposed of properly. |
| Body | Laboratory coat or chemical-resistant apron. | N/A | Provides a barrier against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator is recommended. | N/A | Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[2][3] |
Procedural Guidance: From Handling to Disposal
Adherence to a strict operational workflow is as crucial as wearing the correct PPE.
Handling and Operations
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][3]
Spill Management
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
All waste materials, including contaminated PPE and spilled material, must be treated as hazardous waste.
-
Containerization: Place all waste in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with local, state, and federal regulations.[2][3] Do not dispose of it down the drain.
Visualizing Your Safety Workflow
To further clarify the decision-making process for PPE selection and safe handling, the following workflow diagram is provided.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
